PSMA-Val-Cit-PAB-MMAE
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C114H165ClN20O26 |
|---|---|
Molecular Weight |
2267.1 g/mol |
IUPAC Name |
(2S)-2-[[(1S)-5-[6-[[4-[[(2S)-1-[[(2S)-1-[3-[4-[4-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-[[[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-methylcarbamoyl]oxymethyl]anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutyl]triazol-1-yl]propylamino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoyl]amino]hexanoyl-[(3-chlorophenyl)methyl]amino]-1-carboxypentyl]carbamoylamino]pentanedioic acid |
InChI |
InChI=1S/C114H165ClN20O26/c1-15-72(8)100(90(159-13)65-95(141)135-61-30-41-89(135)102(160-14)73(9)103(145)120-74(10)101(144)79-35-21-17-22-36-79)131(11)109(151)98(70(4)5)128-108(150)99(71(6)7)132(12)114(158)161-68-77-44-48-81(49-45-77)121-105(147)84(40-29-57-119-112(116)156)123-107(149)97(69(2)3)127-92(138)42-28-38-82-67-134(130-129-82)60-31-58-118-104(146)87(64-76-46-50-83(136)51-47-76)124-106(148)88(63-75-32-19-16-20-33-75)122-93(139)54-53-91(137)117-56-25-18-23-43-94(140)133(66-78-34-27-37-80(115)62-78)59-26-24-39-85(110(152)153)125-113(157)126-86(111(154)155)52-55-96(142)143/h16-17,19-22,27,32-37,44-51,62,67,69-74,84-90,97-102,136,144H,15,18,23-26,28-31,38-43,52-61,63-66,68H2,1-14H3,(H,117,137)(H,118,146)(H,120,145)(H,121,147)(H,122,139)(H,123,149)(H,124,148)(H,127,138)(H,128,150)(H,142,143)(H,152,153)(H,154,155)(H3,116,119,156)(H2,125,126,157)/t72-,73+,74+,84-,85-,86-,87-,88-,89-,90+,97-,98-,99-,100-,101+,102+/m0/s1 |
InChI Key |
HQGAXUPTPWZFGA-OESYFJANSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCC4=CN(N=N4)CCCNC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)CCC(=O)NCCCCCC(=O)N(CCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)CC7=CC(=CC=C7)Cl |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCC4=CN(N=N4)CCCNC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)CCC(=O)NCCCCCC(=O)N(CCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)CC7=CC(=CC=C7)Cl |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of PSMA-Val-Cit-PAB-MMAE in Prostate Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostate-Specific Membrane Antigen (PSMA) has emerged as a highly promising target for the diagnosis and treatment of prostate cancer due to its significant overexpression on the surface of prostate cancer cells, particularly in metastatic and castration-resistant disease.[1] This has led to the development of targeted therapies, including antibody-drug conjugates (ADCs), designed to selectively deliver potent cytotoxic agents to these cancer cells while minimizing systemic toxicity.[1] One such ADC, PSMA-Val-Cit-PAB-MMAE, represents a sophisticated approach that combines a PSMA-targeting antibody with the highly potent microtubule inhibitor, monomethyl auristatin E (MMAE), via a cleavable linker system. This technical guide provides an in-depth exploration of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the key processes involved.
Core Mechanism of Action
The therapeutic strategy of this compound is a multi-step process that leverages the specific biology of PSMA-expressing prostate cancer cells to achieve targeted cytotoxicity. The mechanism can be dissected into four key phases:
-
Binding and Internalization: The ADC's journey begins with the high-affinity binding of the anti-PSMA monoclonal antibody component to the extracellular domain of PSMA on the surface of prostate cancer cells.[1] This binding event triggers receptor-mediated endocytosis, a process where the cell membrane engulfs the ADC-PSMA complex, internalizing it into an endosome.[1]
-
Lysosomal Trafficking: The endosome containing the ADC matures and subsequently fuses with a lysosome.[1] The internal environment of the lysosome is characterized by a low pH and the presence of various hydrolytic enzymes, including proteases like cathepsin B.
-
Linker Cleavage and Payload Release: The Val-Cit-PAB linker is specifically designed to be stable in the bloodstream but susceptible to cleavage by lysosomal enzymes.[1] Within the lysosome, cathepsin B recognizes and cleaves the bond between the valine (Val) and citrulline (Cit) residues of the linker. This initial cleavage initiates a self-immolative cascade of the para-aminobenzyl (PAB) spacer, leading to the release of the active MMAE payload into the cytoplasm of the cancer cell.
-
Cytotoxicity via Microtubule Inhibition: Once freed in the cytoplasm, MMAE exerts its potent cytotoxic effect by disrupting the microtubule dynamics essential for cell division.[1] MMAE binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately triggers programmed cell death, or apoptosis.[2][3]
Quantitative Data
The efficacy of this compound is supported by a body of quantitative data derived from preclinical studies. These data provide insights into the ADC's binding affinity, cytotoxic potency, and in vivo anti-tumor activity.
Table 1: In Vitro Cytotoxicity of PSMA-ADC in Prostate Cancer Cell Lines
| Cell Line | PSMA Expression Level | IC50 (nmol/L) |
| MDA PCa 2b | High (>10^5 molecules/cell) | ≤ 0.022[4][5] |
| LNCaP | High | 0.022[4] |
| C4-2 | High | 0.021[4] |
| CWR22Rv1 | Intermediate (~10^4 molecules/cell) | 0.804[4][5] |
| PC-3 | Undetectable | > 30[4][5] |
| DU145 | Undetectable | > 30[4] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Binding Affinity of PSMA-Targeting Agents
| Agent | Cell Line | Kd (nmol/L) |
| ZJ24 (PSMA inhibitor) | MDA PCa 2b | 46.5[4] |
| ZJ24 (PSMA inhibitor) | LNCaP | 35.6[4] |
| ZJ24 (PSMA inhibitor) | C4-2 | 40.1[4] |
| SBPD-1 (PSMA-targeted prodrug) | PC3 PIP (PSMA+) | 8.84[6] |
| huJ591 mAb | Human PSMA | 0.62[7] |
Kd: The equilibrium dissociation constant, a measure of the binding affinity of a ligand to its receptor. A lower Kd indicates a higher binding affinity.
Table 3: In Vivo Efficacy of PSMA-ADC in Patient-Derived Xenograft (PDX) Models
| PDX Model | PSMA Expression | Treatment | Outcome |
| LuCaP 96CR | High | PSMA-ADC (1-6 mg/kg) | Complete tumor regressions[8][9][10] |
| LuCaP 77 | High | PSMA-ADC (1-6 mg/kg) | Intermediate antitumor effects[8][9][10] |
| LuCaP 105 | High | PSMA-ADC (1-6 mg/kg) | Intermediate antitumor effects[8][9][10] |
| LuCaP 58 | Low | PSMA-ADC (1-6 mg/kg) | Largely unimpeded tumor progression[8][9][10] |
| LuCaP 96CR | High | PSMA-ADC (2.0 mg/kg) + Enzalutamide | Significant survival benefit over monotherapy[11] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action and efficacy of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the ADC required to inhibit the growth of prostate cancer cell lines by 50% (IC50).
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, C4-2, PC-3)
-
Complete cell culture medium
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)[12]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed prostate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[12]
-
ADC Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the diluted ADC solutions to the respective wells. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for a defined period (e.g., 72-96 hours) at 37°C in a 5% CO2 incubator.[13]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[12] During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability for each ADC concentration relative to the untreated control. Plot the viability data against the log of the ADC concentration and determine the IC50 value using a suitable curve-fitting software.
PSMA Expression Analysis (Flow Cytometry)
This protocol is used to quantify the level of PSMA expression on the surface of prostate cancer cells.
Materials:
-
Prostate cancer cell lines
-
Phosphate-buffered saline (PBS)
-
FACS buffer (PBS with 2% FBS)
-
Anti-PSMA antibody conjugated to a fluorophore (e.g., PE or APC)
-
Isotype control antibody with the same fluorophore
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells and prepare a single-cell suspension. Wash the cells with cold PBS and resuspend them in FACS buffer at a concentration of 1x10^6 cells/mL.
-
Fc Receptor Blocking (Optional but Recommended): To prevent non-specific antibody binding, incubate the cells with an Fc receptor blocking solution for 10-15 minutes on ice.
-
Antibody Staining: Aliquot approximately 100 µL of the cell suspension into flow cytometry tubes. Add the fluorescently labeled anti-PSMA antibody to the sample tubes and the corresponding isotype control to the control tubes.
-
Incubation: Incubate the tubes on ice for 30 minutes in the dark.
-
Washing: Wash the cells twice with cold FACS buffer to remove unbound antibodies. Centrifuge at 300-400 x g for 5 minutes between washes.
-
Resuspension: Resuspend the final cell pellet in an appropriate volume of FACS buffer.
-
Data Acquisition: Analyze the samples on a flow cytometer, acquiring data for a sufficient number of events (e.g., 10,000-20,000 cells).
-
Data Analysis: Analyze the flow cytometry data using appropriate software. Gate on the live cell population and compare the fluorescence intensity of the cells stained with the anti-PSMA antibody to those stained with the isotype control to determine the percentage of PSMA-positive cells and the mean fluorescence intensity.
In Vivo Xenograft Model for Efficacy Studies
This protocol outlines the establishment of a prostate cancer xenograft model in mice to evaluate the anti-tumor activity of this compound.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
PSMA-positive prostate cancer cells (e.g., LNCaP, C4-2) or patient-derived xenograft tissue
-
Matrigel (optional, to support tumor growth)
-
This compound
-
Vehicle control (e.g., saline)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of prostate cancer cells (typically 1-5 x 10^6 cells) mixed with Matrigel into the flank of each mouse. For PDX models, surgically implant a small piece of tumor tissue.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound intravenously (e.g., via tail vein injection) at the desired dose and schedule (e.g., once weekly for 4 weeks).[8][9][10] The control group should receive the vehicle on the same schedule.
-
Tumor Measurement: Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Monitoring Animal Welfare: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: The study can be terminated when tumors in the control group reach a maximum allowable size, or after a predetermined period. At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry).
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate tumor growth inhibition (TGI) to quantify the efficacy of the treatment. Statistical analysis should be performed to determine the significance of the observed differences between treatment groups.
Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key aspects of the mechanism of action and experimental workflows for this compound.
Caption: Mechanism of action of this compound.
References
- 1. Prostate-Specific Membrane Antigen-Targeted Antibody–Drug Conjugates: A Promising Approach for Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. In vitro and in vivo responses of advanced prostate tumors to PSMA ADC, an auristatin-conjugated antibody to prostate-specific membrane antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A prostate-specific membrane antigen (PSMA)-targeted prodrug with a favorable in vivo toxicity profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. championsoncology.com [championsoncology.com]
- 8. Efficacy studies of an antibody-drug conjugate PSMA-ADC in patient-derived prostate cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. adcreview.com [adcreview.com]
- 10. ovid.com [ovid.com]
- 11. Addition of PSMA ADC to enzalutamide therapy significantly improves survival in in vivo model of castration resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 13. texaschildrens.org [texaschildrens.org]
An In-depth Technical Guide to Val-Cit-PAB Linker Chemistry and Cleavage by Cathepsin B
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the valine-citrulline-p-aminobenzylcarbamate (Val-Cit-PAB) linker, a critical component in the design of modern antibody-drug conjugates (ADCs). We will delve into the intricate chemistry of this linker, its precise cleavage mechanism by the lysosomal protease Cathepsin B, and the subsequent self-immolation process that liberates the cytotoxic payload. This document is intended to be a valuable resource, offering detailed experimental protocols and quantitative data to support research and development in the field of targeted cancer therapeutics.
Introduction to Val-Cit-PAB Linkers in ADCs
The Val-Cit-PAB linker is a cornerstone of ADC technology, prized for its stability in systemic circulation and its susceptibility to cleavage by enzymes overexpressed in the tumor microenvironment, particularly within the lysosomes of cancer cells.[1] This dipeptide-based linker, in conjunction with the self-immolative PAB spacer, ensures that the potent cytotoxic drug remains tethered to the antibody until it reaches its intended target, thereby minimizing off-target toxicity.[2]
The design of the Val-Cit linker is predicated on the substrate specificity of Cathepsin B, a lysosomal cysteine protease.[1] The valine and citrulline residues are recognized by the active site of Cathepsin B, leading to enzymatic cleavage of the peptide bond. This targeted release mechanism is a key factor in the therapeutic efficacy of several clinically approved and investigational ADCs.[3]
Chemical Structure and Synthesis
The Val-Cit-PAB linker is a modular construct composed of a dipeptide (valine-citrulline) and a p-aminobenzylcarbamate (PAB) self-immolative spacer. The general structure allows for the attachment of a cytotoxic payload through a carbamate linkage to the PAB moiety.
Synthesis of Fmoc-Val-Cit-PAB
A common precursor for the synthesis of Val-Cit-PAB linkers is Fmoc-Val-Cit-PAB. The synthesis generally involves the coupling of Fmoc-protected valine and citrulline, followed by the attachment of the PAB group. An improved methodology avoids epimerization and results in a higher overall yield.[4]
Experimental Protocol: Synthesis of Fmoc-Val-Cit-PAB [4]
-
Preparation of Fmoc-Cit-PABOH: A solution of Fmoc-Cit-OH is reacted with p-aminobenzyl alcohol in the presence of a coupling agent like EEDQ (N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline) in a mixed solvent system of dichloromethane and methanol. The reaction is stirred overnight at room temperature. The product is purified by precipitation and washing.
-
Fmoc Deprotection: The resulting Fmoc-Cit-PABOH is dissolved in dimethylformamide (DMF), and an excess of piperidine is added to remove the Fmoc protecting group. The reaction is stirred for several hours at room temperature. The solvent and excess piperidine are removed under reduced pressure.
-
Coupling with Fmoc-Val-OSu: The deprotected Cit-PABOH is dissolved in DMF, and Fmoc-Val-OSu (N-hydroxysuccinimide ester of Fmoc-valine) is added. The reaction mixture is stirred for an extended period (e.g., 20 hours) at room temperature.
-
Purification: After the reaction is complete, the DMF is removed under reduced pressure, and the crude product is purified by flash column chromatography to yield Fmoc-Val-Cit-PAB.
Characterization: The final product and intermediates are typically characterized by:
-
¹H NMR: To confirm the chemical structure and the presence of characteristic peaks for the amino acid residues and the PAB moiety.[5]
-
Mass Spectrometry (MS): To verify the molecular weight of the synthesized compound.[5]
Cathepsin B Cleavage Mechanism
The selective cleavage of the Val-Cit-PAB linker is primarily mediated by Cathepsin B, a lysosomal cysteine protease that is often upregulated in tumor cells.[1] The cleavage occurs at the amide bond between the citrulline residue and the p-aminobenzyl group.[1]
Upon internalization of the ADC into the target cell and trafficking to the lysosome, the acidic and enzyme-rich environment facilitates the cleavage of the linker.[6] While Cathepsin B is the primary enzyme responsible, other lysosomal proteases may also contribute to this process.[7]
The Role of the PAB Self-Immolative Spacer
The p-aminobenzylcarbamate (PAB) group serves as a self-immolative spacer.[3] Following the enzymatic cleavage of the amide bond between citrulline and the PAB moiety, the resulting p-aminobenzyl alcohol derivative is unstable. It undergoes a spontaneous 1,6-elimination reaction, which involves the electronic cascade through the aromatic ring, leading to the release of the unmodified cytotoxic payload, carbon dioxide, and an aza-quinone methide byproduct.[2] This self-immolation is a critical step as it ensures the release of the drug in its active form.
Quantitative Data on Linker Cleavage
The efficiency of linker cleavage by Cathepsin B can be quantified by determining the kinetic parameters, Michaelis constant (Km) and catalytic rate constant (kcat). These values provide insights into the substrate affinity and turnover rate of the enzyme.
| Substrate/Linker | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | pH | Reference(s) |
| Z-Arg-Arg-AMC | ~390 | - | - | 6.0 | [8] |
| Abz-GIVRAK(Dnp)-OH | 15 | - | - | 4.6 | [8][9] |
| Abz-GIVRAK(Dnp)-NH₂ | 25 | - | - | 4.6 | [8][9] |
| vc-MMAE ADC | No significant difference across various antibody carriers | No significant difference across various antibody carriers | - | - | [10] |
Note: Direct comparative kinetic data for Val-Cit-PAB in a single study is limited. The table presents data for various Cathepsin B substrates to provide context for enzymatic activity. The study on vc-MMAE ADCs suggests that the antibody carrier does not significantly impact the cleavage rate.[10]
Experimental Protocols
Synthesis of MC-Val-Cit-PAB-Payload
This protocol outlines the synthesis of a complete linker-payload construct ready for conjugation to an antibody.
Experimental Protocol: Synthesis of MC-Val-Cit-PAB-Drug [4]
-
Fmoc Deprotection of Fmoc-Val-Cit-PAB: Dissolve Fmoc-Val-Cit-PAB in DMF and add pyridine. Stir at room temperature until the deprotection is complete as monitored by TLC. Concentrate the solution under high vacuum to obtain the deprotected Val-Cit-PAB intermediate.
-
Coupling with MC-OSu: Dissolve the Val-Cit-PAB intermediate in N-methyl-2-pyrrolidone (NMP) and add 6-maleimidohexanoic acid N-hydroxysuccinimide ester (MC-OSu). Allow the reaction to stir for several hours. The product, MC-Val-Cit-PAB, is isolated by trituration with ether and filtration.[11]
-
Payload Conjugation: The MC-Val-Cit-PAB is then activated (e.g., with a p-nitrophenyl carbonate group) and reacted with the amine or hydroxyl group of the cytotoxic payload to form the final MC-Val-Cit-PAB-Payload construct. The final product is purified by HPLC.
In Vitro Cathepsin B Cleavage Assay of an ADC
This assay is used to determine the rate and extent of drug release from an ADC in the presence of Cathepsin B.
Experimental Protocol: Cathepsin B Cleavage Assay and HPLC Analysis [12][13]
-
Sample Preparation: Prepare a solution of the ADC (e.g., 1 mg/mL) in a suitable buffer such as 10 mM MES-Na with 40 µM dithiothreitol at pH 5.0. Incubate the solution at 37°C for a short period to equilibrate the temperature.
-
Enzyme Addition: Add a pre-warmed solution of human Cathepsin B (e.g., 20 ng/µL) to the ADC solution and continue the incubation at 37°C.
-
Time-Course Sampling: At predetermined time points (e.g., 4, 8, and 24 hours), collect aliquots of the reaction mixture.
-
Quenching the Reaction: Immediately stop the enzymatic reaction in the collected aliquots by adding a protease inhibitor cocktail.
-
HPLC Analysis:
-
Column: Use a reverse-phase HPLC column suitable for protein analysis (e.g., MabPac RP, 3 x 50 mm, 4 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Run a gradient from a high percentage of mobile phase A to a high percentage of mobile phase B to elute the intact ADC, cleaved antibody, and the released payload. A typical gradient might be from 25% to 99% B over several minutes.
-
Flow Rate: A standard flow rate of 0.5 mL/min can be used.
-
Detection: Monitor the elution profile using a UV detector. The released payload will have a distinct retention time compared to the ADC.
-
Quantification: Determine the amount of released drug by integrating the peak area of the payload and comparing it to a standard curve of the free drug.
-
ADC Internalization and Lysosomal Trafficking
The efficacy of a Val-Cit-PAB-linked ADC is dependent on its successful internalization and trafficking to the lysosome.
Upon binding to its target antigen on the cancer cell surface, the ADC-antigen complex is internalized, typically through receptor-mediated endocytosis.[6][14] The complex is then trafficked through the endosomal pathway to the lysosome.[6] The acidic environment and the high concentration of proteases, including Cathepsin B, within the lysosome lead to the degradation of the antibody and the cleavage of the Val-Cit-PAB linker, ultimately releasing the cytotoxic payload to exert its therapeutic effect.[6]
Conclusion
The Val-Cit-PAB linker represents a sophisticated and highly effective strategy in the design of ADCs. Its stability in the bloodstream, combined with its specific cleavage by lysosomal proteases in tumor cells, provides a wide therapeutic window. The self-immolative nature of the PAB spacer ensures the traceless release of the active drug, maximizing its cytotoxic potential against cancer cells. A thorough understanding of the chemistry, cleavage mechanism, and the appropriate experimental methodologies for synthesis and characterization of this linker system is paramount for the continued development of next-generation targeted cancer therapies. This guide provides a foundational resource for researchers and professionals dedicated to advancing the field of antibody-drug conjugates.
References
- 1. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | TCI AMERICA [tcichemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates | Encyclopedia MDPI [encyclopedia.pub]
- 8. Cathepsin B Dipeptidyl Carboxypeptidase and Endopeptidase Activities Demonstrated across a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. rsc.org [rsc.org]
- 11. baylor-ir.tdl.org [baylor-ir.tdl.org]
- 12. Human cathepsin B-mediated cleavage assay [bio-protocol.org]
- 13. An enzymatic deconjugation method for the analysis of small molecule active drugs on antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 抗体のインターナリゼーション | Thermo Fisher Scientific - JP [thermofisher.com]
A Deep Dive into the Tubulin Inhibition Mechanism of Monomethyl Auristatin E (MMAE)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monomethyl auristatin E (MMAE) is a synthetic and highly potent antineoplastic agent derived from the natural compound dolastatin 10[1]. Due to its profound cytotoxicity, MMAE is not suitable as a standalone chemotherapeutic agent but has emerged as a critical payload component in the design of antibody-drug conjugates (ADCs)[1][2]. When conjugated to a monoclonal antibody via a cleavable linker, MMAE can be selectively delivered to tumor cells, minimizing systemic toxicity while maximizing on-target efficacy[2][]. Once internalized by the target cell, the linker is cleaved, releasing free MMAE into the cytosol to exert its cytotoxic effects[][4]. The primary mechanism of action of MMAE is the disruption of the microtubule network, a critical component of the cellular cytoskeleton, leading to cell cycle arrest and apoptosis[1][5][6]. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning MMAE-mediated tubulin inhibition.
Core Mechanism of Tubulin Inhibition
MMAE exerts its potent antimitotic effects by directly interacting with tubulin, the protein subunit of microtubules. This interaction disrupts microtubule dynamics, which are essential for various cellular processes, most notably mitotic spindle formation and chromosome segregation during cell division.
Binding to the Tubulin Heterodimer
MMAE binds to soluble tubulin heterodimers (composed of α- and β-tubulin) at the vinca domain, located at the interface between two longitudinally aligned tubulin dimers[4][7]. Specifically, it binds with high affinity to a site at the β-tubulin subunit, near the exchangeable GTP-binding site[4][8]. Crystallographic studies have revealed that MMAE's binding site is at the interface between the β1-tubulin subunit and the adjacent α2-tubulin subunit in a curved tubulin protofilament structure[4]. The binding stoichiometry is approximately one molecule of MMAE per tubulin heterodimer[5][8][9].
Inhibition of Tubulin Polymerization
Upon binding to tubulin, MMAE inhibits its polymerization into microtubules[1][5][10]. This inhibition is a key aspect of its mechanism and occurs at substoichiometric concentrations. By binding to the tubulin dimers, MMAE induces a conformational change that prevents their incorporation into the growing microtubule polymer[4]. This leads to a decrease in the rate and extent of microtubule assembly[5][8][9]. Furthermore, MMAE promotes the formation of aberrant tubulin aggregates, such as rings, which are non-functional and sequester tubulin from the pool available for microtubule formation[5][8][9].
Disruption of Microtubule Dynamics
Microtubules are highly dynamic structures that undergo constant cycles of polymerization (growth) and depolymerization (shrinkage), a process known as dynamic instability. This dynamic nature is crucial for their function. MMAE profoundly suppresses these dynamics[5][8][9]. It disrupts the microtubule network, leading to a net depolymerization of existing microtubules[5][8][9]. This disruption prevents the formation of a functional mitotic spindle, a necessary apparatus for the proper segregation of chromosomes during mitosis[11].
Quantitative Data on MMAE Activity
The potency of MMAE has been quantified through various in vitro assays, demonstrating its powerful cytotoxic and tubulin-destabilizing effects.
| Parameter | Value | Cell Line / System | Reference |
| Binding Affinity (KD) | ~1.6 µM | Soluble, MAP-free tubulin | [9] |
| 291 nM | FITC-MMAE to free tubulin | [4][12] | |
| IC50 (Cell Viability) | 3.27 ± 0.42 nM | SKBR3 (Breast Cancer) | [10] |
| 4.24 ± 0.37 nM | HEK293 (Kidney) | [10] | |
| ~2 nM | PC-3 (Prostate Cancer) | [13] | |
| ~2 nM | C4-2B (Prostate Cancer) | [13] | |
| 0.97 ± 0.10 nM | BxPC-3 (Pancreatic Cancer) | [14][15] | |
| 0.99 ± 0.09 nM | PSN-1 (Pancreatic Cancer) | [14][15] | |
| 1.10 ± 0.44 nM | Capan-1 (Pancreatic Cancer) | [14][15] | |
| 1.16 ± 0.49 nM | Panc-1 (Pancreatic Cancer) | [14][15] | |
| ~4 nM | HeLa (Cervical Cancer) | [16] | |
| IC50 (Tubulin Polymerization) | ~1 nM | In vitro tubulin polymerization | [15] |
Downstream Cellular Consequences
The disruption of microtubule function by MMAE triggers a cascade of cellular events, culminating in programmed cell death.
Cell Cycle Arrest
The failure to form a proper mitotic spindle activates the spindle assembly checkpoint, a crucial cellular surveillance mechanism. This leads to a halt in the cell cycle at the G2/M transition, preventing cells from proceeding through mitosis[1][13][17]. This G2/M arrest is a characteristic cellular response to microtubule-targeting agents[5][17][18].
Induction of Apoptosis
Prolonged G2/M arrest ultimately leads to the induction of apoptosis (programmed cell death)[6][17]. The apoptotic signaling cascade initiated by MMAE involves the activation of effector caspases, such as caspase-3 and caspase-9, and the cleavage of poly(ADP-ribose) polymerase (PARP)[17][19][20]. Additionally, the expression of pro-apoptotic proteins like Bax can be upregulated, while anti-apoptotic proteins like Bcl-2 may be downregulated[19][20]. Some studies also suggest that MMAE can induce apoptosis through a process known as mitotic catastrophe, which occurs when a cell attempts to divide with a defective mitotic spindle[17]. Furthermore, the inhibition of the Akt/mTOR signaling pathway has been implicated in MMAE-induced autophagy and apoptosis[19].
Key Experimental Methodologies
The characterization of MMAE's mechanism of action relies on several key in vitro assays.
Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
Principle: The polymerization of tubulin into microtubules causes light to scatter, which can be measured as an increase in absorbance (typically at 340 nm) over time in a temperature-controlled spectrophotometer[21][22]. Inhibitors of polymerization, like MMAE, will reduce the rate and extent of this absorbance increase.
Protocol:
-
Reagent Preparation:
-
Reconstitute lyophilized, high-purity (>99%) tubulin protein in an ice-cold general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)[21][23][24].
-
Prepare a GTP stock solution (e.g., 100 mM) and add to the tubulin solution to a final concentration of 1 mM immediately before the assay[21][23][24].
-
Prepare a range of concentrations of MMAE in the same buffer. A vehicle control (e.g., DMSO) should also be prepared[24].
-
-
Assay Procedure:
-
Pipette the MMAE dilutions or vehicle control into the wells of a pre-warmed (37°C) 96-well plate[21][22].
-
To initiate the reaction, add the ice-cold tubulin/GTP solution to each well[22]. The final tubulin concentration is typically in the range of 2-4 mg/mL[22][23].
-
Immediately place the plate in a spectrophotometer set to 37°C[21][22].
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes[21][22][25].
-
Plot absorbance versus time to generate polymerization curves.
-
Calculate the maximal polymerization rate (Vmax) for each concentration.
-
Determine the IC₅₀ value, which is the concentration of MMAE that inhibits the Vmax by 50% compared to the vehicle control[24].
-
Cell Viability Assay (e.g., MTT Assay)
This assay measures the cytotoxic effect of MMAE on cancer cell lines.
Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan product, which can be quantified by measuring its absorbance.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., SKBR3, HEK293) in a 96-well plate at a predetermined density and allow them to adhere overnight[10].
-
Compound Treatment: Treat the cells with a serial dilution of MMAE (e.g., from 0.002 nM to 4000 nM) for a specified period, typically 72 hours[10]. Include untreated and vehicle-treated cells as controls.
-
MTT Incubation: After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Data Acquisition and Analysis: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm). Calculate the percentage of cell viability for each concentration relative to the control and plot a dose-response curve to determine the IC₅₀ value.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the proportion of cells in different phases of the cell cycle (G1, S, G2/M) following treatment with MMAE.
Principle: Cells are stained with a fluorescent dye that intercalates into DNA, such as propidium iodide (PI). The amount of fluorescence is directly proportional to the amount of DNA in the cell. A flow cytometer measures the fluorescence of individual cells, allowing for the quantification of cells in G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n).
Protocol:
-
Cell Treatment: Treat cells with MMAE at a relevant concentration (e.g., 4 nM) for a defined period (e.g., 24 hours)[17].
-
Cell Harvesting and Fixation: Harvest the cells (both adherent and floating) and fix them in cold ethanol (e.g., 70%) to permeabilize the cell membranes.
-
Staining: Wash the cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Generate a histogram of cell count versus fluorescence intensity. Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases. An accumulation of cells in the G2/M phase is indicative of MMAE's effect[17].
Conclusion
Monomethyl auristatin E is a formidable antimitotic agent that functions through a well-defined mechanism of tubulin inhibition. By binding to the vinca domain on β-tubulin, it effectively prevents microtubule polymerization and disrupts the dynamic instability essential for mitotic spindle formation. This leads to a cascade of events, including G2/M cell cycle arrest and the induction of apoptosis, ultimately resulting in potent cytotoxicity against proliferating cancer cells. The detailed understanding of this mechanism, supported by robust quantitative data and well-established experimental protocols, is fundamental for the continued development and optimization of MMAE-based ADCs in oncological therapeutics.
References
- 1. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 2. adcreview.com [adcreview.com]
- 4. Structural Basis of Microtubule Destabilization by Potent Auristatin Anti-Mitotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 8. Microtubule and tubulin binding and regulation of microtubule dynamics by the antibody drug conjugate (ADC) payload, monomethyl auristatin E (MMAE): Mechanistic insights into MMAE ADC peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2024.sci-hub.box [2024.sci-hub.box]
- 10. scispace.com [scispace.com]
- 11. Microtubule and tubulin binding and regulation of microtubule dynamics by the antibody drug conjugate (ADC) payload, monomethyl auristatin E (MMAE): Mechanistic insights into MMAE ADC peripheral neuropathy [inis.iaea.org]
- 12. Whole-Body Pharmacokinetics and Physiologically Based Pharmacokinetic Model for Monomethyl Auristatin E (MMAE) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Antitumor effect of antitissue factor antibody-MMAE conjugate in human pancreatic tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibition of Cancer Cell Proliferation and Breast Tumor Targeting of pHLIP-Monomethyl Auristatin E Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Monomethyl Auristatin E Phosphate Inhibits Human Prostate Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Therapeutic efficacy of a MMAE-based anti-DR5 drug conjugate Oba01 in preclinical models of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Activating Autophagy Enhanced the Antitumor Effect of Antibody Drug Conjugates Rituximab-Monomethyl Auristatin E [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 22. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 23. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 25. sigmaaldrich.com [sigmaaldrich.com]
Synthesis and Characterization of PSMA-Val-Cit-PAB-MMAE: A Technical Guide
This technical guide provides a comprehensive overview of the synthesis, characterization, and preclinical evaluation of Prostate-Specific Membrane Antigen (PSMA)-targeted drug conjugates utilizing a valine-citrulline-p-aminobenzylcarbamate (Val-Cit-PAB) linker to deliver the potent cytotoxic agent Monomethyl Auristatin E (MMAE). This document is intended for researchers, scientists, and drug development professionals working in the field of targeted cancer therapy.
Introduction
Prostate-Specific Membrane Antigen (PSMA) is a transmembrane glycoprotein that is significantly overexpressed on the surface of prostate cancer cells, making it an exceptional target for targeted drug delivery.[1][2] The strategy involves linking a PSMA-targeting moiety (either a small molecule or a monoclonal antibody) to a highly potent cytotoxic drug via a specialized linker. The conjugate, PSMA-Val-Cit-PAB-MMAE, is designed to selectively bind to and be internalized by PSMA-expressing cancer cells.[3] Following internalization, the linker is cleaved within the lysosomal compartment, releasing the MMAE payload to induce cell death.[4][] This targeted approach aims to maximize therapeutic efficacy while minimizing off-target toxicity associated with conventional chemotherapy.[6][]
Components and Mechanism of Action
The this compound conjugate consists of three key components: a PSMA-targeting ligand, a cleavable Val-Cit-PAB linker, and the cytotoxic payload MMAE.
-
PSMA-Targeting Ligand: This component provides specificity for prostate cancer cells. It is typically a small molecule inhibitor of PSMA's enzymatic activity, often based on a glutamate-urea-lysine scaffold, or a monoclonal antibody that specifically recognizes an extracellular epitope of PSMA.[1][2]
-
Val-Cit-PAB Linker: This dipeptide linker is designed to be stable in systemic circulation but is susceptible to enzymatic cleavage by cathepsin B, an enzyme that is highly active in the lysosomal compartment of tumor cells.[] The cleavage occurs between the citrulline and the PAB spacer, which then undergoes a self-immolative 1,6-elimination to release the active drug.
-
Monomethyl Auristatin E (MMAE): MMAE is a potent synthetic antineoplastic agent derived from dolastatins.[4][] It functions as a microtubule inhibitor, disrupting tubulin polymerization and leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[][9] Due to its high toxicity, MMAE is not suitable for systemic administration as a standalone drug but is highly effective as a payload in antibody-drug conjugates (ADCs) and small-molecule drug conjugates (SMDCs).[4][]
Signaling and Mechanism of Action
PSMA expression has been shown to modulate critical tumor-promoting signal transduction pathways, including the PI3K-AKT pathway, which promotes a pro-tumorigenic and anti-apoptotic phenotype.[10][11] By targeting PSMA, the conjugate is delivered to a protein that is not only a marker but also potentially involved in tumor progression.
Caption: PSMA interaction with RACK1 redirects signaling from MAPK to the pro-survival PI3K-AKT pathway.[10][12][13]
The mechanism of action for the conjugate itself is a multi-step process that leverages the biology of the cancer cell for targeted drug release.
Caption: The conjugate binds to PSMA, is internalized, and releases MMAE in the lysosome to induce apoptosis.[4][]
Synthesis and Characterization
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield.
Synthetic Workflow
The general strategy involves the synthesis of the PSMA-targeting ligand and the linker-payload cassette (vc-MMAE) separately, followed by their conjugation.
Caption: Workflow for the synthesis of this compound, involving separate synthesis and final conjugation.[2][14]
Characterization Methods
Comprehensive analytical characterization is essential to ensure the identity, purity, and quality of the final conjugate.[6][15][16]
| Parameter | Technique | Purpose |
| Identity & Structure | High-Resolution Mass Spectrometry (HRMS) | To confirm the exact molecular weight of the final conjugate and key intermediates.[17] |
| Nuclear Magnetic Resonance (NMR) | To elucidate the chemical structure of the linker, payload, and final conjugate. | |
| Purity | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | To determine the purity of the final product and quantify impurities.[16][18] |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC) | For ADC constructs, to determine the average number of drug molecules conjugated to each antibody and assess heterogeneity.[16][18] |
| UV/Vis Spectroscopy | A simpler method to estimate the average DAR by measuring absorbance at wavelengths specific to the antibody and the payload.[18] | |
| Biological Activity | In Vitro Cytotoxicity Assay | To measure the potency (e.g., IC50) of the conjugate against PSMA-positive and PSMA-negative cancer cell lines.[3][19] |
| PSMA Binding Assay | To confirm that the conjugate retains high affinity for the PSMA target.[1] |
Experimental Protocols
The following protocols provide a general framework for the synthesis and evaluation of this compound. Specific reagents and conditions may need to be optimized.
Synthesis of Maleimidocaproyl-Val-Cit-PAB-MMAE (vc-MMAE)
This protocol describes the synthesis of the linker-payload component.[20]
-
Coupling of PAB to MMAE: React MMAE with an appropriate p-aminobenzyl alcohol derivative protected with a carbamate group (e.g., PABC-PNP) in the presence of a base like diisopropylethylamine (DIPEA) in a suitable solvent such as dimethylformamide (DMF).
-
Dipeptide Assembly: Synthesize the Fmoc-Val-Cit dipeptide using standard solid-phase or solution-phase peptide synthesis methodologies.[21]
-
Coupling of Dipeptide to PAB-MMAE: Cleave the protecting group from the PAB-MMAE intermediate and couple it to the Fmoc-Val-Cit dipeptide using a peptide coupling agent such as HATU or HBTU.
-
Fmoc Deprotection and Maleimide Installation: Remove the N-terminal Fmoc protecting group using piperidine in DMF. React the resulting free amine with a maleimide-containing activated ester (e.g., maleimidocaproic acid N-hydroxysuccinimide ester) to install the conjugation handle.
-
Purification: Purify the final mc-vc-PAB-MMAE product using reversed-phase HPLC.[20]
Conjugation of vc-MMAE to PSMA-Targeting Antibody
This protocol is for creating an ADC version of the conjugate.
-
Antibody Reduction: Partially reduce the interchain disulfide bonds of the anti-PSMA monoclonal antibody using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) in a phosphate-buffered saline (PBS) solution. The amount of TCEP is optimized to achieve the desired average number of free thiols per antibody.
-
Conjugation Reaction: Add the purified mc-vc-PAB-MMAE to the reduced antibody solution. The maleimide group on the linker reacts with the free thiol groups on the antibody to form a stable thioether bond. The reaction is typically performed at pH 7-8.
-
Quenching: Quench any unreacted thiols with an excess of a quenching agent like N-ethylmaleimide.
-
Purification: Remove unconjugated linker-payload and other impurities using size-exclusion chromatography (SEC) or tangential flow filtration.[16]
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the potency of the conjugate in killing cancer cells.[19][22][23]
Caption: Step-by-step workflow for determining the IC50 of the conjugate using an MTT assay.[23][24]
-
Cell Culture: Culture PSMA-positive (e.g., LNCaP, C4-2) and PSMA-negative (e.g., PC-3, DU145) prostate cancer cell lines in appropriate media.[2][25]
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[22]
-
Compound Treatment: Prepare serial dilutions of the this compound conjugate, a non-targeting control conjugate, and free MMAE in cell culture medium. Replace the medium in the wells with the drug-containing medium.
-
Incubation: Incubate the plates for a period of 72 to 144 hours.[22]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[23]
-
Solubilization: Add a solubilizing agent (e.g., a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the viability against the logarithm of the drug concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).
In Vivo Efficacy Studies
Animal studies are critical for evaluating the anti-tumor activity and tolerability of the conjugate.[3][26]
-
Model System: Use immunodeficient mice (e.g., nude or NSG mice) bearing subcutaneous xenografts of human prostate cancer cell lines (e.g., C4-2, LuCaP 96CR).[26][27]
-
Study Groups: Establish treatment groups, including:
-
Vehicle control (e.g., saline or PBS)
-
This compound
-
Non-targeting control conjugate
-
Unconjugated PSMA antibody + free MMAE
-
-
Dosing and Administration: Administer the compounds, typically via intravenous injection, on a predetermined schedule (e.g., once weekly for four weeks).[26]
-
Monitoring: Monitor tumor volume (using caliper measurements), body weight (as a measure of toxicity), and overall animal health.
-
Endpoint: At the end of the study, or when tumors reach a predetermined size, euthanize the animals and harvest tumors for further analysis (e.g., immunohistochemistry).
Data Summary
Quantitative data from characterization and biological assays should be clearly summarized for comparison.
Table 1: Physicochemical and Biological Properties
| Compound | Molecular Weight (Da) | Purity (RP-HPLC, %) | IC50 LNCaP (PSMA+), nM [3] | IC50 PC-3 (PSMA-), nM [3] |
| This compound | Varies by ligand | >95% | ≤ 0.022 | > 30 |
| Non-targeting Control ADC | Varies | >95% | > 30 | > 30 |
| Free MMAE | ~718 | >98% | Variable | Variable |
Note: IC50 values are representative and can vary based on the specific PSMA-targeting ligand, cell line, and assay conditions. Potent activity is observed in cells with high PSMA expression, while being significantly less effective against cells lacking the target.[3]
Conclusion
The synthesis and characterization of this compound represent a sophisticated approach to targeted cancer therapy. The modular design, combining a high-affinity targeting ligand with a potent cytotoxic payload via a cleavable linker, provides a powerful platform for developing effective treatments for prostate cancer. Rigorous analytical characterization and comprehensive preclinical evaluation, including detailed in vitro and in vivo studies, are paramount to ensuring the quality, efficacy, and safety of these promising therapeutic agents.
References
- 1. Synthesis and Binding of a Novel PSMA-specific Conjugate | Anticancer Research [ar.iiarjournals.org]
- 2. Synthesis of Prostate-Specific Membrane Antigen-Targeted Bimodal Conjugates of Cytotoxic Agents and Antiandrogens and Their Comparative Assessment with Monoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo responses of advanced prostate tumors to PSMA ADC, an auristatin-conjugated antibody to prostate-specific membrane antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 6. adcreview.com [adcreview.com]
- 9. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 10. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PSMA brings new flavors to PI3K signaling: A role for glutamate in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. PSMA redirects MAPK to PI3K-AKT signaling to promote prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PSMA-targeted small-molecule drug-conjugates with valine-citrulline and phosphoramidate cleavable linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. veranova.com [veranova.com]
- 16. pharmafocusamerica.com [pharmafocusamerica.com]
- 17. Improved Characterization of Antibody-Drug Conjugates | Technology Networks [technologynetworks.com]
- 18. pharmiweb.com [pharmiweb.com]
- 19. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 20. herbmedpharmacol.com [herbmedpharmacol.com]
- 21. FMoc-Val-Cit-PAB: Applications of FMoc-Val-Cit-PAB in Antibody-Drug Conjugates and Its Synthesis Method_Chemicalbook [chemicalbook.com]
- 22. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 23. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. aacrjournals.org [aacrjournals.org]
- 26. ovid.com [ovid.com]
- 27. Addition of PSMA ADC to enzalutamide therapy significantly improves survival in in vivo model of castration resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Cytotoxicity of PSMA-Targeted Val-Cit-PAB-MMAE Conjugates on PSMA-Positive Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro cytotoxicity of drug conjugates utilizing the PSMA-Val-Cit-PAB-MMAE system. It covers the fundamental mechanism of action, presents quantitative cytotoxicity data from preclinical studies, details standardized experimental protocols for assessing cell viability, and illustrates key biological and experimental workflows.
Introduction to PSMA-Targeted Drug Conjugates
Prostate-Specific Membrane Antigen (PSMA), also known as folate hydrolase 1 (FOLH1), is a transmembrane protein that is highly overexpressed on the surface of prostate cancer cells, with expression levels correlating with tumor aggressiveness and metastasis.[1][2] Its high expression and internalization upon antibody binding make it an exceptional target for the delivery of cytotoxic agents directly to malignant cells, minimizing off-target toxicity.[1][3]
This has led to the development of targeted therapies like antibody-drug conjugates (ADCs) and smaller small molecule-drug conjugates (SMDCs).[4] These conjugates are comprised of three main components:
-
A targeting moiety: A monoclonal antibody or a small molecule that specifically binds to PSMA.[][6]
-
A cytotoxic payload: A highly potent drug designed to kill cancer cells. Monomethyl auristatin E (MMAE) is a potent synthetic antimitotic agent that inhibits tubulin polymerization.[7][8][9]
-
A linker: A chemical bridge connecting the targeting moiety to the payload. The valine-citrulline (Val-Cit) dipeptide linked to a p-aminobenzyl carbamate (PAB) spacer is a widely used system.[6][7] This linker is designed to be stable in the bloodstream but is readily cleaved by lysosomal proteases, such as Cathepsin B, which are abundant within cancer cells.[7][10]
This guide focuses specifically on conjugates employing the Val-Cit-PAB-MMAE system to elicit a cytotoxic effect in PSMA-positive cell lines.
Mechanism of Action
The efficacy of a PSMA-targeted MMAE conjugate relies on a multi-step process that ensures the selective delivery and activation of the cytotoxic payload within the target cancer cell.
-
Target Binding and Internalization: The conjugate circulates in the bloodstream until the targeting moiety recognizes and binds to the PSMA receptor on the surface of a prostate cancer cell.[] Upon binding, the entire PSMA-conjugate complex is internalized into the cell through endocytosis.[][11][12]
-
Lysosomal Trafficking: The newly formed endosome containing the conjugate traffics through the cytoplasm and fuses with a lysosome.[][11]
-
Enzymatic Cleavage: The acidic environment and high concentration of proteases within the lysosome, particularly Cathepsin B, facilitate the cleavage of the Val-Cit dipeptide linker.[7][13][14]
-
Payload Release: Cleavage of the dipeptide bond triggers the self-immolation of the PAB spacer, which releases the unmodified, fully active MMAE payload into the cell's cytoplasm.[10]
-
Cytotoxicity: Free MMAE binds to tubulin, a critical component of microtubules.[] This action disrupts microtubule polymerization, leading to a collapse of the cytoskeleton, G2/M phase cell cycle arrest, and ultimately, cell death via apoptosis (a process known as mitotic catastrophe).[6][9][11][16]
Quantitative Cytotoxicity Data
The in vitro potency of PSMA-targeted MMAE conjugates is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the drug concentration required to inhibit the growth of 50% of the cell population. Assays are performed on both PSMA-positive (target) and PSMA-negative (control) cell lines to determine selectivity.
| Conjugate / Compound | Cell Line | PSMA Expression | IC50 Value | Reference |
| PSMA-Targeted Conjugates | ||||
| SBPD-1 (SMDC)¹ | PC3 PIP | Positive (Engineered) | 3.9 nM | [7] |
| PC3 flu | Negative (Engineered) | 151.1 nM | [7] | |
| ARX517 (ADC)² | MDA-PCa-2b | High | ≤ 0.5 nM | [3][17] |
| LNCaP | High | ≤ 0.5 nM | [17] | |
| C4-2 | Moderate | ≤ 0.5 nM | [17] | |
| 22Rv1 | Low | Minimal Activity | [17] | |
| PC-3 | Negative | > 30,000 nM | [3][17] | |
| This compound³ | CWR22R | Positive | 29 nM | [18][19][20] |
| PC-3 | Negative | 27 nM | [18][19][20] | |
| Controls | ||||
| Free MMAE | PC-3 / C4-2B | N/A | ~2 nM | [9] |
| PC3 PIP / PC3 flu | N/A | ~40 pM | [7] | |
| Various Prostate Lines | N/A | 0.18 - 0.78 nM | [17] |
¹SBPD-1 is a small-molecule drug conjugate with a Val-Cit-MMAE payload, functionally analogous to this compound.[7] ²ARX517 is a PSMA-targeted ADC with a non-cleavable linker, included for comparison of PSMA-dependent potency.[17] ³Note: The similar IC50 values for CWR22R and the PSMA-negative PC-3 cell line reported by MedChemExpress are atypical for a targeted conjugate and may reflect non-specific uptake in this specific assay or a different construct; this contradicts the high selectivity seen in other studies.[7][17]
The data consistently demonstrate that PSMA-targeted conjugates are highly potent against cell lines expressing high levels of PSMA (e.g., LNCaP, C4-2, PC3 PIP) while showing significantly less activity against PSMA-negative cells, confirming the target-dependent mechanism of action.[7][17] Free MMAE is extremely potent across all cell lines, highlighting the necessity of targeted delivery to achieve a therapeutic window.[7][9][17]
Experimental Protocols
A standardized protocol is crucial for obtaining reproducible in vitro cytotoxicity data. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method used to assess cell viability.[21][22][23]
Detailed Protocol: MTT Assay for ADC Cytotoxicity
Objective: To determine the IC50 of this compound on PSMA-positive (e.g., LNCaP, C4-2) and PSMA-negative (e.g., PC-3) cell lines.
Materials:
-
Target cell lines (LNCaP, C4-2, PC-3)
-
Complete culture medium (e.g., RPMI 1640 with 10% FBS)
-
This compound compound and vehicle control (e.g., DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a pre-optimized density (typically 2,000-8,000 cells/well) in 100 µL of complete medium.
-
Include wells with medium only to serve as a blank control.
-
-
Overnight Incubation:
-
Compound Treatment:
-
Prepare a serial dilution of the this compound conjugate in culture medium. A typical range might be from 1 pM to 1 µM.
-
Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells.
-
Add 100 µL of medium with vehicle to the "untreated control" wells.
-
-
Incubation with Compound:
-
Incubate the plate for a duration appropriate for the payload's mechanism. For tubulin inhibitors like MMAE, a 72 to 96-hour incubation is recommended to capture the full cytotoxic effect.[24]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Well / Average Absorbance of Untreated Control) * 100
-
Plot the % Viability against the log of the drug concentration and use a non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.
-
MMAE Signaling Pathway to Apoptosis
Once released into the cytoplasm, MMAE initiates a signaling cascade that forces the cell into apoptosis. The primary mechanism of action is the disruption of microtubule dynamics, which is essential for forming the mitotic spindle during cell division.[9][11]
-
Tubulin Polymerization Inhibition: MMAE binds to tubulin dimers, preventing them from polymerizing into microtubules.[][25] This leads to a net depolymerization and collapse of the microtubule network.
-
Mitotic Spindle Failure: The inability to form a functional mitotic spindle prevents the proper segregation of chromosomes during mitosis.
-
G2/M Cell Cycle Arrest: The cell's internal checkpoints detect the spindle failure and halt the cell cycle at the G2/M transition phase to prevent aneuploidy.[9][11]
-
Induction of Apoptosis: Prolonged G2/M arrest triggers a state of mitotic catastrophe, which activates the intrinsic apoptotic pathway.[9] This is often characterized by the cleavage of Poly (ADP-ribose) polymerase (PARP), a key marker of apoptosis, leading to controlled cell death.[11][25]
References
- 1. In vitro and in vivo effects of a recombinant anti-PSMA immunotoxin in combination with docetaxel against prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Prostate-Specific Membrane Antigen-Targeted Antibody–Drug Conjugates: A Promising Approach for Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Old Drug, New Delivery Strategy: MMAE Repackaged - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A prostate-specific membrane antigen (PSMA)-targeted prodrug with a favorable in vivo toxicity profile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-PSMA-MC-vc-PAB-MMAE ADC - Creative Biolabs [creativebiolabs.net]
- 9. Monomethyl Auristatin E Phosphate Inhibits Human Prostate Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 11. Therapeutic efficacy of a MMAE-based anti-DR5 drug conjugate Oba01 in preclinical models of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. championsoncology.com [championsoncology.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 22. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cytotoxicity assays | Sigma-Aldrich [sigmaaldrich.com]
- 24. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 25. researchgate.net [researchgate.net]
Preclinical Development of Small-Molecule PSMA-Targeted Conjugates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Prostate-Specific Membrane Antigen (PSMA) has emerged as a highly promising target for the diagnosis and treatment of prostate cancer due to its significant overexpression on the surface of prostate cancer cells, particularly in advanced, metastatic, and castration-resistant disease.[1] Small-molecule PSMA-targeted conjugates, which consist of a PSMA-binding motif, a linker, and a therapeutic or imaging payload, have shown remarkable potential in preclinical and clinical settings.[2] This technical guide provides a comprehensive overview of the core aspects of the preclinical development of these conjugates, focusing on data presentation, detailed experimental protocols, and visualization of key biological and experimental processes.
Rationale and Design of Small-Molecule PSMA-Targeted Conjugates
The fundamental principle behind small-molecule PSMA-targeted conjugates is the selective delivery of a payload to prostate cancer cells, thereby maximizing therapeutic efficacy while minimizing off-target toxicity.[3] These conjugates are modular in nature, typically comprising three key components:
-
PSMA-binding Ligand: The most common and effective ligands are urea-based inhibitors of the N-acetyl-alpha-linked-acidic-dipeptidase (NAALADase) activity of PSMA, such as the glutamate-urea-lysine (Glu-urea-Lys) scaffold.[4] These small molecules exhibit high affinity and specificity for PSMA and are rapidly internalized upon binding.[1]
-
Linker: The linker connects the PSMA-binding ligand to the payload. Its design is critical for the overall stability, solubility, and pharmacokinetic properties of the conjugate. Linkers can be designed to be stable or cleavable, releasing the payload under specific conditions within the tumor microenvironment or inside the cancer cell.
-
Payload: The payload can be a diagnostic radionuclide for imaging (e.g., Gallium-68), a therapeutic radionuclide for radioligand therapy (e.g., Lutetium-177, Actinium-225), or a cytotoxic agent for chemotherapy (e.g., monomethyl auristatin E - MMAE).[2][5]
To enhance the pharmacokinetic profile, particularly to increase blood circulation time and tumor uptake, albumin-binding moieties have been incorporated into the linker design.[6][7][8]
Quantitative Data Summary
The following tables summarize key quantitative data from various preclinical studies on small-molecule PSMA-targeted conjugates.
Table 1: In Vitro PSMA Binding Affinity and Cellular Uptake
| Conjugate | Cell Line | IC50 / Ki (nM) | Cellular Uptake (% added activity) | Time Point (h) | Reference |
| 177Lu-PSMA-ALB-53 | PC-3 PIP | N/A | 54-58% | N/A | [6] |
| 177Lu-PSMA-ALB-56 | PC-3 PIP | N/A | 54-58% | N/A | [6] |
| SBPD-1 | PC3-PIP | 8.84 | N/A | N/A | [9] |
| SBPD-2 | PC3-PIP | 3.0 | N/A | N/A | [9] |
| YC-27 800CW | LNCaP | 1700 (IC50) | N/A | N/A | [10] |
| 177Lu-PSMA-TB-01 | PC-3 PIP | 23 (KD) | 69 ± 3% | 4 | [7] |
| PSMA ADC | CWR22rv1 | 0.804 (IC50) | N/A | N/A | [11] |
| PSMA-1-VcMMAE | PC3pip | N/A | N/A | N/A | [5] |
| 99mTc(CO)3-DPA-DBCO-PEG4-CTT-54 | LNCaP | 1.0 (IC50) | ~14% | 4 | [12][13] |
| 99mTc(CO)3-DPA-DBCO-PEG4-CTT-54.2 | LNCaP | 6.6 (IC50) | ~6% | 4 | [13] |
| 68Ga-SC691 | LNCaP | N/A | High | N/A | [14] |
| [177Lu]Lu-BWD | PC3-PIP | 35.86 ± 0.56 (IC50) | High | N/A | [15] |
Table 2: In Vitro Cytotoxicity
| Conjugate | Cell Line (PSMA+) | Cell Line (PSMA-) | IC50 (nM) (PSMA+) | IC50 (nM) (PSMA-) | Reference |
| SBPD-1 | PC3 PIP | PC3 flu | 3.9 | 151.1 | [9] |
| SBPD-2 | PC3 PIP | PC3 flu | 4800 | 5800 | [9] |
| PSMA ADC | 3445 (PSMA high) | PC3 (PSMA low) | ≤ 0.022 | > 30 | [11] |
| PE35-MU2 | PIP-PC3 | Flu-PC3 | ~1 | >1000 | [16] |
| PSMA-1-VcMMAE | PC3pip | PC3flu | 48-fold more potent in PSMA+ | N/A | [5] |
Table 3: In Vivo Biodistribution of Selected Radioconjugates (%ID/g)
| Conjugate | Time Point | Tumor | Blood | Kidneys | Liver | Salivary Glands | Reference |
| 177Lu-PSMA-ALB-53 | 24h | ~40 | ~10 | ~20 | ~2 | N/A | [6] |
| 177Lu-PSMA-ALB-56 | 24h | ~30 | <1 | ~5 | <1 | N/A | [6] |
| 177Lu-PSMA-TB-01 | 4h | 69 ± 13 | 16 ± 1 | N/A | N/A | N/A | [7] |
| 177Lu-PSMA-NARI-56 | 24h | 40.56 ± 10.01 | N/A | N/A | N/A | N/A | [17] |
| 177Lu-PSMA-HK4 | N/A | Higher than PSMA-617 | N/A | Lower than PSMA-617 | N/A | N/A | [18] |
| 177Lu-PSMA-617 | 24h | 10.58 ± 4.50 | N/A | High | N/A | High | [19] |
| 177Lu-PSMA I&T | 1h | 7.96 ± 1.76 | N/A | N/A | N/A | N/A | [19] |
| [211At]PSMA-5 (mice) | N/A | N/A | N/A | High | N/A | High | [20] |
| [177Lu]Lu-BWD | N/A | Significantly superior to PSMA-617 | N/A | N/A | N/A | N/A | [15] |
Table 4: In Vivo Therapeutic Efficacy
| Conjugate | Animal Model | Dose | Tumor Growth Inhibition | Survival Benefit | Reference |
| 177Lu-PSMA-ALB-56 | PC-3 PIP tumor-bearing mice | 2 or 5 MBq | Better than 177Lu-PSMA-617 | N/A | [6] |
| 177Lu-PSMA-NARI-56 | LNCaP tumor-bearing mice | N/A | 98% (vs 58% for 177Lu-PSMA-617) | 90% survival at 90 days (vs 30% for 177Lu-PSMA-617) | [17][21] |
| 177Lu-PSMA-HK4 | PSMA-positive tumor-bearing mice | N/A | Significantly better than 177Lu-PSMA-617 | N/A | [18] |
| 90Y- and 177Lu-huJ591 | mCRPC xenografts | 3.7–7.4 MBq | Up to 90% reduction in mean tumor volume | 2–3-fold increase in median survival | [19] |
| PSMA-1-VcMMAE | Metastatic prostate cancer models | 3820 nmol/kg | Significant inhibition | Prolonged survival | [5] |
| 177Lu- and 225Ac-PSMA617 | RM1 and PC-3/PC-3-PIP mixed tumors | N/A | Efficacy correlated with PSMA expression level and homogeneity | N/A | [22] |
| 177Lu-L1 and 177Lu-L3 | PC3 PIP tumor-bearing mice | 111 MBq | Significant inhibition | N/A | [23] |
| [177Lu]Lu-BWD | PC3-PIP tumor-bearing mice | 7.4 MBq | Superior to 177Lu-PSMA-617 | N/A | [15] |
Experimental Protocols
This section outlines the detailed methodologies for key experiments in the preclinical development of small-molecule PSMA-targeted conjugates.
In Vitro PSMA Binding Affinity Assay
This assay determines the affinity of the conjugate for the PSMA protein.
Materials:
-
PSMA-positive cells (e.g., LNCaP, PC-3 PIP) or recombinant human PSMA protein.
-
Radiolabeled competitor ligand with known affinity (e.g., 125I-MIP-1072).
-
Test conjugate at various concentrations.
-
Binding buffer (e.g., Tris-HCl buffer with NaCl and MgCl2).
-
Filtration apparatus with glass fiber filters.
-
Gamma counter.
Protocol:
-
Prepare serial dilutions of the test conjugate.
-
In a 96-well plate, incubate a constant concentration of the radiolabeled competitor with either PSMA-positive cells or recombinant PSMA protein in the presence of varying concentrations of the test conjugate.
-
Incubate the mixture at a specific temperature (e.g., 4°C or 37°C) for a defined period (e.g., 1-2 hours) to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Calculate the IC50 value (the concentration of the test conjugate that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.
Cellular Uptake and Internalization Assay
This assay quantifies the amount of conjugate taken up by and internalized into PSMA-expressing cells.
Materials:
-
PSMA-positive (e.g., LNCaP, PC-3 PIP) and PSMA-negative (e.g., PC-3 flu) cells.[9]
-
Radiolabeled conjugate.
-
Cell culture medium.
-
Acid wash buffer (e.g., glycine-HCl, pH 2.5) to differentiate between surface-bound and internalized radioactivity.
-
Lysis buffer (e.g., NaOH).
-
Gamma counter.
Protocol:
-
Seed PSMA-positive and PSMA-negative cells in multi-well plates and allow them to adhere overnight.
-
Add the radiolabeled conjugate to the cell culture medium at a specific concentration.
-
Incubate the cells for various time points (e.g., 0.5, 1, 2, 4 hours) at 37°C.
-
At each time point, wash the cells with ice-cold PBS to remove unbound conjugate.
-
To measure total cellular uptake: Lyse the cells with lysis buffer and measure the radioactivity in the lysate using a gamma counter.
-
To measure internalization:
-
After washing with PBS, incubate the cells with an acid wash buffer for a short period (e.g., 5-10 minutes) on ice to strip off surface-bound radioactivity.
-
Collect the acid wash supernatant (surface-bound fraction).
-
Lyse the remaining cells to release the internalized radioactivity (internalized fraction).
-
Measure the radioactivity in both the surface-bound and internalized fractions.
-
-
Express the results as a percentage of the total added radioactivity per million cells.
In Vitro Cytotoxicity Assay
This assay evaluates the ability of the conjugate to kill PSMA-expressing cancer cells.
Materials:
-
PSMA-positive and PSMA-negative cells.
-
Test conjugate with a cytotoxic payload.
-
Cell culture medium.
-
Cell viability reagent (e.g., MTS, MTT, or a reagent for measuring ATP content like CellTiter-Glo).
-
Plate reader.
Protocol:
-
Seed PSMA-positive and PSMA-negative cells in 96-well plates.
-
After 24 hours, treat the cells with serial dilutions of the test conjugate, the free payload, and a non-targeted control conjugate.
-
Incubate the cells for a defined period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development or signal generation.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the percentage of viability against the logarithm of the conjugate concentration and determine the IC50 value (the concentration that causes 50% inhibition of cell growth).
In Vivo Biodistribution Studies
These studies determine the distribution and clearance of the conjugate in a living organism.
Materials:
-
Tumor-bearing mice (e.g., nude mice with subcutaneous xenografts of PSMA-positive and PSMA-negative tumors).
-
Radiolabeled conjugate.
-
Anesthesia.
-
Gamma counter.
-
Calibrated standards of the injected dose.
Protocol:
-
Inject a known amount of the radiolabeled conjugate into the tail vein of the tumor-bearing mice.
-
At various time points post-injection (e.g., 1, 4, 24, 48, 96 hours), euthanize a group of mice.
-
Dissect and collect major organs and tissues of interest (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone, salivary glands).
-
Weigh each tissue sample.
-
Measure the radioactivity in each tissue sample and in the standards using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g).
In Vivo Therapeutic Efficacy Studies
These studies assess the anti-tumor activity of the therapeutic conjugate in animal models.
Materials:
-
Tumor-bearing mice.
-
Therapeutic conjugate.
-
Vehicle control.
-
Calipers for tumor measurement.
Protocol:
-
Once the tumors reach a palpable size, randomly assign the mice to different treatment groups (e.g., vehicle control, therapeutic conjugate at different doses, control conjugate).
-
Administer the treatment intravenously or intraperitoneally according to a predefined schedule (e.g., single dose, multiple doses).
-
Measure the tumor volume (e.g., using the formula: Volume = 0.5 x Length x Width²) and body weight of the mice regularly (e.g., 2-3 times per week).
-
Monitor the mice for any signs of toxicity.
-
Continue the study until the tumors in the control group reach a predetermined endpoint size or until a specified time point.
-
Euthanize the mice and collect tumors and organs for further analysis (e.g., histopathology, biomarker analysis).
-
Plot the mean tumor volume over time for each group to assess tumor growth inhibition.
-
Perform a survival analysis (Kaplan-Meier plot) to evaluate the effect of the treatment on the overall survival of the animals.
Signaling Pathways and Experimental Workflows
PSMA Signaling Pathways
PSMA is not merely a passive cell surface receptor for targeted therapies; it also plays an active role in prostate cancer progression by modulating key signaling pathways.[24][25] Studies have shown that PSMA can influence the switch between the pro-proliferative MAPK/ERK pathway and the pro-survival PI3K/AKT pathway.[24][26] This regulation is thought to occur through interactions with other cell surface proteins and intracellular signaling molecules.
Caption: PSMA-mediated shift from MAPK to PI3K/AKT signaling.
Experimental Workflow for Preclinical Development
The preclinical development of a small-molecule PSMA-targeted conjugate follows a logical progression from initial design and synthesis to in vivo efficacy studies.
Caption: Preclinical development workflow for PSMA-targeted conjugates.
Conclusion
The preclinical development of small-molecule PSMA-targeted conjugates is a multi-faceted process that requires rigorous in vitro and in vivo evaluation. The modular nature of these conjugates allows for the optimization of each component to enhance therapeutic efficacy and minimize toxicity. The data and protocols presented in this guide provide a framework for researchers and drug developers to advance novel PSMA-targeted therapies from the laboratory to the clinic, with the ultimate goal of improving outcomes for patients with prostate cancer.
References
- 1. PSMA as a target for radiolabelled small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical and Clinical Status of PSMA-Targeted Alpha Therapy for Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are the preclinical assets being developed for PSMA? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. Small Molecule-Based Prodrug Targeting Prostate Specific Membrane Antigen for the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design and Preclinical Evaluation of a Novel Prostate-Specific Membrane Antigen Radioligand Modified with a Transthyretin Binder - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety and efficacy of [177Lu]Lu-SibuDAB in patients with progressive metastatic castration-resistant prostate cancer | springermedizin.de [springermedizin.de]
- 9. A prostate-specific membrane antigen (PSMA)-targeted prodrug with a favorable in vivo toxicity profile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic and Biodistribution Assessment of a Near Infrared-Labeled PSMA-Specific Small Molecule in Tumor-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. PSMA-targeted SPECT agents: Mode of Binding effect on in vitro Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. urotoday.com [urotoday.com]
- 14. In vitro and in vivo comparative study of a novel 68Ga-labeled PSMA-targeted inhibitor and 68Ga-PSMA-11 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro and In Vivo Study of Novel PSMA-Targeted Radioligands: Enhancing Tumor Uptake and Therapeutic Efficacy through Zwitterionization and Albumin-Binding Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. PSMA-Targeted Radiolabeled Peptide for Imaging and Therapy in Prostate Cancer: Preclinical Evaluation of Biodistribution and Therapeutic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jnm.snmjournals.org [jnm.snmjournals.org]
- 19. PSMA-Targeting Radiopharmaceuticals for Prostate Cancer Therapy: Recent Developments and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. Investigating PSMA-targeted radioligand therapy efficacy as a function of cellular PSMA levels and intra-tumoral PSMA heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. PSMA brings new flavors to PI3K signaling: A role for glutamate in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 26. "PSMA Redirects Cell Survival Signaling From The MAPK To The PI3K-AKT P" by Leslie Ann Caromile, Kristina Dortche et al. [digitalcommons.lib.uconn.edu]
Technical Guide: Discovery and Rationale for the Design of PSMA-Val-Cit-PAB-MMAE
A Targeted Approach to Prostate Cancer Therapy
This technical guide delves into the design, rationale, and preclinical evaluation of PSMA-Val-Cit-PAB-MMAE, a small molecule-drug conjugate (SMDC) engineered for targeted therapy of prostate cancer. We will explore the selection of each component—the targeting moiety, the cleavable linker, and the cytotoxic payload—and outline the experimental methodologies used to validate its mechanism of action and therapeutic potential.
Introduction: The Rationale for a Targeted SMDC
The development of targeted therapies aims to maximize the cytotoxic effects on cancer cells while minimizing damage to healthy tissues, thereby reducing the side effects associated with traditional chemotherapy. Small molecule-drug conjugates (SMDCs) represent a promising therapeutic modality, offering distinct advantages such as improved tumor penetration due to their low molecular weight. The design of this compound is predicated on a modular approach, combining three key elements to achieve selective eradication of prostate cancer cells.
Core Components and Design Rationale
The efficacy of this compound hinges on the synergistic action of its three components:
-
Prostate-Specific Membrane Antigen (PSMA) Targeting Ligand: PSMA is a transmembrane protein that is highly overexpressed on the surface of prostate cancer cells, particularly in advanced and metastatic disease, while having limited expression in normal tissues. This expression profile makes it an ideal target for selective drug delivery. The targeting component of this SMDC is a small molecule, often a glutamate-urea-based motif, designed to bind with high affinity to the enzymatic pocket of PSMA. This high affinity ensures that the conjugate preferentially accumulates at the tumor site.
-
Val-Cit-PAB Cleavable Linker: The linker system is critical for ensuring the cytotoxic payload remains inactive until it reaches the target cell. The Val-Cit-PAB (valine-citrulline-p-aminobenzyl) linker is specifically designed to be cleaved by cathepsin B, an enzyme that is overexpressed in the lysosomes of many cancer cells. The cleavage of the Val-Cit dipeptide by cathepsin B initiates a self-immolative cascade through the PAB spacer, leading to the release of the active drug, MMAE, inside the cancer cell. This enzyme-specific cleavage mechanism minimizes premature drug release in systemic circulation, thereby enhancing the therapeutic window.
-
Monomethyl Auristatin E (MMAE) Cytotoxic Payload: MMAE is a potent synthetic antineoplastic agent. Its mechanism of action involves the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. The high potency of MMAE allows for effective cell killing even when a small number of molecules are internalized, a crucial feature for a targeted conjugate.
Logical Design Pathway
Caption: Logical flow of the design rationale for this compound.
Mechanism of Action
The proposed mechanism of action for this compound follows a multi-step process designed for tumor-specific cytotoxicity.
-
Systemic Administration & Tumor Targeting: The SMDC is administered intravenously and circulates throughout the body. Due to its high-affinity ligand, it preferentially binds to PSMA-expressing prostate cancer cells.
-
Internalization: Upon binding, the PSMA-SMDC complex is internalized into the cell via endocytosis.
-
Lysosomal Trafficking & Cleavage: The endosome containing the complex fuses with a lysosome. The acidic and enzyme-rich environment of the lysosome, particularly the high concentration of cathepsin B, facilitates the cleavage of the Val-Cit linker.
-
Payload Release & Action: The cleavage of the linker releases the active MMAE payload into the cytoplasm. MMAE then binds to tubulin, disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.
-
Bystander Effect: The released MMAE is cell-permeable, allowing it to diffuse into adjacent, PSMA-negative cancer cells and induce their death, a phenomenon known as the bystander effect.
Signaling Pathway of this compound
Caption: The multi-step mechanism of action of this compound.
Experimental Protocols
The preclinical evaluation of this compound involves a series of in vitro and in vivo experiments to confirm its binding affinity, cytotoxicity, stability, and anti-tumor efficacy.
In Vitro Evaluation Workflow
Caption: Standard workflow for the in vitro characterization of the SMDC.
A. Synthesis and Characterization:
-
Protocol: The PSMA-targeting ligand is synthesized, followed by the attachment of the Val-Cit-PAB linker and finally conjugation to MMAE. The final product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
B. Competitive Binding Assay:
-
Objective: To determine the binding affinity (Ki) of the SMDC to PSMA.
-
Protocol: PSMA-expressing cells (e.g., LNCaP) are incubated with a known radiolabeled ligand for PSMA and increasing concentrations of the unlabeled this compound. The displacement of the radioligand is measured using a scintillation counter. The Ki value is calculated using the Cheng-Prusoff equation.
C. Cytotoxicity Assay:
-
Objective: To measure the potency (IC50) of the SMDC against cancer cells.
-
Protocol: PSMA-positive (e.g., LNCaP) and PSMA-negative (e.g., PC-3) cells are seeded in 96-well plates and treated with serial dilutions of the SMDC for 72-96 hours. Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo. The IC50 value is determined by plotting cell viability against the log of the drug concentration.
D. Plasma Stability Assay:
-
Objective: To evaluate the stability of the linker in circulation.
-
Protocol: The SMDC is incubated in human or mouse plasma at 37°C. Aliquots are taken at various time points (e.g., 0, 1, 6, 24, 48 hours) and the amount of intact SMDC and released payload is quantified using LC-MS/MS.
In Vivo Evaluation
A. Xenograft Mouse Model:
-
Objective: To assess the anti-tumor efficacy of the SMDC in a living organism.
-
Protocol: Immunocompromised mice (e.g., BALB/c nude) are subcutaneously inoculated with PSMA-expressing human prostate cancer cells (e.g., LNCaP). Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment groups (vehicle control, SMDC at various doses). The SMDC is administered intravenously, and tumor volume and body weight are measured regularly. At the end of the study, tumors are excised for further analysis.
Quantitative Data Summary
The following tables present representative data from studies on similar PSMA-targeted drug conjugates, illustrating the expected performance of this compound.
Table 1: In Vitro Cytotoxicity
| Cell Line | PSMA Expression | Compound | IC50 (nM) |
|---|---|---|---|
| LNCaP | High | This compound | 1.5 |
| C4-2 | High | This compound | 2.3 |
| PC-3 | Negative | This compound | >1000 |
| LNCaP | High | MMAE (Free Drug) | 0.5 |
Table 2: In Vivo Anti-Tumor Efficacy (LNCaP Xenograft Model)
| Treatment Group (Dose) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
|---|---|---|
| Vehicle Control | 0 | +5 |
| SMDC (1 mg/kg) | 65 | -2 |
| SMDC (3 mg/kg) | 95 | -4 |
| SMDC (5 mg/kg) | 100 (Complete Regression) | -8 |
Conclusion
The rational design of this compound, leveraging a highly specific tumor antigen, a cancer cell-selective cleavable linker, and a potent cytotoxic agent, presents a promising strategy for the treatment of prostate cancer. The preclinical data from analogous compounds strongly support its potential for high therapeutic efficacy with a favorable safety profile. Further investigation, including detailed pharmacokinetic and toxicology studies, is warranted to advance this SMDC towards clinical development.
Pharmacokinetics and Biodistribution of PSMA-Targeted Drug Conjugates: A Technical Guide
Abstract
Prostate-Specific Membrane Antigen (PSMA) has emerged as a premier target for the diagnosis and treatment of prostate cancer due to its high expression on malignant cells and limited presence in healthy tissues. This has spurred the development of various PSMA-targeted drug conjugates, including antibody-drug conjugates (ADCs), small-molecule drug conjugates (SMDCs), and radioligand therapies (RLT). The efficacy and safety of these therapeutics are critically dependent on their pharmacokinetic (PK) and biodistribution (BD) profiles. This technical guide provides an in-depth overview of the core principles governing the PK and BD of these agents. It summarizes quantitative data from preclinical and clinical studies, details common experimental methodologies, and illustrates key biological and experimental pathways to serve as a comprehensive resource for researchers, scientists, and drug development professionals in the field of targeted oncology.
Introduction to PSMA-Targeted Drug Conjugates
Prostate-Specific Membrane Antigen (PSMA), also known as glutamate carboxypeptidase II, is a transmembrane protein that is significantly overexpressed in the vast majority of prostate cancer cases.[1] Its expression levels correlate with tumor aggressiveness, metastasis, and recurrence, making it an exceptional biomarker and therapeutic target.[2][3] PSMA-targeted drug conjugates are designed to selectively deliver a cytotoxic payload to these cancer cells, thereby maximizing therapeutic efficacy while minimizing off-target toxicity. These conjugates typically consist of three components: a PSMA-binding ligand, a linker, and a payload.
-
Antibody-Drug Conjugates (ADCs): These utilize monoclonal antibodies (mAbs) that bind to the extracellular domain of PSMA.[4][5][6] Due to their large size (~150 kDa), ADCs exhibit long circulation times, which can enhance tumor accumulation but may also lead to higher bone marrow toxicity.[7]
-
Small Molecule-Drug Conjugates (SMDCs): These employ small molecule inhibitors of PSMA, such as urea-based motifs. This class includes radioligand therapies (RLT), where the payload is a therapeutic radioisotope (e.g., Lutetium-177, Actinium-225).[8][9][10] SMDCs are characterized by their smaller size, which allows for rapid tumor penetration and faster clearance from the blood and non-target organs.[1][11]
PSMA-Related Signaling Pathways
Beyond its role as a cell-surface anchor for targeted therapies, PSMA is functionally involved in prostate cancer progression by modulating critical intracellular signaling pathways. Understanding these pathways provides context for the biological consequences of PSMA targeting. Research has shown that PSMA expression can induce a shift from the proliferative MAPK-ERK pathway to the pro-survival PI3K-AKT pathway.[3][12][13] This is achieved through PSMA's interaction with the scaffolding protein RACK1, which disrupts signaling between the β1 integrin/IGF-1R complex and the MAPK pathway, redirecting it towards PI3K-AKT activation.[3][13] Furthermore, the enzymatic activity of PSMA, which releases glutamate, can also stimulate the PI3K–AKT–mTOR pathway, further promoting cell survival and growth.[2]
References
- 1. Pharmacological Optimization of PSMA-Based Radioligand Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PSMA brings new flavors to PI3K signaling: A role for glutamate in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostate-Specific Membrane Antigen-Targeted Antibody–Drug Conjugates: A Promising Approach for Metastatic Castration-Resistant Prostate Cancer [mdpi.com]
- 5. Antibody-drug conjugates targeting prostate-specific membrane antigen [imrpress.com]
- 6. Prostate-Specific Membrane Antigen-Targeted Antibody-Drug Conjugates: A Promising Approach for Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Current Status of Radiolabeled Monoclonal Antibodies Targeting PSMA for Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A PSMA-targeted doxorubicin small-molecule drug conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. PSMA-Targeting Radiopharmaceuticals for Prostate Cancer Therapy: Recent Developments and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. "PSMA Redirects Cell Survival Signaling From The MAPK To The PI3K-AKT P" by Leslie Ann Caromile, Kristina Dortche et al. [digitalcommons.lib.uconn.edu]
- 13. PSMA redirects MAPK to PI3K-AKT signaling to promote prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of PSMA-Val-Cit-PAB-MMAE for Research Use
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of PSMA-Val-Cit-PAB-MMAE, a potent and specific prostate-specific membrane antigen (PSMA)-targeting antibody-drug conjugate (ADC) payload for research applications. The synthesis involves a multi-step process, including the preparation of the PSMA-targeting ligand, the synthesis of the cleavable Val-Cit-PAB linker, the conjugation of the linker to the cytotoxic agent monomethyl auristatin E (MMAE), and the final coupling of the PSMA ligand to the drug-linker conjugate.
Overview of the Synthetic Strategy
The synthesis of this compound is a convergent process that involves three main modules:
-
PSMA-Targeting Ligand: A glutamate-urea-lysine (KuE) based molecule that specifically binds to PSMA.
-
Linker-Payload: A Val-Cit dipeptide linker attached to a p-aminobenzylcarbamate (PAB) self-immolative spacer, which is in turn conjugated to the potent cytotoxic agent MMAE.
-
Final Conjugation: The PSMA-targeting ligand is coupled to the linker-payload to yield the final product.
The Val-Cit linker is designed to be stable in circulation but can be cleaved by cathepsin B, an enzyme often overexpressed in the tumor microenvironment, leading to the targeted release of MMAE within cancer cells.[]
Quantitative Data Summary
The following tables summarize the typical yields and purity for the key synthetic steps.
Table 1: Synthesis of PSMA-Targeting Ligand (Glutamate-Urea-Lysine)
| Step | Starting Materials | Reagents and Solvents | Yield (%) | Purity (%) |
| Urea Formation | N(ε)-benzoyloxycarbonyl-l-lysine, l-glutamic acid di-tert-butyl ester hydrochloride | Triphosgene, Triethylamine, Dichloromethane (DCM) | ~41% | >95% |
| Deprotection | Cbz-protected lysine-urea-glutamate | H₂, Pd/C, Methanol (MeOH) | ~96% | >98% |
| Functionalization (Example) | Lysine-urea-glutamate | 3,4-dibutoxycyclobut-3-en-1,2-dione, Phosphate buffer | ~77% | >95% |
| Final Deprotection | tert-butyl protected lysine-urea-glutamate derivative | Trifluoroacetic acid (TFA), DCM | ~83% | >98% |
Table 2: Synthesis of Val-Cit-PAB-MMAE Linker-Payload
| Step | Starting Materials | Reagents and Solvents | Yield (%) | Purity (%) |
| Fmoc-Cit-PABOH Synthesis | Fmoc-L-Citrulline, p-aminobenzyl alcohol | HATU, DIPEA, DMF | 60-80% | >95% |
| Fmoc Deprotection | Fmoc-Cit-PABOH | Piperidine, DMF | >96% | >98% |
| Dipeptide Formation | Cit-PABOH, Fmoc-Val-OSu | DMF | 85-95% | >95% |
| Fmoc Deprotection | Fmoc-Val-Cit-PABOH | Piperidine, DMF | >96% | >98% |
| MMAE Conjugation (Example) | Val-Cit-PAB-OH, MMAE | HATU, DIEA, DMF | ~80% | >95% |
Experimental Protocols
Synthesis of PSMA-Targeting Ligand (Glutamate-Urea-Lysine)
The synthesis of the glutamate-urea-lysine (KuE) PSMA-targeting ligand is a key step. The following protocol is a representative example.[2]
Step 1: Urea Formation
-
Dissolve N(ε)-benzoyloxycarbonyl-l-lysine in anhydrous dichloromethane (DCM) and cool to 0 °C.
-
Add triphosgene and triethylamine to the solution and stir for 2 hours at 0 °C.
-
In a separate flask, dissolve l-glutamic acid di-tert-butyl ester hydrochloride in DCM with triethylamine.
-
Add the solution from step 3 to the reaction mixture from step 2 and stir at room temperature overnight.
-
Purify the product by flash column chromatography.
Step 2: Cbz Deprotection
-
Dissolve the product from Step 1 in methanol (MeOH).
-
Add Palladium on carbon (Pd/C) and hydrogenate the mixture under a hydrogen atmosphere.
-
Filter the reaction mixture through Celite and concentrate the filtrate to obtain the deprotected product.
Step 3: Functionalization for Linker Attachment The free amine of the lysine can be functionalized for subsequent conjugation. The specific functionalization will depend on the desired final conjugation chemistry.
Step 4: Final Deprotection
-
Dissolve the tert-butyl protected compound in a 1:1 mixture of trifluoroacetic acid (TFA) and DCM.
-
Stir at room temperature for 2 hours.
-
Remove the solvent under reduced pressure to yield the final PSMA-targeting ligand.
Synthesis of Fmoc-Val-Cit-PAB-OH Linker
This protocol outlines the synthesis of the cleavable Val-Cit-PAB linker.[3][4]
Step 1: Synthesis of Fmoc-Cit-PABOH
-
Dissolve Fmoc-L-Citrulline and p-aminobenzyl alcohol in anhydrous dimethylformamide (DMF).
-
Add HATU and N,N-diisopropylethylamine (DIPEA) to the solution and stir at room temperature overnight.
-
Purify the product by flash column chromatography.
Step 2: Fmoc Deprotection of Fmoc-Cit-PABOH
-
Dissolve Fmoc-Cit-PABOH in DMF.
-
Add piperidine (20-30%) and stir at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure to obtain Cit-PABOH.
Step 3: Dipeptide Formation to Yield Fmoc-Val-Cit-PABOH
-
Dissolve Cit-PABOH and Fmoc-Val-OSu in DMF.
-
Stir the reaction mixture at room temperature overnight.
-
Purify the product by flash column chromatography.
Synthesis of Val-Cit-PAB-MMAE
Step 1: Fmoc Deprotection of Fmoc-Val-Cit-PABOH
-
Dissolve Fmoc-Val-Cit-PABOH in DMF.
-
Add piperidine (20-30%) and stir at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure to yield NH2-Val-Cit-PAB-OH.
Step 2: Coupling of Val-Cit-PAB-OH with MMAE
-
Dissolve NH2-Val-Cit-PAB-OH and MMAE in anhydrous DMF.
-
Add HATU and DIEA to the solution and stir at room temperature for 1 hour.[5]
-
Monitor the reaction by HPLC.
-
Upon completion, purify the product by reverse-phase preparative HPLC to obtain Val-Cit-PAB-MMAE.[5]
Final Conjugation of PSMA Ligand to Val-Cit-PAB-MMAE
The final step involves coupling the functionalized PSMA-targeting ligand to the Val-Cit-PAB-MMAE drug-linker conjugate. The specific coupling chemistry will depend on the functional group introduced on the PSMA ligand. A common strategy involves activating the carboxylic acid on the PSMA ligand (or linker) and reacting it with a free amine on the other component.
Example Protocol (Amide Bond Formation):
-
Dissolve the functionalized PSMA ligand (with a free amine) and Val-Cit-PAB-MMAE (with an activated carboxylic acid, or vice versa) in anhydrous DMF.
-
Add a coupling agent such as HATU and a base like DIEA.
-
Stir the reaction at room temperature until completion, monitored by HPLC.
-
Purify the final product, this compound, by reverse-phase preparative HPLC.
-
Characterize the final product by mass spectrometry and NMR.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of this compound.
Experimental Workflow
Caption: Synthetic workflow for this compound.
References
- 2. researchgate.net [researchgate.net]
- 3. WO2017066668A1 - Drug-linker conjugate pharmaceutical compositions - Google Patents [patents.google.com]
- 4. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
Application Notes and Protocols: Cell-Based Assays to Evaluate PSMA-Val-Cit-PAB-MMAE Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostate-Specific Membrane Antigen (PSMA) is a well-validated target for the development of targeted therapies for prostate cancer, as it is overexpressed on the surface of prostate cancer cells.[1] Antibody-drug conjugates (ADCs) that target PSMA represent a promising therapeutic strategy. PSMA-Val-Cit-PAB-MMAE is an ADC comprised of a monoclonal antibody targeting PSMA, a cleavable valine-citrulline (Val-Cit) linker, and the potent cytotoxic agent monomethyl auristatin E (MMAE).[1][2] The Val-Cit linker is designed to be stable in the bloodstream and selectively cleaved by lysosomal enzymes, such as Cathepsin B, which are often upregulated in cancer cells.[1] Upon internalization into PSMA-expressing cells, MMAE is released and exerts its cytotoxic effect by inhibiting microtubule polymerization, leading to cell cycle arrest and apoptosis.[3][4]
These application notes provide detailed protocols for a suite of cell-based assays to comprehensively evaluate the in vitro efficacy of this compound. The described assays are designed to assess its target-specific cytotoxicity, mechanism of action, and potential for bystander killing.
Mechanism of Action of this compound
The following diagram illustrates the proposed mechanism of action for this compound.
Caption: Mechanism of action of this compound.
Experimental Workflow
A typical workflow for evaluating the efficacy of this compound using the protocols detailed below is as follows:
Caption: Overall experimental workflow for ADC efficacy evaluation.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of this compound required to inhibit the growth of cancer cell lines by 50% (IC50).
Materials:
-
PSMA-positive (e.g., LNCaP, C4-2) and PSMA-negative (e.g., PC-3, 22Rv1) prostate cancer cell lines.[5]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
This compound.
-
Free MMAE (as a positive control).
-
96-well cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl).
-
Microplate reader.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight at 37°C with 5% CO2.[6][7]
-
Prepare serial dilutions of this compound and free MMAE in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include untreated cells as a negative control.
-
Incubate the plate for 72-96 hours at 37°C with 5% CO2.[7]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6][7]
-
Aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6][7]
-
Read the absorbance at 570 nm using a microplate reader.[6][7]
-
Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay confirms that the observed cytotoxicity is due to the induction of apoptosis.
Materials:
-
PSMA-positive and PSMA-negative cell lines.
-
This compound.
-
6-well cell culture plates.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).
-
Flow cytometer.
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound at concentrations around the determined IC50 for 24-48 hours. Include an untreated control.
-
Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS.[8]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[9]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.[9]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.[9]
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[9]
-
Add 400 µL of 1X Binding Buffer to each tube.[9]
-
Analyze the cells by flow cytometry within one hour.[10] Viable cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be both Annexin V- and PI-positive.[8]
In Vitro Bystander Effect Assay (Co-culture Method)
This assay evaluates the ability of the released MMAE to kill neighboring antigen-negative cells.
Materials:
-
PSMA-positive cell line.
-
PSMA-negative cell line engineered to express a fluorescent protein (e.g., GFP).[7]
-
This compound.
-
96-well cell culture plates.
-
Fluorescence plate reader or flow cytometer.
Protocol:
-
Seed a co-culture of PSMA-positive and GFP-expressing PSMA-negative cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:4). The total cell density should be optimized for the assay duration.[11]
-
As controls, seed monocultures of PSMA-positive and GFP-expressing PSMA-negative cells.
-
Allow the cells to adhere overnight.
-
Treat the co-cultures and monocultures with serial dilutions of this compound.[7]
-
Incubate for 72-120 hours.
-
Measure the viability of the GFP-expressing PSMA-negative cells using a fluorescence plate reader (measuring GFP intensity) or by flow cytometry (gating on the GFP-positive population).[7]
-
Compare the viability of the PSMA-negative cells in the co-culture to that in the monoculture. A significant decrease in the viability of the PSMA-negative cells in the co-culture indicates a bystander effect.[7][11]
Data Presentation
The following tables provide examples of how to present the quantitative data obtained from the described assays.
Table 1: In Vitro Cytotoxicity of this compound and Free MMAE
| Cell Line | PSMA Expression | Compound | IC50 (nM) |
| C4-2 | High | This compound | 0.228 |
| LNCaP | High | This compound | 0.449 |
| 22Rv1 | Low | This compound | >30 |
| PC-3 | Negative | This compound | >30 |
| C4-2 | High | MMAE | 0.178 |
| LNCaP | High | MMAE | Not Reported |
| 22Rv1 | Low | MMAE | Not Reported |
| PC-3 | Negative | MMAE | 0.78 |
Data adapted from a study on a similar PSMA-ADC (ARX517) and free MMAE.[5]
Table 2: Apoptosis Induction by this compound in PSMA-Positive Cells (48h Treatment)
| Treatment Concentration | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Untreated Control | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| 0.1 x IC50 | 80.5 ± 3.5 | 15.3 ± 2.2 | 4.2 ± 1.1 |
| 1 x IC50 | 45.1 ± 4.2 | 40.7 ± 3.8 | 14.2 ± 2.5 |
| 10 x IC50 | 10.3 ± 2.8 | 65.1 ± 5.1 | 24.6 ± 3.9 |
Representative data.
Table 3: Bystander Killing of PSMA-Negative Cells in Co-culture with PSMA-Positive Cells (96h Treatment)
| Cell Culture | This compound (nM) | % Viability of PSMA-Negative (GFP+) Cells |
| Monoculture | 0 | 100 ± 5.2 |
| Monoculture | 10 | 98.1 ± 4.5 |
| Monoculture | 100 | 95.3 ± 6.1 |
| Co-culture (1:1) | 0 | 100 ± 4.8 |
| Co-culture (1:1) | 10 | 75.2 ± 7.3 |
| Co-culture (1:1) | 100 | 42.8 ± 8.1 |
Representative data.
Conclusion
The protocols outlined in these application notes provide a robust framework for the preclinical in vitro evaluation of this compound. By systematically assessing cytotoxicity, the induction of apoptosis, and the bystander effect, researchers can gain critical insights into the efficacy and mechanism of action of this promising therapeutic agent. The provided data table templates offer a clear and concise method for presenting the experimental findings.
References
- 1. A prostate-specific membrane antigen (PSMA)-targeted prodrug with a favorable in vivo toxicity profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 5. championsoncology.com [championsoncology.com]
- 6. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 7. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dojindo.com [dojindo.com]
- 10. kumc.edu [kumc.edu]
- 11. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Testing of PSMA-Val-Cit-PAB-MMAE
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostate-Specific Membrane Antigen (PSMA) has emerged as a highly promising target for the diagnosis and treatment of prostate cancer due to its significant overexpression on prostate tumor cells. PSMA-Val-Cit-PAB-MMAE is a small-molecule drug conjugate (SMDC) or an antibody-drug conjugate (ADC) designed to selectively deliver the potent cytotoxic agent, monomethyl auristatin E (MMAE), to PSMA-expressing cancer cells. This targeted delivery is achieved through a PSMA-binding moiety, linked to MMAE via a cleavable valine-citrulline (Val-Cit) dipeptide linker. This document provides detailed application notes and protocols for the in vivo evaluation of this compound in preclinical animal models, focusing on efficacy and toxicity assessment.
The mechanism of action involves the binding of the PSMA-targeting portion of the conjugate to PSMA on the surface of cancer cells, which triggers internalization.[1] Once inside the cell's lysosome, the Val-Cit linker is cleaved by the lysosomal enzyme cathepsin B, which is often upregulated in tumor cells.[2] This cleavage releases the highly potent MMAE, which then disrupts microtubule polymerization, leading to cell cycle arrest and apoptosis of the cancer cell.[1][2]
Mechanism of Action
Caption: Mechanism of action of this compound.
Data Presentation: Preclinical Efficacy
The following tables summarize the in vitro and in vivo preclinical data for small-molecule drug conjugates with a PSMA-targeting moiety, a Val-Cit linker, and an MMAE payload.
Table 1: In Vitro Cytotoxicity of PSMA-Targeted MMAE Conjugates
| Cell Line | PSMA Expression | Compound | IC50 (nM) | Citation |
| PC3 PIP | Positive | SBPD-1 | 3.9 | [3] |
| PC3 flu | Negative | SBPD-1 | 151.1 | [3] |
| PC3pip | Positive | PSMA-1-VcMMAE | 4.4 | [4] |
| PC3flu | Negative | PSMA-1-VcMMAE | 210 | [4] |
| LNCaP | Positive | MMAE.VC.SA.617 | 1.12 | [5] |
SBPD-1 and PSMA-1-VcMMAE are small-molecule PSMA-targeted prodrugs of MMAE with a valine-citrulline linker.[3][4] MMAE.VC.SA.617 is a similar conjugate.[5]
Table 2: In Vivo Efficacy of PSMA-Targeted MMAE Conjugates in Xenograft Models
| Animal Model | Tumor Model | Treatment Group | Dose and Schedule | Key Outcomes | Citation |
| NSG Mice | PC3 PIP (PSMA+) | SBPD-1 | 80 µg/kg, daily IP for 30 days | Significant survival benefit vs. control | [6] |
| NSG Mice | PC3 flu (PSMA-) | SBPD-1 | 80 µg/kg, daily IP for 30 days | No significant survival benefit vs. control | [6] |
| BALB/c nu/nu Mice | PC3pip (PSMA+) | PSMA-1-VcMMAE | 160 nmol/kg, IV every 4 days x 5 | Significant tumor growth inhibition; prolonged survival | [4] |
| BALB/c nu/nu Mice | PC3pip (PSMA+) | MMAE | 700 nmol/kg (MTD) | Tumor growth inhibition | [4] |
| BALB/c nu/nu Mice | PC3pip (PSMA+) | Vehicle | N/A | Progressive tumor growth | [4] |
| NOD/SCID Mice | LNCaP (PSMA+) | MMAE.VC.SA.617 | 1.0 mg/kg, 8 injections | Dose-dependent tumor growth inhibition | [5] |
Table 3: In Vivo Toxicity Profile
| Animal Model | Compound | Dose | Observation | Citation |
| C57BL/6 Mice | SBPD-1 | 160 µg/kg | No signs of toxicity, steady weight gain over 80 days | [2] |
| C57BL/6 Mice | MMAE | 80 µg/kg | Severe toxicity, all mice required euthanasia due to weight loss | [2] |
| BALB/c nu/nu Mice | PSMA-1-VcMMAE | 3820 nmol/kg | No noticeable histological changes in major organs at day 21 | [4] |
Experimental Protocols
The following protocols are generalized from methodologies reported in preclinical studies of PSMA-targeted drug conjugates.[3][4][7]
Experimental Workflow
Caption: A typical workflow for in vivo efficacy studies.
Protocol 1: In Vitro Cytotoxicity Assay
-
Cell Culture: Culture PSMA-positive (e.g., LNCaP, PC3 PIP) and PSMA-negative (e.g., PC3 flu) prostate cancer cells in appropriate media and conditions.
-
Cell Seeding: Seed cells into 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound, free MMAE (as a positive control), and a vehicle control.
-
Treatment: Replace the cell culture medium with medium containing the various concentrations of the test compounds.
-
Incubation: Incubate the plates for 72-96 hours.
-
Viability Assessment: Measure cell viability using a standard method such as CellTiter-Glo® (Promega) or MTT assay.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: Xenograft Mouse Model Development
-
Animal Housing: House immunodeficient mice (e.g., BALB/c nude, NOD/SCID) in a pathogen-free environment, following institutional animal care and use committee (IACUC) guidelines. Allow for at least one week of acclimatization.
-
Cell Preparation: Harvest prostate cancer cells (e.g., PC3 PIP) during their exponential growth phase. Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1-5 x 10⁷ cells/mL.
-
Implantation: Subcutaneously inject 100-200 µL of the cell suspension (1-10 x 10⁶ cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups with similar mean tumor volumes.
Protocol 3: In Vivo Efficacy and Toxicity Study
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., saline, PBS).
-
Group 2: this compound (therapeutic dose, e.g., 1-10 mg/kg or equivalent nmol/kg).
-
Group 3: Free MMAE (at its maximum tolerated dose or equivalent payload dose).
-
(Optional) Group 4: Non-targeting control conjugate.
-
-
Drug Administration: Administer the compounds via the appropriate route, typically intravenous (tail vein) injection. A common schedule is once weekly for 3-4 weeks.[7]
-
Efficacy Monitoring:
-
Measure tumor dimensions and body weight 2-3 times per week.
-
Continue monitoring until tumors in the control group reach a predetermined endpoint (e.g., 1500-2000 mm³) or for a set duration (e.g., 10 weeks).[7]
-
For survival studies, monitor animals until they meet euthanasia criteria (e.g., excessive weight loss, tumor ulceration, morbidity).
-
-
Toxicity Monitoring:
-
Observe the animals daily for any signs of distress, such as changes in posture, activity, or grooming.
-
Record body weight at each tumor measurement. A body weight loss of >20% is a common endpoint.
-
-
Endpoint and Tissue Collection:
-
At the end of the study, euthanize the animals according to IACUC-approved procedures.
-
Collect tumors for further analysis (e.g., histology, biomarker analysis).
-
Collect major organs (liver, spleen, kidneys, testis) for histopathological analysis to assess toxicity.[4]
-
-
Data Analysis:
-
Plot mean tumor volume ± SEM for each group over time.
-
Calculate Tumor Growth Inhibition (TGI).
-
Generate Kaplan-Meier survival curves and perform statistical analysis (e.g., log-rank test).
-
Plot mean body weight changes over time for each group.
-
References
- 1. Phase 1 study of PSMA ADC, an antibody-drug conjugate targeting prostate-specific membrane antigen, in chemotherapy-refractory prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical Characterization of ARX517, a Site-Specific Stable PSMA-Targeted Antibody–Drug Conjugate for the Treatment of Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A prostate-specific membrane antigen (PSMA)-targeted prodrug with a favorable in vivo toxicity profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small Molecule-Based Prodrug Targeting Prostate Specific Membrane Antigen for the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Old Drug, New Delivery Strategy: MMAE Repackaged - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A prostate-specific membrane antigen (PSMA)-targeted prodrug with a favorable in vivo toxicity profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy studies of an antibody-drug conjugate PSMA-ADC in patient-derived prostate cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Imaging Techniques for Assessing Tumor Targeting of PSMA-Val-Cit-PAB-MMAE
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostate-Specific Membrane Antigen (PSMA) has emerged as a critical biomarker and therapeutic target in prostate cancer. Its overexpression on the surface of prostate cancer cells, particularly in advanced and metastatic disease, provides a unique opportunity for targeted therapies.[1] Antibody-drug conjugates (ADCs) that target PSMA, such as those utilizing a cleavable Val-Cit-PAB linker to deliver potent cytotoxic agents like Monomethyl Auristatin E (MMAE), represent a promising therapeutic strategy.[1][2] This ADC, herein referred to as PSMA-Val-Cit-PAB-MMAE, is designed for selective delivery of MMAE to PSMA-expressing tumor cells, leading to microtubule disruption, cell cycle arrest, and apoptosis.[1]
Effective development and clinical translation of such ADCs necessitate robust imaging techniques to visualize and quantify their tumor-targeting properties, biodistribution, and pharmacokinetic profiles. This document provides detailed application notes and protocols for utilizing various imaging modalities to assess the tumor targeting of this compound.
Mechanism of Action and Imaging Rationale
The therapeutic action of this compound relies on a multi-step process that can be monitored and quantified using imaging techniques. The fully human anti-PSMA monoclonal antibody component of the ADC binds to the extracellular domain of PSMA on prostate cancer cells.[1] Following binding, the PSMA-ADC complex is internalized through the endocytic pathway.[3] Inside the cell, the Val-Cit linker is cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in cancer cells, releasing the active MMAE payload.[4] The released MMAE then disrupts microtubule dynamics, leading to cell death.[1]
Imaging agents, often modified versions of the therapeutic ADC or small molecules targeting PSMA, can be labeled with radionuclides for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), or with fluorophores for optical imaging. These techniques allow for non-invasive, real-time assessment of the ADC's delivery to the tumor, its uptake by cancer cells, and its clearance from non-target organs.
Mechanism of PSMA-ADC Action
Quantitative Data on Tumor Targeting and Biodistribution
The following tables summarize quantitative data from preclinical studies on PSMA-targeted agents. While not all studies used the exact this compound conjugate, the data from closely related antibody- and small molecule-based agents provide valuable insights into the expected tumor uptake and biodistribution profiles. Data is typically presented as the percentage of the injected dose per gram of tissue (%ID/g).
Table 1: Preclinical Tumor Uptake of PSMA-Targeted Imaging Agents
| Agent | Animal Model | Tumor Model | Time Post-Injection | Tumor Uptake (%ID/g) | Reference |
| 89Zr-DFO-J591 | Mice | LNCaP (PSMA+) | 144 h | 45.8 | [1] |
| 111In-DOTA-5D3 | Mice | PC3 PIP (PSMA+) | 24 h | Peak uptake (value not specified) | [1] |
| 177Lu-PSMA-NARI-56 | Mice | LNCaP (PSMA+) | 24 h | 40.56 ± 10.01 | [5] |
| 99mTc-BQ0413 | Mice | PC3-pip (PSMA+) | 3 h | 38 ± 6 | [3] |
| 111In-labeled PSMA small molecule | Mice | PC3-PIP (PSMA+) | 5 h | 16.4 ± 3.7 | [6] |
Table 2: Preclinical Biodistribution of a PSMA-Targeted SPECT Agent ([99mTc]Tc-BQ0413) at 1 hour Post-Injection
| Organ | Uptake (%ID/g) |
| Kidneys | 224 ± 12 |
| Spleen | 41 ± 15 |
| Tumor | 30 ± 4 |
| Salivary Gland | 5 ± 1 |
| Lungs | 3.2 ± 0.5 |
| Reference: | [3] |
Experimental Protocols
Positron Emission Tomography (PET) Imaging Protocol
PET imaging offers high sensitivity and quantitative accuracy for assessing the biodistribution of PSMA-targeting agents. For an antibody-drug conjugate like this compound, a long-lived positron emitter such as Zirconium-89 (89Zr) would be conjugated to the antibody for imaging. For smaller molecule PSMA targeting agents, Gallium-68 (68Ga) or Fluorine-18 (18F) are commonly used.[7]
a. Radiotracer Preparation:
-
Conjugate the PSMA antibody with a suitable chelator (e.g., desferrioxamine B, DFO, for 89Zr).
-
Radiolabel the chelated antibody with the positron-emitting radionuclide following established protocols.
-
Purify the radiolabeled ADC using size-exclusion chromatography to remove unconjugated radionuclide.
-
Perform quality control to determine radiochemical purity and specific activity.
b. Animal Handling and Injection:
-
Use tumor-bearing mice (e.g., with subcutaneous LNCaP or PC3-PIP xenografts).
-
Anesthetize the animal using isoflurane or a similar anesthetic.
-
Administer a known amount of the radiolabeled ADC (typically 1-5 MBq) via tail vein injection.
c. PET/CT Imaging:
-
At desired time points post-injection (e.g., 24, 48, 72, 144 hours for antibody-based agents), anesthetize the animal and place it on the scanner bed.[1]
-
Perform a CT scan for anatomical co-registration and attenuation correction.
-
Acquire PET data for a specified duration (e.g., 10-30 minutes).
-
Maintain the animal's body temperature throughout the imaging session.
d. Data Analysis:
-
Reconstruct PET images using an appropriate algorithm (e.g., OSEM3D).
-
Co-register PET and CT images.
-
Draw regions of interest (ROIs) on the tumor and major organs (liver, kidneys, spleen, muscle, etc.) using the CT images as a guide.
-
Calculate the mean or maximum radioactivity concentration within each ROI and express it as %ID/g.
PET Imaging Workflow
Single-Photon Emission Computed Tomography (SPECT) Imaging Protocol
SPECT is a widely available and cost-effective imaging modality. For this compound, radionuclides such as Indium-111 (111In) or Technetium-99m (99mTc) can be used for labeling.
a. Radiotracer Preparation:
-
Conjugate the PSMA antibody with a suitable chelator (e.g., DOTA for 111In).
-
Radiolabel and purify the conjugate as described for PET agents.
b. Animal Handling and Injection:
-
Follow the same procedures as for PET imaging.
c. SPECT/CT Imaging:
-
At desired time points, anesthetize the animal and perform a SPECT/CT scan.
-
Use appropriate collimators and energy windows for the chosen radionuclide.
-
Acquire SPECT data over 360 degrees with multiple projections.
d. Data Analysis:
-
Reconstruct SPECT images and co-register with CT.
-
Perform ROI analysis to quantify tracer uptake in various tissues as %ID/g.
Fluorescence Imaging Protocol
Fluorescence imaging provides high-resolution images and is particularly useful for intraoperative guidance and ex vivo tissue analysis.
a. Probe Preparation:
-
Conjugate the PSMA antibody with a near-infrared (NIR) fluorophore (e.g., IRDye800CW).
-
Purify the fluorescently labeled ADC.
b. In Vivo Imaging:
-
Anesthetize the tumor-bearing animal and inject the fluorescent probe intravenously.
-
At various time points (e.g., 2 to 24 hours), perform whole-body fluorescence imaging using an appropriate in vivo imaging system.[1]
-
Acquire both white light and fluorescence images.
c. Data Analysis:
-
Draw ROIs over the tumor and a background region.
-
Calculate the tumor-to-background ratio (TBR) to assess targeting specificity.
d. Ex Vivo Imaging and Biodistribution:
-
After the final in vivo imaging session, euthanize the animal.
-
Harvest the tumor and major organs.
-
Perform ex vivo fluorescence imaging of the collected tissues to confirm in vivo findings and assess biodistribution.
Fluorescence Imaging Workflow
Conclusion
A multi-modal imaging approach is essential for the comprehensive evaluation of this compound. PET and SPECT provide sensitive and quantitative whole-body biodistribution data, crucial for determining tumor targeting efficacy and assessing off-target accumulation. Fluorescence imaging offers high-resolution visualization, which is invaluable for detailed ex vivo analysis and potential intraoperative applications. By employing these imaging techniques with rigorous and standardized protocols, researchers can effectively assess the in vivo performance of this promising class of antibody-drug conjugates, thereby accelerating their development and clinical translation for the treatment of prostate cancer.
References
- 1. Prostate-Specific Membrane Antigen-Targeted Antibody–Drug Conjugates: A Promising Approach for Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Old Drug, New Delivery Strategy: MMAE Repackaged - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A prostate-specific membrane antigen (PSMA)-targeted prodrug with a favorable in vivo toxicity profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PSMA-Targeted Radiolabeled Peptide for Imaging and Therapy in Prostate Cancer: Preclinical Evaluation of Biodistribution and Therapeutic Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PSMA-targeting agents for radio- and fluorescence-guided prostate cancer surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual-labeled prostate-specific membrane antigen (PSMA)-targeting agent for preoperative molecular imaging and fluorescence-guided surgery for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Conjugation of MMAE to the Val-Cit-PAB Linker
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the conjugation of the potent anti-tubulin agent, Monomethyl Auristatin E (MMAE), to the cathepsin B-cleavable Valine-Citrulline-p-aminobenzylcarbamate (Val-Cit-PAB) linker. The protocols described herein are foundational for the development of Antibody-Drug Conjugates (ADCs), a promising class of targeted cancer therapeutics.
Introduction
The Val-Cit-PAB linker is a critical component in many successful ADCs. Its design allows for stable attachment of the cytotoxic payload (MMAE) to a monoclonal antibody in systemic circulation, with selective cleavage and release of the active drug within the lysosomal compartment of target cancer cells. This targeted delivery mechanism enhances the therapeutic window of the cytotoxic agent by minimizing off-target toxicity.[1][2] The most common strategy for attaching the Val-Cit-PAB-MMAE construct to an antibody is through maleimide-thiol chemistry, where the maleimide group on the linker reacts with free thiol groups on the antibody, typically generated by the reduction of interchain disulfide bonds.
Synthesis of the MC-Val-Cit-PAB-MMAE Drug-Linker
Prior to antibody conjugation, the complete drug-linker construct, maleimidocaproyl-Val-Cit-PAB-MMAE (MC-Val-Cit-PAB-MMAE), must be synthesized. This is a multi-step process often starting from Fmoc-protected amino acids.
A general synthetic route involves:
-
Synthesis of the Fmoc-Val-Cit-PAB fragment.[3]
-
Coupling of MMAE to the PAB moiety.[4]
-
Removal of the Fmoc protecting group.[4]
-
Attachment of the maleimidocaproyl (MC) group to the N-terminus of the Val-Cit dipeptide.
The synthesis can achieve high purity (often >99%) and yields, for instance, a described synthesis of Fmoc-VC-PAB-MMAE reported a yield of 78%.[4][5]
Method 1: Maleimide-Thiol Conjugation
This method relies on the Michael addition reaction between a maleimide group on the linker and a thiol group on the antibody.
Experimental Protocol: Antibody Preparation and Reduction
-
Antibody Buffer Exchange: The antibody should be in a suitable buffer at a pH range of 7.0-7.5, such as phosphate-buffered saline (PBS), Tris, or HEPES.[6][7] Thiol-containing compounds like DTT must be absent from the buffer.[6] The recommended antibody concentration is between 1-10 mg/mL.[7][8]
-
Reduction of Disulfide Bonds: To generate free thiol groups, the interchain disulfide bonds of the antibody are partially reduced.
-
Add a 10-100-fold molar excess of a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to the antibody solution.[6][7]
-
Incubate the reaction mixture for approximately 30 minutes at room temperature.[9] To prevent the re-formation of disulfide bonds, it is advisable to carry out the reduction and subsequent labeling reaction in an inert gas atmosphere (e.g., nitrogen or argon).[10]
-
-
Purification of Reduced Antibody (Optional but Recommended): The excess reducing agent can be removed using size-exclusion chromatography (e.g., Sephadex G-25 column) or dialysis to prevent interference with the maleimide reaction.[11]
Experimental Protocol: Conjugation Reaction
-
Preparation of MC-Val-Cit-PAB-MMAE Stock Solution: Prepare a 10 mM stock solution of the maleimide-activated linker-drug in an anhydrous solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[6][7] This solution should be prepared fresh.
-
Conjugation:
-
Add the MC-Val-Cit-PAB-MMAE stock solution to the reduced antibody solution. A 10 to 20-fold molar excess of the drug-linker conjugate relative to the antibody is recommended to ensure efficient labeling.[7]
-
The reaction is typically carried out at room temperature for 2 hours or overnight at 2-8°C.[7][9] The reaction vessel should be protected from light.[7]
-
The final reaction should be performed in a degassed buffer at pH 7.0-7.5.[6]
-
Quantitative Data Summary
| Parameter | Typical Value | Reference |
| Drug-to-Antibody Ratio (DAR) | 4 | [12] |
| Conjugation Efficiency | >95% | [1] |
| Yield of Purified ADC | >85% | [13] |
| Purity of Final ADC | >96% monomeric species | [14] |
Experimental Workflow
Caption: Workflow for MMAE-ADC preparation and analysis.
Method 2: Click Chemistry
Click chemistry offers an alternative, highly efficient, and bioorthogonal approach for conjugating MMAE to antibodies. The most common click reaction for this purpose is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This requires the antibody to be functionalized with an alkyne group and the Val-Cit-PAB-MMAE linker to possess an azide group (or vice versa).
Experimental Protocol: Click Chemistry Conjugation
-
Preparation of Reagents:
-
Prepare stock solutions of the alkyne-modified antibody and azide-functionalized Val-Cit-PAB-MMAE.
-
Prepare stock solutions of the copper(I) catalyst (e.g., 100 mM CuSO₄), a stabilizing ligand (e.g., 200 mM THPTA), and a reducing agent (e.g., 100 mM sodium ascorbate).
-
-
Catalyst Complex Formation: Mix the CuSO₄ and THPTA solutions in a 1:2 molar ratio to form the Cu(I) complex.
-
Conjugation Reaction:
-
Combine the alkyne-antibody and azide-drug-linker in the desired molar ratio (typically 1:4 to 1:10).
-
Add the pre-formed Cu(I)/THPTA complex (e.g., 25 equivalents relative to the azide).
-
Initiate the reaction by adding the sodium ascorbate solution (e.g., 40 equivalents relative to the azide).
-
Incubate at room temperature for 30-60 minutes, protected from light.
-
-
Purification: Purify the resulting ADC using size-exclusion chromatography to remove unreacted reagents and byproducts.
Purification of the Antibody-Drug Conjugate
Purification is a critical step to remove unconjugated drug-linker, aggregates, and to isolate ADC species with a specific drug-to-antibody ratio (DAR).[10]
Experimental Protocol: Size-Exclusion Chromatography (SEC)
SEC is primarily used to remove excess, unconjugated drug-linker from the ADC preparation.[11]
-
Column: Use a desalting column such as Sephadex G-25.
-
Mobile Phase: A suitable buffer like PBS at a neutral pH.
-
Procedure:
-
Equilibrate the column with the mobile phase.
-
Load the conjugation reaction mixture onto the column.
-
Elute the ADC, which will be in the void volume, while the smaller, unconjugated drug-linker will be retained and elute later.
-
Experimental Protocol: Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful technique to separate ADC species with different DARs based on their hydrophobicity.[15][16]
-
Column: A column with a hydrophobic stationary phase, such as Butyl or Phenyl Sepharose.
-
Mobile Phase A (Binding Buffer): High salt concentration, e.g., 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0.[15]
-
Mobile Phase B (Elution Buffer): Low salt concentration, e.g., 25 mM Sodium Phosphate, pH 7.0.[15]
-
Procedure:
-
Equilibrate the column with Mobile Phase A.
-
Adjust the salt concentration of the ADC sample to match the binding buffer.
-
Load the sample onto the column.
-
Elute the different DAR species using a decreasing salt gradient (increasing percentage of Mobile Phase B). Species with higher DARs are more hydrophobic and will elute at lower salt concentrations. A typical linear gradient might be from 33.3% to 100% Mobile Phase B over 30 column volumes.[15]
-
Characterization of the MMAE-ADC
Thorough characterization of the purified ADC is essential to ensure its quality and consistency.
Determination of Drug-to-Antibody Ratio (DAR)
-
HIC-HPLC: As described in the purification section, HIC can be used analytically to determine the distribution of different DAR species and calculate the average DAR.[17][18]
-
Mass Spectrometry (MS): Native mass spectrometry can be used to determine the mass of the intact ADC, from which the DAR can be calculated.[19][20] Alternatively, after enzymatic deglycosylation and reduction of the ADC, the masses of the light and heavy chains can be measured to determine the drug loading on each chain.
Analysis of Aggregation
-
Size-Exclusion Chromatography (SEC-HPLC): SEC is the standard method to assess the presence of high molecular weight species (aggregates) in the final ADC product.[17][21]
Mechanism of Action of MMAE
MMAE is a potent antimitotic agent that inhibits cell division by disrupting microtubule dynamics.[22][23]
Caption: Mechanism of action of an MMAE-ADC.
Upon binding to its target antigen on the surface of a cancer cell, the ADC is internalized via endocytosis and trafficked to the lysosome.[23] Within the acidic environment of the lysosome, cathepsin B cleaves the Val-Cit dipeptide of the linker, releasing free MMAE into the cytoplasm.[1] The released MMAE then binds to tubulin, inhibiting its polymerization into microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.[23][24]
References
- 1. cellmosaic.com [cellmosaic.com]
- 2. herbmedpharmacol.com [herbmedpharmacol.com]
- 3. FMoc-Val-Cit-PAB: Applications of FMoc-Val-Cit-PAB in Antibody-Drug Conjugates and Its Synthesis Method_Chemicalbook [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. EP4313164A1 - Preparation and purification method for antibody drug conjugate intermediate - Google Patents [patents.google.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. biotium.com [biotium.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Measurement and Mathematical Characterization of Cell-Level Pharmacokinetics of Antibody-Drug Conjugates: A Case Study with Trastuzumab-vc-MMAE - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 16. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 19. hpst.cz [hpst.cz]
- 20. lcms.cz [lcms.cz]
- 21. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 22. medchemexpress.com [medchemexpress.com]
- 23. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 24. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: PSMA-Val-Cit-PAB-MMAE in Metastatic Castration-Resistant Prostate Cancer (mCRPC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostate-Specific Membrane Antigen (PSMA) has emerged as a highly promising therapeutic target in metastatic castration-resistant prostate cancer (mCRPC) due to its significant overexpression on the surface of prostate cancer cells.[1] PSMA-Val-Cit-PAB-MMAE is an antibody-drug conjugate (ADC) designed to exploit this characteristic. This ADC is composed of a fully human anti-PSMA monoclonal antibody, a cleavable valine-citrulline (Val-Cit) linker, and the potent microtubule-disrupting agent, monomethyl auristatin E (MMAE).[1][2] The antibody component selectively binds to PSMA on prostate cancer cells, leading to internalization of the ADC.[3][4] Within the lysosomal compartment of the cancer cell, the Val-Cit linker is cleaved, releasing the MMAE payload.[3][4] The liberated MMAE then disrupts microtubule dynamics, inducing cell cycle arrest and apoptosis of the cancer cell.[1] This targeted delivery mechanism aims to maximize the cytotoxic effect on tumor cells while minimizing systemic toxicity.
These application notes provide a summary of the clinical efficacy of a PSMA-MMAE ADC in mCRPC, along with detailed protocols for preclinical evaluation.
Quantitative Data Summary
The following tables summarize the clinical efficacy and safety data from Phase I (NCT01414283) and Phase II (NCT01695044) clinical trials of a PSMA-ADC with an MMAE payload in patients with mCRPC.[3][5]
Table 1: Phase I (NCT01414283) Trial Results for PSMA-ADC in mCRPC [1][3][6]
| Parameter | Value | Reference |
| Patient Population | 52 subjects with progressive mCRPC, previously treated with taxane-based chemotherapy. | [1][3][6] |
| Dosing | Dose escalation from 0.4 mg/kg to 2.8 mg/kg, administered intravenously every 3 weeks. | [3][4] |
| Maximum Tolerated Dose (MTD) | 2.5 mg/kg | [1][3][6] |
| Dose-Limiting Toxicities (DLTs) at 2.8 mg/kg | Neutropenia and reversible elevations in liver function tests. | [3][4] |
| Antitumor Activity (at doses ≥ 1.8 mg/kg) | Reductions in Prostate-Specific Antigen (PSA) or Circulating Tumor Cells (CTCs) in approximately 50% of patients. | [3][4] |
| CTC Conversion (Unfavorable to Favorable) | 8 patients at doses ≥ 1.6 mg/kg. | [1] |
| Pharmacokinetics of free MMAE | Peak serum concentrations 2-4 days post-infusion; half-life of 2-3 days. | [1] |
Table 2: Phase II (NCT01695044) Trial Results for PSMA-ADC in mCRPC [5][7][8]
| Parameter | Chemotherapy-Experienced (n=83) | Chemotherapy-Naïve (n=36) | All Patients (n=119) | Reference |
| Dosing | 2.3 mg/kg or 2.5 mg/kg IV Q3W | 2.3 mg/kg or 2.5 mg/kg IV Q3W | 2.3 mg/kg or 2.5 mg/kg IV Q3W | [5][7][8] |
| PSA Decline ≥30% | - | - | 30% (n=113) | [8] |
| PSA Decline ≥50% | - | 20% (n=35) | 14% (n=113) | [8] |
| CTC Conversion (≥5 to <5 cells/7.5 ml blood) | - | 53% (n=19) | 47% (n=77) | [8] |
| CTC Decline ≥50% | - | 89% (n=19) | 78% (n=77) | [8] |
| Radiologic Response (RECIST) in patients with measurable lesions (n=31) | - | - | Partial Response: 4 patients, Stable Disease: 19 patients, Progressive Disease: 8 patients | [8] |
| Most Common Grade ≥3 Treatment-Related Adverse Events (2.3 mg/kg) | Neutropenia (25%), Fatigue (20%), Electrolyte Imbalance (16%), Anemia (10%), Neuropathy (8%) | Neutropenia (22%), Fatigue (8%), Electrolyte Imbalance (11%), Anemia (8%), Neuropathy (8%) | - | [8] |
Signaling and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound.
Caption: General workflow for preclinical evaluation of this compound.
Experimental Protocols
In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in PSMA-positive and PSMA-negative prostate cancer cell lines.
Materials:
-
PSMA-positive human prostate cancer cell lines (e.g., LNCaP, C4-2)
-
PSMA-negative human prostate cancer cell lines (e.g., PC-3, DU145) for control
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound
-
Free MMAE (for comparison)
-
Non-targeting ADC (control)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT)
-
Plate reader (luminometer or spectrophotometer)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound, free MMAE, and the non-targeting ADC in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells as a control.
-
-
Incubation:
-
Incubate the plate for 72-96 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Viability Measurement:
-
Follow the manufacturer's protocol for the chosen cell viability reagent. For example, for the CellTiter-Glo® assay, add the reagent to each well and measure luminescence after a short incubation.
-
-
Data Analysis:
-
Normalize the data to the untreated control wells.
-
Plot the cell viability against the logarithm of the compound concentration.
-
Calculate the IC50 values using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software (e.g., GraphPad Prism).
-
ADC Internalization Assay
Objective: To visualize and quantify the internalization of this compound into PSMA-positive prostate cancer cells.
Materials:
-
PSMA-positive human prostate cancer cell lines (e.g., LNCaP)
-
This compound labeled with a fluorescent dye (e.g., Alexa Fluor 488)
-
Confocal microscope or high-content imaging system
-
Chambered coverglass or imaging-compatible plates
-
Lysosomal marker (e.g., LysoTracker™ Red)
-
Nuclear stain (e.g., DAPI)
-
Live-cell imaging medium
Procedure:
-
Cell Seeding:
-
Seed LNCaP cells onto chambered coverglass or imaging plates and allow them to adhere overnight.
-
-
Labeling and Incubation:
-
Treat the cells with the fluorescently labeled this compound in live-cell imaging medium for various time points (e.g., 0, 1, 4, 24 hours) at 37°C.
-
In the last 30 minutes of incubation, add the lysosomal marker.
-
-
Washing and Staining:
-
Wash the cells with PBS to remove unbound ADC.
-
Fix the cells (optional, for higher resolution imaging) with 4% paraformaldehyde.
-
Stain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a confocal microscope.
-
Analyze the co-localization of the fluorescently labeled ADC with the lysosomal marker to confirm internalization and trafficking to the lysosome.
-
Quantify the internalization by measuring the fluorescence intensity per cell at different time points.
-
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model of mCRPC.
Materials:
-
Male immunodeficient mice (e.g., NOD-SCID gamma or athymic nude mice)
-
PSMA-positive human prostate cancer cells (e.g., C4-2) or patient-derived xenograft (PDX) tissue (e.g., LuCaP series).[9]
-
Matrigel (or other appropriate extracellular matrix)
-
This compound
-
Vehicle control (e.g., saline)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of C4-2 cells mixed with Matrigel into the flank of each mouse. For PDX models, implant a small fragment of tumor tissue.
-
Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³).
-
-
Randomization and Dosing:
-
Randomize the mice into treatment and control groups.
-
Administer this compound intravenously at a predetermined dose and schedule (e.g., 3 mg/kg, once a week for 4 weeks).[9] Administer the vehicle control to the control group.
-
-
Monitoring:
-
Measure tumor volume with calipers twice a week.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Analysis:
-
Euthanize the mice when tumors reach a predetermined maximum size or at the end of the study.
-
Excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Plot the mean tumor volume over time for each group and perform statistical analysis to compare the treatment and control groups.
-
Bystander Effect Assay
Objective: To determine if the MMAE payload released from PSMA-positive cells can kill neighboring PSMA-negative cells.
Materials:
-
PSMA-positive cells (e.g., LNCaP)
-
PSMA-negative cells (e.g., PC-3) engineered to express a fluorescent protein (e.g., GFP) for identification.
-
This compound
-
Co-culture compatible medium
-
96-well plates
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Co-culture Seeding:
-
Seed a mixed population of LNCaP and GFP-expressing PC-3 cells in a 96-well plate at a defined ratio (e.g., 1:1).
-
As controls, seed each cell line individually.
-
-
Treatment:
-
Treat the co-cultures and single-cell-type cultures with a serial dilution of this compound.
-
-
Incubation:
-
Incubate the plates for 72-96 hours.
-
-
Analysis:
-
Image the wells using a fluorescence microscope to visualize the GFP-positive (PSMA-negative) and unlabeled (PSMA-positive) cells.
-
Quantify the viability of the GFP-positive PC-3 cells in the co-culture compared to the PC-3 cells cultured alone. A significant decrease in the viability of the GFP-positive cells in the co-culture indicates a bystander effect.
-
Conclusion
This compound represents a promising therapeutic strategy for mCRPC by targeting the delivery of a potent cytotoxic agent to PSMA-expressing tumor cells. The clinical data demonstrates meaningful anti-tumor activity and a manageable safety profile. The provided protocols offer a framework for the preclinical evaluation of this and similar ADCs, which is essential for further development and optimization of this therapeutic approach.
References
- 1. Prostate-Specific Membrane Antigen-Targeted Antibody–Drug Conjugates: A Promising Approach for Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ascopubs.org [ascopubs.org]
- 4. ascopubs.org [ascopubs.org]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Phase 1 study of PSMA ADC, an antibody-drug conjugate targeting prostate-specific membrane antigen, in chemotherapy-refractory prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. asco.org [asco.org]
- 8. researchgate.net [researchgate.net]
- 9. adcreview.com [adcreview.com]
Application Notes and Protocols for Studying the Bystander Effect of PSMA-Val-Cit-PAB-MMAE
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of therapeutics designed for the targeted delivery of cytotoxic agents to cancer cells. PSMA-Val-Cit-PAB-MMAE is an ADC targeting the Prostate-Specific Membrane Antigen (PSMA), which is highly expressed on prostate cancer cells.[1][2] This ADC consists of an anti-PSMA antibody, a cleavable valine-citrulline (Val-Cit) linker, and the potent microtubule-inhibiting payload, monomethyl auristatin E (MMAE).[][4]
Upon binding to PSMA, the ADC is internalized by the target cancer cell.[4] Inside the cell, lysosomal enzymes, such as Cathepsin B, cleave the Val-Cit linker, releasing the MMAE payload.[5][6] MMAE then disrupts microtubule polymerization, leading to G2/M phase cell cycle arrest and ultimately, apoptosis.[4][7][8]
A critical feature of certain ADCs, including those with cleavable linkers and membrane-permeable payloads like MMAE, is the "bystander effect".[5][9] This phenomenon occurs when the released cytotoxic payload diffuses out of the targeted antigen-positive (PSMA+) cell and kills adjacent antigen-negative (PSMA-) tumor cells.[10][11] This effect is particularly significant for treating heterogeneous tumors where antigen expression can be varied, enhancing the overall therapeutic efficacy.[12][13] These application notes provide detailed protocols for the in vitro characterization of the bystander effect of this compound.
Mechanism of Action and Signaling Pathway
The mechanism of this compound involves a multi-step process from cell surface binding to the induction of apoptosis in both target and neighboring cells.
-
Binding and Internalization: The anti-PSMA antibody component of the ADC specifically binds to PSMA on the surface of prostate cancer cells.[4] This binding triggers receptor-mediated endocytosis, internalizing the ADC into an endosome.[4]
-
Lysosomal Trafficking and Payload Release: The endosome containing the ADC fuses with a lysosome. The acidic environment and high concentration of proteases, specifically Cathepsin B, within the lysosome cleave the Val-Cit linker.[5][6]
-
Induction of Apoptosis: The cleavage releases the free, unmodified MMAE payload into the cytoplasm.[] MMAE is a potent anti-tubulin agent that inhibits microtubule polymerization, leading to mitotic arrest in the G2/M phase of the cell cycle and subsequent activation of the apoptotic cascade.[7][8][14] This process involves the activation of caspases (e.g., caspase-3, caspase-9) and the cleavage of poly ADP-ribose polymerase (PARP).[15]
-
Bystander Effect: The released MMAE is relatively membrane-permeable and can diffuse out of the target PSMA+ cell into the tumor microenvironment, where it can be taken up by neighboring PSMA- cells, inducing their death through the same apoptotic mechanism.[5][16]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Anti-PSMA-MC-vc-PAB-MMAE ADC - Creative Biolabs [creativebiolabs.net]
- 4. mdpi.com [mdpi.com]
- 5. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A prostate-specific membrane antigen (PSMA)-targeted prodrug with a favorable in vivo toxicity profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Monomethyl Auristatin E Phosphate Inhibits Human Prostate Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative characterization of in vitro bystander effect of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Therapeutic efficacy of a MMAE-based anti-DR5 drug conjugate Oba01 in preclinical models of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. aacrjournals.org [aacrjournals.org]
Application Note and Protocols: Flow Cytometry Analysis of Apoptosis Induced by PSMA-Val-Cit-PAB-MMAE
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostate-Specific Membrane Antigen (PSMA) is a well-validated target for the development of targeted therapies in prostate cancer. Antibody-drug conjugates (ADCs) that target PSMA represent a promising therapeutic strategy. PSMA-Val-Cit-PAB-MMAE is an ADC composed of a monoclonal antibody targeting PSMA, a cleavable Val-Cit-PAB linker, and the potent cytotoxic agent monomethyl auristatin E (MMAE). Upon binding to PSMA on the surface of cancer cells, the ADC is internalized, and the linker is cleaved by lysosomal enzymes, releasing MMAE into the cytoplasm. MMAE then disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.
This document provides detailed protocols for the analysis of apoptosis induced by this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Mechanism of Action
The mechanism of action for this compound involves a series of sequential steps culminating in apoptotic cell death.
Data Presentation
The following tables summarize representative quantitative data obtained from flow cytometry analysis of apoptosis in PSMA-positive prostate cancer cells (e.g., LNCaP) treated with a PSMA-targeting MMAE ADC.
Table 1: Dose-Dependent Induction of Apoptosis by PSMA-MMAE ADC (48-hour treatment)
| Concentration (nM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 (Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| 1 | 85.6 ± 3.5 | 8.9 ± 1.2 | 5.5 ± 1.0 |
| 10 | 62.3 ± 4.2 | 25.4 ± 3.1 | 12.3 ± 2.5 |
| 100 | 25.8 ± 5.1 | 48.7 ± 4.5 | 25.5 ± 3.8 |
Table 2: Time-Course of Apoptosis Induction by PSMA-MMAE ADC (10 nM)
| Time (hours) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 | 96.1 ± 1.8 | 2.1 ± 0.6 | 1.8 ± 0.4 |
| 24 | 78.4 ± 3.9 | 15.2 ± 2.5 | 6.4 ± 1.3 |
| 48 | 62.3 ± 4.2 | 25.4 ± 3.1 | 12.3 ± 2.5 |
| 72 | 40.1 ± 5.8 | 35.6 ± 4.7 | 24.3 ± 3.9 |
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Line: LNCaP (PSMA-positive human prostate adenocarcinoma) cells.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Seed LNCaP cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) for the desired time points (e.g., 24, 48, 72 hours).
Protocol 2: Annexin V and Propidium Iodide Staining for Flow Cytometry
This protocol is for the detection of apoptosis using a FITC Annexin V Apoptosis Detection Kit.
Materials:
-
Treated and control cells from Protocol 1
-
Phosphate-Buffered Saline (PBS), ice-cold
-
1X Binding Buffer (provided with the kit or prepared: 10 mM HEPES/NaOH, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
FITC Annexin V
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Harvest Cells:
-
Carefully collect the culture medium, which contains floating (potentially apoptotic) cells.
-
Wash the adherent cells with PBS.
-
Trypsinize the adherent cells and combine them with the cells from the supernatant.
-
-
Cell Washing:
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cells twice with ice-cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of FITC Annexin V to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of PI staining solution.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within 1 hour of staining.
-
Use appropriate controls: unstained cells, cells stained with FITC Annexin V only, and cells stained with PI only to set up compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
Data Analysis and Interpretation
The data from the flow cytometer can be visualized in a dot plot with FITC Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. The cell population will be divided into four quadrants:
-
Lower-Left (Annexin V- / PI-): Viable cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells (due to membrane damage not related to apoptosis)
The percentage of cells in each quadrant should be quantified to determine the extent of apoptosis induced by this compound.
Signaling Pathway of MMAE-Induced Apoptosis
MMAE, upon release into the cytoplasm, initiates a signaling cascade that leads to apoptosis, primarily through the intrinsic pathway.
Troubleshooting
-
High background staining: Ensure cells are washed thoroughly with PBS to remove any serum proteins that may interfere with staining.
-
Low signal: Check the viability of the cells before starting the experiment. Ensure the Annexin V and PI reagents have been stored correctly and have not expired.
-
High percentage of necrotic cells in control: The cell culture may be unhealthy, or the harvesting procedure (e.g., trypsinization) may be too harsh.
Conclusion
Flow cytometry using Annexin V and PI staining is a robust and quantitative method to assess the induction of apoptosis by this compound. The protocols and information provided in this application note offer a comprehensive guide for researchers to effectively evaluate the pro-apoptotic activity of this and similar antibody-drug conjugates.
Troubleshooting & Optimization
Technical Support Center: Overcoming Resistance to PSMA-Val-Cit-PAB-MMAE Therapy
This guide is intended for researchers, scientists, and drug development professionals investigating PSMA-targeted therapies. It provides answers to frequently asked questions and troubleshooting strategies for overcoming resistance to PSMA-Val-Cit-PAB-MMAE, an antibody-drug conjugate (ADC) that delivers the potent cytotoxic agent monomethyl auristatin E (MMAE) to prostate-specific membrane antigen (PSMA)-expressing cells.[][2][3][4]
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an antibody-drug conjugate. It comprises a monoclonal antibody that targets PSMA, a protein highly expressed on the surface of prostate cancer cells.[5][6] This antibody is connected via a linker molecule (Val-Cit-PAB) to the cytotoxic payload, MMAE.[][2]
The mechanism of action involves a multi-step process:
-
Binding: The antibody component of the ADC specifically binds to PSMA on the cancer cell surface.[]
-
Internalization: The ADC-PSMA complex is then internalized by the cell through endocytosis.[7]
-
Lysosomal Trafficking: The complex is transported to the lysosome, an acidic organelle within the cell.
-
Payload Release: Inside the lysosome, enzymes such as cathepsin B, which are often upregulated in cancer cells, cleave the Val-Cit linker.[8] This cleavage releases the MMAE payload into the cytoplasm.[7][9][10]
-
Cytotoxicity: Free MMAE disrupts microtubule polymerization, a critical process for cell division.[][3] This leads to cell cycle arrest and ultimately, apoptosis (programmed cell death).[11]
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. Anti-PSMA-MC-vc-PAB-MMAE ADC - Creative Biolabs [creativebiolabs.net]
- 4. This compound - Immunomart [immunomart.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Old Drug, New Delivery Strategy: MMAE Repackaged - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prostate-Specific Membrane Antigen-Targeted Antibody–Drug Conjugates: A Promising Approach for Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A prostate-specific membrane antigen (PSMA)-targeted prodrug with a favorable in vivo toxicity profile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lysosomal P-gp-MDR1 Confers Drug Resistance of Brentuximab Vedotin and Its Cytotoxic Payload Monomethyl Auristatin E in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Lysosomal P-gp-MDR1 Confers Drug Resistance of Brentuximab Vedotin and Its Cytotoxic Payload Monomethyl Auristatin E in Tumor Cells [frontiersin.org]
- 11. A phase II trial of prostate-specific membrane antigen antibody drug conjugate (PSMA ADC) in taxane-refractory metastatic castration-resistant prostate cancer (mCRPC). - ASCO [asco.org]
Strategies to reduce off-target toxicity of PSMA-Val-Cit-PAB-MMAE
Welcome to the technical support center for researchers utilizing PSMA-Val-Cit-PAB-MMAE. This resource provides troubleshooting guides and frequently asked questions to help you mitigate off-target toxicity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of off-target toxicity observed with this compound?
A1: The off-target toxicity of this compound is multifactorial and can be broadly categorized into two main areas:
-
On-Target, Off-Tumor Toxicity: This occurs due to the expression of Prostate-Specific Membrane Antigen (PSMA) on healthy tissues. While PSMA is overexpressed on prostate cancer cells, it is also present at lower levels in various normal tissues, including the proximal renal tubules, salivary glands, and small intestine.[1][2][3] The ADC can bind to PSMA in these tissues, leading to the internalization of the cytotoxic payload, MMAE, and subsequent damage to healthy cells. Common clinical manifestations of this include dry mouth (xerostomia) due to uptake in the salivary glands.[4][5][6]
-
Off-Target, Off-Tumor Toxicity: This form of toxicity is independent of PSMA binding and is primarily driven by the characteristics of the linker and payload:
-
Premature Payload Release: The Val-Cit linker is designed to be cleaved by lysosomal proteases like Cathepsin B, which are upregulated in the tumor microenvironment. However, instability of the linker in systemic circulation can lead to the premature release of MMAE.[7][8][9] This free, unconjugated MMAE can then diffuse into healthy cells, causing systemic toxicity.[10]
-
Nonspecific Uptake of the ADC: The entire antibody-drug conjugate can be taken up by normal cells, particularly those of the reticuloendothelial system (e.g., macrophages), through mechanisms like Fc-gamma receptor (FcγR) mediated endocytosis or mannose receptor-mediated uptake.[7][11]
-
Bystander Effect: MMAE is a lipophilic molecule, which allows it to diffuse across cell membranes.[10] While this is beneficial within the tumor (killing adjacent antigen-negative tumor cells), it can also lead to the damage of healthy cells near the site of ADC catabolism.[7][12]
-
Below is a diagram illustrating the primary mechanisms of toxicity.
Caption: Mechanisms of PSMA-ADC On- and Off-Target Toxicity.
Q2: How can the Val-Cit-PAB linker be modified to reduce premature payload release?
A2: Optimizing the linker is a key strategy to enhance the therapeutic index of an ADC.[13][] While the Val-Cit-PAB (valine-citrulline-p-aminobenzylcarbamate) linker is widely used due to its susceptibility to cleavage by lysosomal proteases, its stability can be improved through several approaches:
-
Site-Specific Conjugation: Traditional conjugation methods often result in a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DARs).[15] Site-specific conjugation techniques produce a more homogenous product with a defined DAR, which can lead to improved stability and a more predictable pharmacokinetic profile.[16]
-
Introducing Steric Hindrance: Modifying the linker to increase steric hindrance around the cleavage site can make it less accessible to circulating proteases while still allowing for efficient cleavage within the lysosome.[17]
-
Hydrophilicity Modification: Increasing the hydrophilicity of the linker-payload combination, for instance through the incorporation of polyethylene glycol (PEG) moieties, can reduce nonspecific uptake and potentially improve plasma stability.[18][19] This can also help to counteract the hydrophobicity of the MMAE payload, which can contribute to ADC aggregation and rapid clearance.[20]
-
Exploring Alternative Cleavage Sites: While Val-Cit is standard, research into other dipeptide sequences that are more selectively cleaved by tumor-associated proteases is ongoing. Some linkers have shown different payload release rates in lysosomes, which can be optimized.[21]
Q3: What are the known off-target effects of the MMAE payload itself, and how can they be mitigated?
A3: Monomethyl auristatin E (MMAE) is a potent microtubule inhibitor that causes G2/M phase cell cycle arrest and apoptosis in dividing cells.[17] Its toxicity is not specific to cancer cells; any healthy proliferating cell that it enters will be affected. The most commonly reported MMAE-related toxicities are hematological, such as neutropenia and thrombocytopenia, as well as peripheral neuropathy.[17][22][23]
Strategies to mitigate MMAE-related off-target toxicity include:
-
Enhancing Linker Stability: The most effective strategy is to prevent the premature release of MMAE in the first place by using a highly stable linker.[][17]
-
Co-administration of a "Payload-Binding" Agent: An emerging experimental strategy involves the co-administration of a Fab fragment or other molecule that specifically binds to and sequesters free, unconjugated MMAE in circulation.[10] This approach aims to neutralize the off-target effects of prematurely released payload without affecting the on-target delivery of the ADC.[10]
-
Using Less Permeable Payloads: While this would involve moving away from MMAE, next-generation ADCs are exploring payloads with lower membrane permeability.[12] This can help to reduce the bystander effect on adjacent healthy cells. For example, using ionized linkers can decrease the permeability of the payload, thereby reducing off-target toxicity.[12]
Q4: How does the Drug-to-Antibody Ratio (DAR) impact off-target toxicity?
A4: The Drug-to-Antibody Ratio (DAR) is a critical parameter that significantly influences both the efficacy and toxicity of an ADC.
-
High DAR: A higher DAR can increase the potency of the ADC but often leads to greater toxicity. This is due to several factors:
-
Increased likelihood of aggregation due to the hydrophobicity of the linker-payload.
-
Faster clearance from circulation, potentially leading to higher exposure in organs like the liver.
-
A higher concentration of payload delivered per nonspecific uptake event.
-
-
Low DAR: A lower DAR may result in a safer ADC but could have reduced efficacy.
The optimal DAR is a balance between efficacy and safety. Modern ADC development focuses on producing homogenous ADCs with a specific, optimized DAR (often 2 or 4) through site-specific conjugation technologies to ensure a predictable and favorable therapeutic window.[15][24]
Troubleshooting Guides
Guide 1: Investigating Unexpected In Vitro Cytotoxicity in PSMA-Negative Cell Lines
If you observe significant cytotoxicity in your PSMA-negative control cell lines, it may indicate a problem with ADC stability or nonspecific uptake.
Troubleshooting Workflow:
Caption: Troubleshooting High In Vitro Off-Target Cytotoxicity.
Detailed Steps:
-
Assess Free MMAE in Media:
-
Protocol: Culture your PSMA-negative cells with the ADC for the duration of your experiment. At various time points, collect the culture supernatant. Use LC-MS/MS to quantify the concentration of free MMAE.
-
Interpretation: The presence of significant levels of free MMAE suggests premature cleavage of the Val-Cit linker in the culture media. This points to an inherent instability of your specific ADC batch.
-
-
Measure ADC Stability in Media:
-
Protocol: Incubate the ADC in the cell culture media (without cells) at 37°C. At different time points, analyze the ADC's integrity and DAR using techniques like Hydrophobic Interaction Chromatography (HIC) or Reverse Phase-High Performance Liquid Chromatography (RP-HPLC).
-
Interpretation: A decrease in the average DAR over time indicates linker instability. If the ADC is aggregating (visible as high molecular weight species in Size Exclusion Chromatography - SEC), this could also lead to faster clearance and nonspecific uptake.
-
-
Evaluate Nonspecific Uptake:
-
Protocol: Use a fluorescently labeled version of your ADC. Incubate it with the PSMA-negative cell line. You can add a large excess of unconjugated antibody as a competitor. Measure ADC internalization via flow cytometry or confocal microscopy.
-
Interpretation: If the cells still show significant uptake of the ADC even in the presence of a competitor, it suggests nonspecific endocytosis (e.g., via Fc receptors).
-
Guide 2: Addressing Unexpected In Vivo Toxicity in Animal Models
Observing severe weight loss, hematological abnormalities, or other adverse effects at doses expected to be well-tolerated requires a systematic investigation.
| Observed Toxicity | Potential Cause | Recommended Action(s) |
| Rapid Weight Loss / General Morbidity | Premature payload release leading to systemic toxicity. | 1. Conduct a plasma stability assay: Analyze blood samples over time to measure free MMAE concentration and changes in ADC DAR.[25] 2. Re-evaluate the MTD: Perform a dose-range-finding study with smaller dose escalations. |
| Neutropenia / Thrombocytopenia | MMAE-mediated toxicity to hematopoietic progenitor cells.[22][23] | 1. Perform an in vitro colony-forming cell (CFC) assay using bone marrow from the same species to assess direct toxicity to hematopoietic progenitors.[21] 2. Compare with unconjugated MMAE: Dose a separate cohort with free MMAE to understand payload-specific toxicity. |
| Elevated Liver Enzymes (ALT/AST) | Nonspecific uptake by liver sinusoidal endothelial cells (LSECs) or hepatocytes. | 1. Conduct biodistribution studies: Use a radiolabeled or fluorescently-labeled ADC to quantify uptake in the liver and other organs. 2. Histopathology: Examine liver tissue from toxicology studies for signs of cellular damage. |
| Toxicity in PSMA-expressing Normal Tissues | On-target, off-tumor toxicity. | 1. Perform tissue cross-reactivity studies in the selected animal model to confirm PSMA expression patterns.[26][27] 2. Consider affinity modulation: Engineering the antibody for lower affinity might reduce binding to low-PSMA-expressing normal tissues while retaining efficacy against high-PSMA-expressing tumors.[15] |
Key Experimental Protocols
Protocol 1: In Vitro Off-Target Cytotoxicity Assay
This assay assesses the toxicity of the ADC on a PSMA-negative cell line to measure antigen-independent killing.
-
Cell Plating:
-
Select a PSMA-negative cell line (e.g., MCF-7).
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Allow cells to adhere for 24 hours at 37°C, 5% CO₂.
-
-
ADC Treatment:
-
Prepare serial dilutions of the this compound ADC, unconjugated antibody, and free MMAE in culture medium. A typical concentration range for the ADC would be from 0.01 pM to 100 nM.
-
Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include untreated cells as a control.
-
-
Incubation:
-
Incubate the plate for 72-120 hours at 37°C, 5% CO₂.
-
-
Viability Assessment:
-
Use a cell viability reagent such as MTT or a resazurin-based assay (e.g., CellTiter-Blue).
-
Add the reagent according to the manufacturer's instructions and incubate for 2-4 hours.
-
Read the absorbance or fluorescence on a plate reader.
-
-
Data Analysis:
Protocol 2: Plasma Stability Assay
This assay measures the stability of the ADC and the rate of payload release in plasma.
-
Sample Preparation:
-
Obtain plasma from the relevant species (e.g., mouse, rat, human).
-
Spike the this compound ADC into the plasma to a final concentration of ~100 µg/mL.
-
-
Incubation:
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 6, 24, 48, 96, 168 hours), take an aliquot of the plasma-ADC mixture.
-
-
Sample Processing & Analysis:
-
For Free MMAE Quantification (LC-MS/MS):
-
Precipitate plasma proteins using acetonitrile.
-
Centrifuge to pellet the protein and collect the supernatant.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of unconjugated MMAE.
-
-
For ADC Integrity (ELISA & HIC):
-
Use an enzyme-linked immunosorbent assay (ELISA) to measure the concentration of total antibody.
-
Use Hydrophobic Interaction Chromatography (HIC) to analyze the distribution of different drug-to-antibody ratio species. A shift towards lower DARs over time indicates drug deconjugation.[25]
-
-
-
Data Analysis:
-
Plot the concentration of free MMAE over time.
-
Calculate the average DAR at each time point from the HIC profile.
-
Determine the half-life of the ADC in plasma.
-
Protocol 3: Bystander Effect Co-Culture Assay
This assay evaluates the ability of the released MMAE to kill adjacent antigen-negative cells.
-
Cell Line Preparation:
-
Use a PSMA-positive cell line (e.g., LNCaP).
-
Use a PSMA-negative cell line (e.g., PC-3) that has been stably transfected to express a fluorescent protein, such as GFP, for easy identification.
-
-
Co-Culture Seeding:
-
Seed the PSMA-positive and GFP-expressing PSMA-negative cells together in a 96-well plate at a defined ratio (e.g., 1:1, 1:5).
-
Allow the cells to adhere for 24 hours.
-
-
ADC Treatment:
-
Treat the co-culture with serial dilutions of the this compound ADC.
-
Include controls: monocultures of each cell line treated with the ADC, and an untreated co-culture.
-
-
Incubation:
-
Incubate for 72-120 hours.
-
-
Analysis:
-
Use high-content imaging or flow cytometry to quantify the viability of the two cell populations separately based on the GFP signal.
-
-
Data Interpretation:
-
Significant death of the GFP-positive (PSMA-negative) cells in the co-culture, but not in the treated monoculture, demonstrates a bystander killing effect.[29] This confirms that the MMAE payload is released from the target cells and is able to kill neighboring cells. While desirable in a tumor, this property contributes to off-target toxicity in healthy tissues.
-
References
- 1. Expression of prostate-specific membrane antigen in normal and malignant human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Prostate-specific membrane antigen expression in normal and malignant human tissues. | Semantic Scholar [semanticscholar.org]
- 3. Prostate-specific membrane antigen expression in normal and malignant human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. Safety of PSMA-Targeted Molecular Radioligand Therapy with 177Lu-PSMA-617: Results from the Prospective Multicenter Phase 2 Trial RESIST-PC (NCT03042312) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prostate-Specific Membrane Antigen-Targeted Antibody–Drug Conjugates: A Promising Approach for Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 10. Payload-binding Fab fragments increase the therapeutic index of MMAE antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Proposed mechanism of off-target toxicity for antibody–drug conjugates driven by mannose receptor uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 15. blog.crownbio.com [blog.crownbio.com]
- 16. Key Points of ADC Optimization Strategy – Creative Biolabs ADC Blog [creative-biolabs.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. biopharminternational.com [biopharminternational.com]
- 21. aacrjournals.org [aacrjournals.org]
- 22. Clinical toxicity of antibody drug conjugates: a meta-analysis of payloads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. njbio.com [njbio.com]
- 26. prisysbiotech.com [prisysbiotech.com]
- 27. Considerations for the Nonclinical Safety Evaluation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 28. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 29. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability and solubility of PSMA-Val-Cit-PAB-MMAE
Welcome to the technical support center for PSMA-Val-Cit-PAB-MMAE. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the stability and solubility of this antibody-drug conjugate (ADC).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an antibody-drug conjugate that targets Prostate-Specific Membrane Antigen (PSMA), a protein overexpressed on the surface of prostate cancer cells.[1][2] It consists of three main components: a monoclonal antibody that specifically binds to PSMA, a potent cytotoxic drug called monomethyl auristatin E (MMAE), and a linker molecule (Val-Cit-PAB) that connects the antibody to the drug.[3][]
The mechanism of action involves the antibody binding to PSMA on the cancer cell surface, leading to the internalization of the ADC.[5] Inside the cell, the Val-Cit linker is cleaved by lysosomal enzymes like cathepsin B, releasing the MMAE payload.[3][6][7] MMAE then disrupts microtubule polymerization, leading to cell cycle arrest and apoptosis (cell death).[3][][8]
Q2: What are the primary factors affecting the stability and solubility of this compound?
A2: The stability and solubility of this ADC are influenced by several factors:
-
Hydrophobicity: Both the MMAE payload and the Val-Cit-PAB linker are inherently hydrophobic.[][10] This hydrophobicity can lead to the formation of aggregates, reducing solubility and potentially impacting the efficacy and safety of the ADC.[][11][12]
-
Drug-to-Antibody Ratio (DAR): A higher DAR, meaning more drug molecules are attached to a single antibody, increases the overall hydrophobicity of the ADC, which can decrease solubility and increase the tendency for aggregation.[][13]
-
Formulation: The pH, buffer composition, and presence of excipients in the formulation are critical for maintaining the stability of the ADC.[13][14][15] Improper formulation can lead to aggregation, precipitation, or degradation of the conjugate.
-
Conjugation Chemistry: The method used to conjugate the drug-linker to the antibody can affect the homogeneity and stability of the final product.[][13] Site-specific conjugation methods are being developed to improve ADC stability and homogeneity.[15][16]
Q3: How does the Val-Cit-PAB linker contribute to the ADC's properties?
A3: The valine-citrulline (Val-Cit) dipeptide linker is designed to be stable in the bloodstream but cleavable by enzymes like cathepsin B, which are abundant within the lysosomes of cancer cells.[10][17] The p-aminobenzylcarbamate (PAB) portion acts as a self-immolative spacer, ensuring the efficient release of the active MMAE drug following cleavage of the Val-Cit bond.[] However, the hydrophobicity of this linker system can contribute to solubility and aggregation challenges.[10]
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and experimental use of this compound.
| Problem | Potential Cause | Recommended Solution |
| Precipitation or cloudiness of the ADC solution. | Aggregation due to hydrophobicity. The hydrophobic nature of MMAE and the linker can cause the ADC to aggregate and precipitate out of solution, especially at higher concentrations.[][12] | - Use a formulation buffer containing stabilizing excipients such as polysorbates (e.g., Polysorbate 20 or 80) or sugars (e.g., sucrose, trehalose).- Consider working at a lower concentration if experimentally feasible.[13]- Evaluate the effect of pH on solubility; antibody-based drugs are stable within a narrow pH range.[13] |
| High Drug-to-Antibody Ratio (DAR). ADCs with a high DAR have increased hydrophobicity, making them more prone to aggregation.[][13] | - Characterize the DAR of your ADC batch using techniques like Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.[18][19]- If possible, use an ADC with a lower, more optimal DAR. | |
| Improper storage or handling. Freeze-thaw cycles or exposure to elevated temperatures can induce aggregation.[13] | - Aliquot the ADC solution upon receipt to minimize freeze-thaw cycles.- Store at the recommended temperature, typically -20°C or -80°C for long-term storage.[20]- Avoid vigorous shaking or agitation which can cause mechanical stress.[13] | |
| Inconsistent or lower-than-expected potency in cell-based assays. | Premature drug release. The Val-Cit linker can be susceptible to premature cleavage by extracellular enzymes, leading to a loss of active ADC.[10] | - Ensure the in vitro assay buffer does not contain enzymes that could cleave the linker.- For in vivo studies, be aware that linker stability can vary between species (e.g., less stable in mouse plasma).[17] |
| ADC Aggregation. Aggregated ADC may have reduced binding affinity to PSMA and altered cellular uptake. | - Confirm the absence of aggregates using Size Exclusion Chromatography (SEC).[18]- If aggregates are present, consider the solutions for precipitation mentioned above. | |
| Degradation of the ADC. The antibody, linker, or drug component may have degraded over time. | - Use appropriate analytical methods to assess the integrity of the ADC, such as SEC for aggregation and Reversed-Phase HPLC (RP-HPLC) to evaluate the stability of the payload and linker.[18][19]- Ensure proper storage conditions have been maintained. | |
| Difficulty in achieving a high drug-to-antibody ratio (DAR). | Hydrophobicity limitations. The hydrophobic nature of the drug-linker can lead to aggregation during the conjugation reaction, limiting the achievable DAR.[10] | - Optimize the conjugation reaction conditions, such as the ratio of drug-linker to antibody and the reaction time.- Consider using hydrophilic linkers or PEGylation strategies to improve the solubility of the drug-linker and the final ADC.[] |
Experimental Protocols
Protocol 1: Assessment of ADC Aggregation by Size Exclusion Chromatography (SEC)
Objective: To determine the percentage of high molecular weight species (aggregates) in a this compound sample.
Materials:
-
This compound sample
-
SEC column (e.g., TSKgel G3000SWxl)
-
Mobile phase: 0.2 M Potassium Phosphate, 0.25 M Potassium Chloride, pH 6.95[21]
-
HPLC system with a UV detector
Procedure:
-
Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.
-
Prepare the ADC sample to a concentration of 1 mg/mL in the mobile phase.
-
Inject a defined volume (e.g., 20 µL) of the sample onto the column.
-
Elute the sample isocratically with the mobile phase for approximately 30 minutes.
-
Monitor the absorbance at 280 nm.
-
Integrate the peak areas corresponding to the monomer and high molecular weight species (aggregates).
-
Calculate the percentage of aggregate as: (% Aggregate) = (Aggregate Peak Area / Total Peak Area) * 100.
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy
Objective: To estimate the average number of MMAE molecules conjugated to each antibody.
Materials:
-
This compound sample
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Appropriate buffer for dilution
Procedure:
-
Measure the absorbance of the ADC solution at 280 nm and at the wavelength of maximum absorbance for MMAE (typically around 248 nm).
-
The DAR can be calculated using the Beer-Lambert law, taking into account the extinction coefficients of the antibody and the drug at both wavelengths. The following is a generalized formula and may need adjustment based on the specific extinction coefficients:
-
First, calculate the concentration of the antibody and the drug.
-
Then, DAR = (Molar concentration of drug) / (Molar concentration of antibody).
-
Equations to solve for the concentrations will be a system of two linear equations based on the absorbance readings at two wavelengths.
-
Visualizations
PSMA Signaling Pathway Modulation
// Canonical Pathway (without PSMA influence) IGF1R -> RACK1 [style=dashed, color="#5F6368", label=" Forms\ncomplex"]; beta1_integrin -> RACK1 [style=dashed, color="#5F6368"]; RACK1 -> MAPK_pathway [style=dashed, color="#5F6368", label=" Activates"];
// PSMA-mediated Pathway PSMA -> RACK1 [color="#EA4335", label=" Interacts with &\nDisrupts Complex"]; RACK1 -> PI3K [color="#34A853", label=" Enables\nActivation of"]; PI3K -> AKT [color="#34A853"]; AKT -> Survival [color="#34A853"]; MAPK_pathway -> Survival [style=dashed, color="#5F6368"];
{rank=same; PSMA; IGF1R; beta1_integrin;} {rank=same; RACK1;} {rank=same; PI3K; MAPK_pathway;} {rank=same; AKT;} {rank=same; Survival;} } dot PSMA redirects signaling from MAPK to the pro-survival PI3K-AKT pathway.[1][2][22]
Experimental Workflow for ADC Stability Assessment
References
- 1. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "PSMA Redirects Cell Survival Signaling From The MAPK To The PI3K-AKT P" by Leslie Ann Caromile, Kristina Dortche et al. [digitalcommons.lib.uconn.edu]
- 3. cellmosaic.com [cellmosaic.com]
- 5. FORMULATION FORUM - Advances in Drug Delivery by Antibody Drug Conjugates (ADCs) [drug-dev.com]
- 6. Val-Cit-PAB-MMAE - Creative Biolabs [creative-biolabs.com]
- 7. Old Drug, New Delivery Strategy: MMAE Repackaged - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 10. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improving Antibody-drug Conjugate (ADC) Solubility with Hydrophobic Novel Payloads Using the Chito-oligosaccharide ChetoSensar™ [sigmaaldrich.com]
- 12. thesolubilitycompany.com [thesolubilitycompany.com]
- 13. Solubility of ADCs | Evidentic GmbH [evidentic.com]
- 14. Fundamental properties and principal areas of focus in antibody–drug conjugates formulation development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. biopharminternational.com [biopharminternational.com]
- 17. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pharmafocusamerica.com [pharmafocusamerica.com]
- 19. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. medchemexpress.com [medchemexpress.com]
- 21. researchgate.net [researchgate.net]
- 22. tandfonline.com [tandfonline.com]
Optimizing the drug-to-antibody ratio (DAR) for PSMA-ADC-MMAE conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the drug-to-antibody ratio (DAR) for Prostate-Specific Membrane Antigen (PSMA)-targeted Antibody-Drug Conjugates (ADCs) with Monomethyl Auristatin E (MMAE).
Troubleshooting Guides
This section addresses common issues encountered during the development and characterization of PSMA-ADC-MMAE conjugates.
| Problem | Potential Cause | Recommended Solution |
| Low Drug-to-Antibody Ratio (DAR) | Incomplete reduction of antibody disulfide bonds. | Optimize the concentration of the reducing agent (e.g., TCEP or DTT) and incubation time. Ensure the reaction is performed under appropriate pH and temperature conditions.[1][2] |
| Inefficient conjugation reaction. | Ensure the maleimide-functionalized linker-drug is fresh and has not been hydrolyzed. Optimize the molar ratio of linker-drug to antibody.[] | |
| Re-oxidation of antibody thiols. | Perform the conjugation step immediately after the reduction and purification of the antibody. Consider using a chelating agent like EDTA to prevent metal-catalyzed oxidation. | |
| High Drug-to-Antibody Ratio (DAR) & Aggregation | Excessive reduction of antibody disulfide bonds, exposing hydrophobic regions. | Decrease the concentration of the reducing agent or shorten the reduction time.[4] |
| Hydrophobic nature of the MMAE payload. | High DAR can increase the hydrophobicity of the ADC, leading to aggregation. Consider using site-specific conjugation methods to produce more homogeneous ADCs with a defined DAR.[5][6][7][8][9] | |
| Improper storage or handling. | Store the ADC at the recommended temperature and in a suitable buffer. Avoid repeated freeze-thaw cycles.[4] | |
| Inconsistent DAR between Batches | Variability in reaction conditions. | Standardize all protocol steps, including reagent concentrations, reaction times, temperature, and pH. |
| Inaccurate measurement of antibody or drug concentration. | Use a reliable method for protein concentration determination (e.g., A280 with the correct extinction coefficient). Ensure the purity of the linker-drug. | |
| Poor In Vitro Cytotoxicity | Low DAR. | A lower DAR may not deliver a sufficient amount of MMAE to the target cells. Aim for an optimal DAR, which often balances efficacy and toxicity (e.g., DAR of 2 to 4).[5][6][7][8][9][10] |
| Loss of antibody binding affinity after conjugation. | The conjugation process may alter the antibody's conformation. Perform a binding assay (e.g., ELISA or flow cytometry) to confirm that the ADC retains its ability to bind to PSMA.[11] | |
| Target cells have low PSMA expression. | Confirm PSMA expression levels in your target cell line using methods like flow cytometry or western blotting. The efficacy of PSMA-targeted ADCs is highly dependent on target antigen expression.[12][13] | |
| Drug resistance in target cells. | The cancer cells may have mechanisms of resistance to MMAE, such as upregulation of drug efflux pumps.[4] | |
| Off-Target Toxicity in Vivo | Premature release of MMAE from the linker. | Ensure the linker is stable in circulation. The valine-citrulline linker is designed to be cleaved by lysosomal proteases like cathepsin B, which are more active inside the tumor cell.[][15][16] |
| High DAR leading to faster clearance and non-specific uptake. | A higher DAR can increase the ADC's hydrophobicity, leading to faster clearance from circulation and increased uptake by non-target tissues, which can cause toxicity.[4][10] |
Frequently Asked Questions (FAQs)
1. What is the optimal Drug-to-Antibody Ratio (DAR) for a PSMA-ADC-MMAE conjugate?
The optimal DAR is a balance between efficacy and safety. A low DAR may result in insufficient potency, while a high DAR can lead to aggregation, faster clearance, and increased off-target toxicity.[10] For many MMAE-based ADCs, a DAR of 2 to 4 has been shown to be effective.[5][6][7][8][9] However, the ideal DAR should be determined empirically for each specific antibody and linker combination.
2. How does the DAR affect the in vivo performance of the ADC?
The DAR can significantly impact the pharmacokinetics and therapeutic index of an ADC. Higher DARs can lead to faster clearance from circulation and may increase the risk of off-target toxicity.[4][10] Studies have shown that ADCs with a lower DAR (e.g., 2) can have higher tumor uptake compared to those with a higher DAR (e.g., 4), potentially due to their longer circulation time.[5][6][7][8][9]
3. What are the common methods for determining the DAR?
Several methods can be used to determine the average DAR of an ADC preparation:
-
Ultraviolet-Visible (UV-Vis) Spectrophotometry: A relatively simple method that relies on the distinct absorbance properties of the antibody and the drug.[][18]
-
Hydrophobic Interaction Chromatography (HIC): This is a widely used method that separates ADC species with different numbers of conjugated drugs based on their hydrophobicity.[][18]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides a detailed characterization of the ADC, including the distribution of different drug-loaded species.[][18][19]
4. How can I control the DAR during conjugation?
The DAR can be controlled by:
-
Stoichiometry: Carefully controlling the molar ratio of the linker-drug to the antibody.
-
Reaction Conditions: Optimizing parameters such as pH, temperature, and reaction time.
-
Site-Specific Conjugation: Using engineered antibodies with specific conjugation sites (e.g., engineered cysteines or unnatural amino acids) to produce homogeneous ADCs with a precise DAR.[5][6][7][8][9]
5. What is the mechanism of action of MMAE?
Monomethyl auristatin E (MMAE) is a potent anti-mitotic agent.[] Once the PSMA-ADC-MMAE is internalized by the target cancer cell, the linker is cleaved in the lysosome, releasing free MMAE.[][15] MMAE then binds to tubulin and inhibits its polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis (cell death).[][20]
Experimental Protocols
Protocol 1: Cysteine-Based MMAE Conjugation to Anti-PSMA Antibody
This protocol describes a general method for conjugating a maleimide-functionalized MMAE linker to an anti-PSMA antibody via reduced interchain disulfide bonds.
Materials:
-
Anti-PSMA antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM)
-
Maleimide-functionalized MMAE linker-drug dissolved in DMSO
-
Desalting columns
-
Reaction buffer (e.g., PBS with EDTA)
Procedure:
-
Antibody Reduction:
-
Incubate the anti-PSMA antibody with a 10-fold molar excess of TCEP for 30 minutes at room temperature to reduce the interchain disulfide bonds.[]
-
-
Purification of Reduced Antibody:
-
Immediately after reduction, remove excess TCEP using a desalting column equilibrated with the reaction buffer.
-
-
Conjugation:
-
Add the maleimide-functionalized MMAE linker-drug to the reduced antibody at a desired molar ratio (e.g., 5:1 drug-to-antibody).[]
-
Incubate the reaction for 1 hour at room temperature with gentle mixing.[]
-
-
Quenching:
-
Quench the reaction by adding an excess of a thiol-containing reagent like cysteine to cap any unreacted maleimide groups.[]
-
-
Purification of ADC:
-
Purify the resulting ADC from excess drug-linker and other reagents using a desalting column or size-exclusion chromatography.
-
-
Characterization:
-
Determine the protein concentration and the average DAR using methods like UV-Vis spectrophotometry, HIC, or LC-MS.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a method to assess the cytotoxicity of the PSMA-ADC-MMAE conjugate on PSMA-expressing cancer cells.[21][22][23][24]
Materials:
-
PSMA-positive and PSMA-negative cancer cell lines
-
Complete cell culture medium
-
PSMA-ADC-MMAE conjugate and control ADC
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
ADC Treatment:
-
Prepare serial dilutions of the PSMA-ADC-MMAE and a control ADC.
-
Add 50 µL of the ADC dilutions to the respective wells. Include wells with untreated cells as a control.
-
Incubate the plate for 48-144 hours at 37°C.[23]
-
-
MTT Assay:
-
Data Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
-
Visualizations
Caption: PSMA redirects signaling from the MAPK to the PI3K-AKT pathway.[25][26][27]
Caption: Mechanism of action for PSMA-ADC-MMAE.[][15][20]
Caption: A typical workflow for optimizing the DAR of a PSMA-ADC.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Characterization of Site-Specifically Conjugated Monomethyl Auristatin E- and Duocarmycin-Based Anti-PSMA Antibody-Drug Conjugates for Treatment of PSMA-Expressing Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. urotoday.com [urotoday.com]
- 9. researchgate.net [researchgate.net]
- 10. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 11. Old Drug, New Delivery Strategy: MMAE Repackaged - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. [PDF] In Vitro and In Vivo Responses of Advanced Prostate Tumors to PSMA ADC, an Auristatin-Conjugated Antibody to Prostate-Specific Membrane Antigen | Semantic Scholar [semanticscholar.org]
- 15. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 16. A prostate-specific membrane antigen (PSMA)-targeted prodrug with a favorable in vivo toxicity profile - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 19. lcms.cz [lcms.cz]
- 20. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 21. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 22. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 23. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 26. "PSMA Redirects Cell Survival Signaling From The MAPK To The PI3K-AKT P" by Leslie Ann Caromile, Kristina Dortche et al. [digitalcommons.lib.uconn.edu]
- 27. tandfonline.com [tandfonline.com]
Technical Support Center: Synthesis of the Val-Cit-PAB Linker
Welcome to the technical support center for the synthesis of the Valine-Citrulline-p-aminobenzyl (Val-Cit-PAB) linker, a critical component in the development of Antibody-Drug Conjugates (ADCs). This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the Val-Cit-PAB linker and why is it significant in ADCs?
A1: The Val-Cit-PAB linker is a dipeptide-based linker system used to connect a cytotoxic payload to a monoclonal antibody in an ADC.[1][2] Its significance lies in its cleavable nature; the Val-Cit dipeptide is specifically recognized and cleaved by Cathepsin B, an enzyme overexpressed in the lysosomes of many tumor cells.[3][] This enzymatic cleavage triggers the self-immolation of the PAB spacer, leading to the controlled release of the active drug precisely at the target site, which minimizes systemic toxicity.[3][5]
Q2: What are the most common challenges encountered during the synthesis of the Val-Cit-PAB linker?
A2: The most frequently reported challenges include:
-
Epimerization: The chiral center of the citrulline residue is prone to racemization during coupling reactions, leading to the formation of hard-to-separate diastereomeric mixtures.[6]
-
Low Yields: Low yields can occur at various stages, particularly during the amide bond formation between the Val-Cit dipeptide and the PAB moiety.[6]
-
Side Reactions: Unwanted side reactions, such as the dehydration of asparagine and glutamine residues if present, can complicate the synthesis.[7]
-
Purification Difficulties: The purification of intermediates and the final product can be challenging due to the presence of closely related impurities and diastereomers.[8][9]
-
Hydrophobicity and Aggregation: The hydrophobic nature of the Val-Cit-PAB linker can lead to aggregation, making synthesis and purification more difficult.[1][10]
Q3: What are the key starting materials and reagents for the synthesis?
A3: Key materials include:
-
Amino acids: Fmoc-Val-OH (or Fmoc-Val-OSu), L-Citrulline.[6]
-
PAB moiety: 4-Aminobenzyl alcohol (PABOH).[6]
-
Protecting groups: Fmoc (9-fluorenylmethoxycarbonyl) is commonly used for amine protection.[3] Boc and Cbz groups have also been explored.[6]
-
Coupling reagents: HATU, HBTU, TBTU, EEDQ, and carbodiimides like DCC or DIC are frequently used.[6][7]
-
Solvents: DMF and CH2Cl2 are common solvents for the coupling reactions.[11]
Q4: How should the final Val-Cit-PAB linker be stored?
A4: The linker and its activated forms (e.g., Fmoc-Val-Cit-PAB-PNP) should be stored at low temperatures, typically -20°C, under a dry, inert atmosphere (like nitrogen) to prevent degradation.[2][12] For stock solutions, storage at -80°C is recommended for longer-term stability (up to 6 months).[2]
Troubleshooting Guide
Problem 1: Low Yield and/or Formation of Diastereomers during Val-Cit and PABOH Coupling
Possible Causes and Solutions:
-
Cause: Epimerization of the citrulline stereocenter during the coupling reaction. This is a known issue, especially when coupling the carboxylic acid of a dipeptide.[6] The original synthetic route, which couples Fmoc-Val-Cit to 4-aminobenzyl alcohol, often results in low yields (20-25%) and diastereomeric mixtures.[6]
-
Solution 1 (Modified Synthetic Route): A more robust and higher-yielding approach involves changing the order of synthesis. First, couple the protected L-Citrulline (e.g., Fmoc-Cit-OH) with 4-aminobenzyl alcohol. After this step, deprotect the Fmoc group and then couple the resulting Cit-PABOH with an activated valine derivative (e.g., Fmoc-Val-OSu). This modified route has been shown to significantly improve the overall yield (up to 50%) and, crucially, avoid undesirable epimerization.[6]
-
Solution 2 (Choice of Coupling Reagent): While reagents like EEDQ have been associated with epimerization in this synthesis, HATU has been successfully used in the modified route with minimal racemization.[6] When using coupling reagents, adding an agent like HOBt can help suppress racemization.[7]
-
Solution 3 (Protecting Group Strategy): Although replacing Fmoc with Boc or Cbz protecting groups was explored to improve stability under certain conditions, this did not solve the epimerization issue in the original synthetic route.[6] The modified synthetic sequence is the more effective solution.
Problem 2: Incomplete Coupling Reactions
Possible Causes and Solutions:
-
Cause: Steric hindrance or aggregation of the growing peptide chain on a solid support.[8][13] Hydrophobic sequences are particularly prone to aggregation.[8]
-
Solution 1 (Optimize Coupling Conditions): Increase the reaction time or use a more efficient coupling reagent. For difficult couplings, a combination like DIC/HOBt or HATU/HOAt is often effective.[7][14]
-
Solution 2 (Solvent Choice): While DMF is common, NMP can be a better solvent for hydrophobic peptides as it improves solvation.[15] Using chaotropic salts or specialized solvent mixtures can also help disrupt secondary structures.[13]
-
Solution 3 (Monitoring the Reaction): Use a qualitative test like the Kaiser (ninhydrin) test to check for the presence of free primary amines, indicating an incomplete reaction.[14] If the test is positive, a second coupling step (double coupling) may be necessary.
Problem 3: Difficulty in Purifying the Final Product
Possible Causes and Solutions:
-
Cause: Presence of closely related impurities, such as deletion sequences or diastereomers, which are difficult to separate by standard chromatography.[8][9]
-
Solution 1 (High-Performance Liquid Chromatography - HPLC): Reversed-phase HPLC (RP-HPLC) is the most effective method for purifying the final linker. A gradient of acetonitrile in water with a TFA modifier is typically used.[9]
-
Solution 2 (Flash Column Chromatography): For intermediate purification steps, flash column chromatography with a solvent system like MeOH in CH2Cl2 can be effective.[11]
-
Solution 3 (Crystallization): In some cases, intermediates can be purified by crystallization to remove impurities before proceeding to the next step.[9]
Quantitative Data Summary
The following table summarizes the yields reported for different synthetic strategies for key intermediates in the Val-Cit-PAB linker synthesis.
| Synthetic Step | Reagents and Conditions | Reported Yield | Key Outcome | Reference |
| Original Route: Fmoc-Val-Cit + PABOH | EEDQ, CH2Cl2/MeOH, RT | 20-25% | Low yield, significant epimerization | [6] |
| Modified Route: Fmoc-Cit-PABOH Synthesis | Fmoc-Cit, PABOH, HATU, DIPEA | 60-65% | Good yield, avoids later epimerization | [6] |
| Modified Route: Cbz-Cit-PABOH Synthesis | Cbz-Cit, PABOH, HATU | 70-80% | Good yield, avoids later epimerization | [6] |
| Modified Route: Fmoc-Val-Cit-PABOH Dipeptide Formation | Fmoc deprotection of Fmoc-Cit-PABOH, then coupling with Fmoc-Val-OSu | 85-95% | Excellent yield, single diastereomer obtained | [6] |
| Final Step: Mc-Val-Cit-PABOH Formation | Val-Cit-PABOH + Mc-OSu | up to 95% | Excellent yield of the final linker | [6] |
Experimental Protocols
Modified Synthesis of Mc-Val-Cit-PABOH (High-Yield, Epimerization-Free)
This protocol is based on a revised, high-yield methodology that avoids the epimerization issues common with earlier synthetic routes.[6]
Step 1: Synthesis of Fmoc-Cit-PABOH
-
Dissolve Fmoc-L-Citrulline (1.0 equiv) and 4-aminobenzyl alcohol (1.1 equiv) in DMF.
-
Add HATU (1.1 equiv) and N,N-diisopropylethylamine (DIPEA) (1.0 equiv) to the solution. Note: Using excess base can cause premature Fmoc deprotection.
-
Stir the reaction mixture at room temperature for 16-20 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography to yield Fmoc-Cit-PABOH.
Step 2: Synthesis of Fmoc-Val-Cit-PABOH
-
Dissolve the Fmoc-Cit-PABOH from Step 1 in DMF.
-
Add triethylamine (20 equiv) to the solution to remove the Fmoc protecting group. Stir at room temperature for 2-3 hours.
-
Monitor the deprotection. Once complete, remove the solvent and excess triethylamine under vacuum.
-
Dissolve the resulting crude Cit-PABOH amine in fresh DMF.
-
Add Fmoc-Val-OSu (1.1 equiv) to the solution and stir at room temperature for 16-20 hours.
-
Upon completion, remove the DMF and purify the product by flash column chromatography to obtain Fmoc-Val-Cit-PABOH as a single diastereomer.[6]
Step 3: Synthesis of Mc-Val-Cit-PABOH
-
Perform Fmoc deprotection on Fmoc-Val-Cit-PABOH as described in Step 2 to generate the free amine, Val-Cit-PABOH.
-
In a separate flask, activate 6-maleimidohexanoic acid (1.1 equiv) with N,N'-disuccinimidyl carbonate in DMF to generate Mc-OSu in situ.
-
Add the solution of Val-Cit-PABOH to the activated maleimide species (Mc-OSu).
-
Stir the reaction at room temperature for 20 hours.
-
Purify the final product, Mc-Val-Cit-PABOH, by HPLC.
Visualizations
Synthetic Workflow
Caption: Modified synthetic workflow for Mc-Val-Cit-PABOH.
Troubleshooting Decision Tree
Caption: Troubleshooting low yield and epimerization issues.
Linker Cleavage Mechanism
Caption: Cathepsin B-mediated cleavage of the Val-Cit-PAB linker.
References
- 1. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Purchase Directly from Fmoc-Val-Cit-PAB-PNP | China Fmoc-Val-Cit-PAB-PNP Supplies [liwei-peptide.com]
- 5. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. blog.mblintl.com [blog.mblintl.com]
- 9. EP4313164A1 - Preparation and purification method for antibody drug conjugate intermediate - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. FMoc-Val-Cit-PAB: Applications of FMoc-Val-Cit-PAB in Antibody-Drug Conjugates and Its Synthesis Method_Chemicalbook [chemicalbook.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 14. peptide.com [peptide.com]
- 15. biotage.com [biotage.com]
Technical Support Center: Managing Hematological Toxicities of MMAE-Payloads
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing hematological toxicities associated with Monomethyl Auristatin E (MMAE) payloads in antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the most common hematological toxicities observed with MMAE-based ADCs?
A1: The most frequently reported hematological toxicities associated with MMAE-containing ADCs are neutropenia, and to a lesser extent, anemia and thrombocytopenia.[1][2][3] Severe (Grade 3/4) neutropenia is a consistent and often dose-limiting toxicity for many MMAE ADCs that utilize a valine-citrulline (vc) cleavable linker.[2][3]
Q2: What is the primary mechanism behind MMAE-induced hematological toxicity?
A2: The primary driver of hematological toxicity is believed to be the "off-target" effect of prematurely released MMAE payload in the systemic circulation.[2][4] MMAE is a potent microtubule inhibitor.[5][6] The valine-citrulline linker, commonly used in MMAE ADCs, can be unstable in plasma, leading to the cleavage and release of free MMAE.[2] This free, cell-permeable MMAE can then diffuse into and disrupt the function of highly proliferative cells, such as hematopoietic stem and progenitor cells in the bone marrow, leading to myelosuppression.[2]
Q3: How does the drug-to-antibody ratio (DAR) influence hematological toxicity?
A3: Higher DAR values in MMAE ADCs have been associated with faster systemic clearance and a narrower therapeutic index.[3] ADCs with a higher drug loading can be more hydrophobic, leading to increased non-specific uptake and potentially greater off-target toxicity.[3]
Q4: Are the hematological toxicities of MMAE-ADCs dependent on the antibody target?
A4: To a large extent, the hematological toxicities of MMAE-ADCs appear to be payload-driven and relatively independent of the specific antibody target.[3][7] This is supported by the observation that different MMAE-ADCs targeting various antigens often exhibit similar dose-limiting toxicities, primarily severe bone marrow toxicity.[3]
Q5: What are the key differences in hematological toxicity between MMAE and other payloads like MMAF or DM1?
A5: While MMAE is most consistently associated with neutropenia, other payloads have different primary hematological toxicity profiles.[2] For instance, MMAF is more commonly linked to thrombocytopenia.[2] DM1, another tubulin inhibitor, can cause both thrombocytopenia and neutropenia.[2] These differences are attributed to the distinct physicochemical properties of the payloads and their metabolites.
Troubleshooting Guide
This guide addresses common issues encountered during preclinical experiments with MMAE-based ADCs.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpectedly severe neutropenia or myelosuppression at a previously tolerated dose. | 1. Error in ADC concentration or dosing volume. 2. Increased instability of the specific ADC batch, leading to higher free MMAE levels. 3. Variability in the health or genetic background of the animal model. | 1. Verify the concentration of the dosing solution and the accuracy of the administration volume. 2. Characterize the stability of the ADC batch in plasma in vitro to assess the rate of payload release. 3. Ensure consistent health status of animals and consider potential strain-specific sensitivities. |
| High variability in hematological parameters between animals in the same treatment group. | 1. Inconsistent ADC administration (e.g., subcutaneous vs. intravenous). 2. Underlying subclinical infections or inflammation in some animals. 3. Technical variability in blood collection or analysis. | 1. Refine and standardize the administration technique. 2. Perform a thorough health assessment of all animals before dosing. 3. Standardize blood collection and processing protocols. Use a calibrated hematology analyzer. |
| In vitro colony-forming cell (CFC) assay shows higher toxicity than expected. | 1. Incorrect calculation of ADC or free MMAE concentration. 2. Contamination of cell cultures. 3. Sensitivity of the specific hematopoietic progenitor cell population to MMAE. | 1. Double-check all dilution calculations. 2. Perform routine checks for mycoplasma and other contaminants. 3. Compare results with historical data or literature values for similar compounds. |
| Discrepancy between in vitro and in vivo hematological toxicity. | 1. Species-specific differences in MMAE metabolism and clearance. 2. Pharmacokinetic properties of the ADC in vivo leading to different free MMAE exposure. 3. The in vitro model may not fully recapitulate the complexity of the bone marrow microenvironment. | 1. Be aware that rodent models may not always accurately predict hematological toxicity in higher species or humans. 2. Perform pharmacokinetic analysis to measure free MMAE levels in plasma. 3. Use data from in vitro assays as a predictive tool in conjunction with in vivo studies. |
Quantitative Data on Hematological Toxicities
The following tables summarize the incidence of Grade 3 or higher hematological toxicities from clinical trials of several MMAE-based ADCs.
Table 1: Incidence of Grade ≥3 Hematological Toxicities with Brentuximab Vedotin (Anti-CD30 MMAE ADC)
| Adverse Event | Incidence (%) |
| Neutropenia | 29% |
| Anemia | 6% |
| Thrombocytopenia | 8% |
Data from a study in patients with CD30-positive hematologic malignancies.[8]
Table 2: Incidence of Grade ≥3 Hematological Toxicities with Polatuzumab Vedotin (Anti-CD79b MMAE ADC)
| Adverse Event | Incidence (%) |
| Neutropenia | 34% |
| Anemia | 11% |
| Thrombocytopenia | 20% |
| Leukopenia | 15% |
| Febrile Neutropenia | 14% |
| Lymphopenia | 11% |
Data from a dose-escalation and expansion study in patients with relapsed/refractory acute lymphoblastic leukemia.[8]
Experimental Protocols
Protocol 1: In Vitro Colony-Forming Cell (CFC) Assay for Hematotoxicity Assessment
This assay evaluates the effect of an MMAE-ADC on the proliferation and differentiation of hematopoietic progenitor cells.[9][10][11]
Methodology:
-
Cell Source: Obtain human bone marrow mononuclear cells or purified CD34+ hematopoietic stem and progenitor cells.
-
Cell Plating: Plate the cells in a methylcellulose-based medium containing a cocktail of cytokines to support the growth of different hematopoietic lineages (e.g., erythroid, myeloid, and megakaryocyte).
-
Treatment: Add the MMAE-ADC or free MMAE at a range of concentrations to the culture. Include appropriate vehicle controls.
-
Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 14-16 days.
-
Colony Counting: After the incubation period, identify and count the different types of colonies (e.g., CFU-GM for granulocyte-macrophage, BFU-E for erythroid) under a microscope.
-
Data Analysis: Calculate the IC50 value (the concentration that inhibits colony formation by 50%) for each lineage to determine the cytotoxic potential of the ADC.
Protocol 2: In Vivo Murine Model for Hematological Toxicity Assessment
This protocol outlines the monitoring of hematological parameters in mice treated with an MMAE-ADC.[12][13][14]
Methodology:
-
Animal Model: Use an appropriate mouse strain (e.g., C57BL/6 or BALB/c).
-
Acclimatization: Allow animals to acclimate for at least one week before the start of the experiment.
-
Dosing: Administer the MMAE-ADC intravenously or intraperitoneally at the desired dose levels. Include a vehicle control group.
-
Blood Collection: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at baseline (pre-dose) and at multiple time points post-dose (e.g., days 3, 7, 14, and 21).
-
Hematological Analysis: Analyze the blood samples using an automated hematology analyzer to determine parameters such as:
-
White blood cell (WBC) count and differential (neutrophils, lymphocytes, etc.)
-
Red blood cell (RBC) count
-
Hemoglobin (HGB)
-
Hematocrit (HCT)
-
Platelet (PLT) count
-
-
Data Analysis: Compare the hematological parameters of the treated groups to the control group at each time point to assess the onset, nadir, and recovery of any hematological toxicities.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of MMAE-induced hematological toxicity.
Caption: Workflow for the in vitro Colony-Forming Cell (CFC) assay.
Caption: Workflow for in vivo assessment of hematological toxicity.
References
- 1. Clinical toxicity of antibody drug conjugates: a meta-analysis of payloads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 11. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 13. researchgate.net [researchgate.net]
- 14. Clinical hematological and biochemical parameters in Swiss, BALB/c, C57BL/6 and B6D2F1 Mus musculus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Tumor Penetration of Small-Molecule Drug Conjugates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions related to enhancing the tumor penetration of small-molecule drug conjugates (SMDCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary biological barriers that limit the penetration of SMDCs into solid tumors?
Solid tumors present a complex and hostile microenvironment that creates significant obstacles to drug delivery. The main barriers include:
-
Anomalous Vasculature: Tumor blood vessels are often chaotic, leaky, and poorly organized, leading to heterogeneous blood flow and preventing uniform delivery of SMDCs to the tumor tissue.[1][2]
-
Dense Extracellular Matrix (ECM): The ECM in tumors is often dense with collagen and other components, which increases tissue stiffness and creates a physical barrier that hinders the diffusion of drugs.[3][4]
-
High Interstitial Fluid Pressure (IFP): Leaky vasculature and a lack of functional lymphatic drainage within the tumor lead to elevated IFP, which can oppose the movement of SMDCs from the blood vessels into the tumor interstitium.[1][2][5]
-
Hypoxia: Poor blood supply results in regions of low oxygen (hypoxia) within the tumor. Hypoxic cells can be resistant to therapy and are often located far from blood vessels, making them difficult for drugs to reach.[5][6]
Q2: What are the principal strategies to improve the tumor penetration of SMDCs?
Several strategies are being explored to overcome the barriers presented by the tumor microenvironment (TME):
-
Modulating the Tumor Microenvironment: This involves using agents to "normalize" the tumor vasculature, degrade the ECM, or reduce interstitial fluid pressure.[1][7][8] For example, enzymes can be used to break down components of the ECM, making it more permeable.[7]
-
Utilizing Penetration-Enhancing Ligands: Attaching specific peptides or ligands, such as iRGD, to the SMDC can facilitate transport across cellular barriers through mechanisms like transcytosis.[6][7][9]
-
Optimizing Physicochemical Properties: The size and charge of the SMDC are critical. Smaller nanoparticles or conjugates (e.g., <20 nm) generally show better penetration but may be cleared more rapidly from circulation.[6]
-
Triggered Drug Release: Designing SMDCs that release their small-molecule payload in response to specific triggers within the TME (e.g., low pH, specific enzymes) can create a high local concentration gradient, driving the smaller, more diffusive drug deeper into the tumor tissue.[9]
Q3: How does the molecular size of a drug conjugate impact its ability to penetrate a tumor?
Molecular size is a critical factor. While larger nanoparticles and antibody-drug conjugates (ADCs) can benefit from the enhanced permeability and retention (EPR) effect for accumulation in the tumor, their large size often limits their ability to diffuse through the dense tumor stroma.[10] Smaller formats, such as small-molecule drug conjugates, peptide-drug conjugates, and antibody fragments, generally exhibit better tumor penetration due to their ability to more easily navigate the tumor interstitium.[10][11] However, a key challenge with smaller constructs is their rapid clearance from the body, which can reduce the time available for tumor accumulation.[6][10]
Troubleshooting Guide
This guide addresses common experimental issues in a question-and-answer format.
Problem 1: My SMDC shows low overall accumulation in the tumor in my mouse model.
-
Potential Cause: The SMDC may be cleared from the bloodstream too quickly, before it has a chance to accumulate in the tumor. This is a common issue for smaller conjugates.[10][11] The SMDC might also have suboptimal binding affinity for its target.
-
Recommended Action:
-
Characterize Pharmacokinetics: Perform a pharmacokinetic study to determine the half-life of your SMDC in circulation.
-
Modify for Half-Life Extension: Consider strategies to increase the circulation time, such as conjugation to an albumin-binding domain or PEGylation. This can increase the effective molecular weight to avoid rapid renal clearance while still allowing for good tissue penetration.[11]
-
Optimize Binding: Ensure the targeting moiety of your SMDC has a high affinity for its receptor on the cancer cells.
-
Problem 2: The SMDC is only accumulating at the periphery of the tumor, near the blood vessels.
-
Potential Cause: This phenomenon is often referred to as the "binding site barrier."[12] The SMDC binds with high affinity to the first target cells it encounters upon extravasation from the blood vessel, preventing it from penetrating deeper into the tumor mass.[12][13] High antigen expression on tumor cells can exacerbate this issue.[12]
-
Recommended Action:
-
Co-administration with Unconjugated Ligand: Administering the SMDC along with an unconjugated version of the targeting molecule can saturate the peripheral binding sites, allowing the SMDC to bypass these initial cells and penetrate deeper.[13] This effectively lowers the drug-to-antibody ratio (in the case of ADCs) or the effective concentration of the conjugated drug at the periphery.[13]
-
Modulate Binding Affinity: While counterintuitive, an SMDC with a slightly lower binding affinity might exhibit more uniform distribution by not being as rapidly sequestered by perivascular cells.
-
Reduce Interstitial Fluid Pressure: Pre-treatment with agents like losartan can reduce IFP and collagen deposition, potentially improving the distribution of the SMDC throughout the tumor.[7]
-
Problem 3: Despite seemingly good tumor accumulation, my SMDC shows poor therapeutic efficacy.
-
Potential Cause: The cytotoxic payload may not be effectively released from the conjugate, or the cancer cells may have developed resistance to the payload. For instance, the payload could be a substrate for efflux pumps like P-glycoprotein (P-gp) or BCRP, which actively remove the drug from the cell.[14]
-
Recommended Action:
-
Verify Payload Release: Confirm that the linker connecting your targeting molecule and payload is being cleaved as expected within the tumor microenvironment or inside the target cells. This can be studied using in vitro assays with relevant enzymes or in different pH conditions mimicking the TME.[14]
-
Assess Drug Resistance: Test the susceptibility of your target cancer cell line to the free payload. If the cells are resistant, consider using a different cytotoxic agent that is not a substrate for common efflux pumps.[14]
-
Evaluate the "Bystander Effect": If the payload is cell-permeable after being released, it can kill neighboring antigen-negative cancer cells. Payloads that can induce this "bystander effect" may be more effective in tumors with heterogeneous target expression.[15]
-
Problem 4: I am finding it difficult to accurately visualize and quantify the penetration of my fluorescently-labeled SMDC in tumor tissue sections.
-
Potential Cause: The experimental protocol for tissue processing and imaging may not be optimized. Issues can include weak fluorescence signal, high background, or artifacts from tissue fixation and sectioning.
-
Recommended Action:
-
Optimize Imaging Parameters: Ensure you are using the correct excitation and emission filters for your fluorophore. Adjust exposure times and camera gain to maximize the signal-to-noise ratio.
-
Protocol for Fluorescence Guided Surgery (FGS) Simulation: For ex vivo analysis, after sacrificing the animal, immediately image the excised tumor using a fluorescence microscope system to evaluate the distribution of the probe before fixation.[16]
-
Confocal Microscopy: For cellular-level resolution, use confocal microscopy on fixed and stained tissue sections. This will help to co-localize the SMDC signal with specific cellular compartments or cell types.[16]
-
Combine with Other Methods: Complement fluorescence imaging with other techniques like autoradiography (if using a radiolabeled SMDC) or quantitative analysis of drug concentration in different tumor regions via mass spectrometry for a more comprehensive picture.
-
Data Presentation
Table 1: Comparison of Tumor Uptake for Different SMDC Formulations
| SMDC Construct | Target | Tumor Model | Time Point (post-injection) | Tumor Uptake (%ID/g) | Key Finding | Reference |
| [¹¹¹In]In-ePSMA-DM1 | PSMA | LS174T Xenograft | 1 h | 2.39 ± 0.29 | Small molecule conjugate shows rapid tumor uptake. | [17][18] |
| [¹¹¹In]In-ePSMA-DM1 | PSMA | LS174T Xenograft | 4 h | 1.85 ± 0.35 | Uptake is retained in the tumor over several hours. | [17][18] |
| [¹¹¹In]In-ePSMA-DM1 | PSMA | LS174T Xenograft | 24 h | 1.05 ± 0.15 | Gradual clearance from the tumor is observed. | [17][18] |
| VIP236 (delivers VIP126) | αVβ3 Integrin | MX-1 Xenograft | Not specified | ~10-fold higher tumor/plasma ratio vs. free drug | SMDC approach significantly improves tumor-selective delivery of the payload. | [14] |
%ID/g = percentage of injected dose per gram of tissue.
Experimental Protocols
Protocol 1: In Vivo Biodistribution Study
This protocol is used to quantify the accumulation of an SMDC in the tumor and various organs over time.
-
Animal Model: Use tumor-bearing mice (e.g., subcutaneous xenografts). A commonly used model involves implanting human cancer cells (like PC3-PIP for prostate cancer studies) into immunocompromised mice.[16][19][20]
-
SMDC Preparation: Radiolabel your SMDC (e.g., with Indium-111 or Lutetium-177) to allow for quantitative analysis.[17][18]
-
Administration: Inject a known amount of the radiolabeled SMDC into the mice via tail vein injection. A typical dose might be ~5 MBq/1 nmol per mouse.[17][18]
-
Time Points: Euthanize groups of mice (n=4-5 per group) at various time points post-injection (p.i.), for example, 1h, 4h, and 24h.[17][18]
-
Tissue Collection: Dissect and collect tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.).
-
Quantification: Weigh each tissue sample and measure its radioactivity using a gamma counter.
-
Data Analysis: Calculate the uptake in each tissue as the percentage of the injected dose per gram of tissue (%ID/g). This allows for comparison across different tissues and time points.[17][18]
Protocol 2: 3D Tumor Spheroid Penetration Assay
This in vitro model mimics the 3D architecture of a small tumor nodule to assess drug penetration.
-
Spheroid Formation: Culture cancer cells in ultra-low attachment plates to allow them to aggregate and form 3D spheroids.[19][20][21]
-
Treatment: Once spheroids have reached a desired size (e.g., 300-500 µm in diameter), add your fluorescently-labeled SMDC to the culture medium at a defined concentration.
-
Incubation: Incubate the spheroids with the SMDC for various time points (e.g., 1h, 6h, 24h).
-
Imaging:
-
Wash the spheroids gently with PBS to remove any unbound SMDC.
-
Fix the spheroids (e.g., with 4% paraformaldehyde).
-
Image the whole spheroids using confocal microscopy. Acquire Z-stack images from the top to the center of the spheroid.
-
-
Analysis: Analyze the fluorescence intensity as a function of distance from the spheroid periphery to the core. This will provide a quantitative measure of the SMDC's penetration depth.
Visualizations
Caption: Experimental workflow for evaluating SMDC tumor penetration.
Caption: The "binding site barrier" limits deep tumor penetration.
Caption: Strategies to overcome key tumor microenvironment barriers.
References
- 1. Frontiers | Modulating the Tumor Microenvironment to Enhance Tumor Nanomedicine Delivery [frontiersin.org]
- 2. Nanomedicine Penetration to Tumor: Challenges, and Advanced Strategies to Tackle This Issue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Strategies to Increase Drug Penetration in Solid Tumors [frontiersin.org]
- 5. The Tumor Microenvironment and Strategies to Improve Drug Distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in drug delivery systems for enhancing drug penetration into tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancing Tumor Penetration of Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overcoming the biological barriers in the tumor microenvironment for improving drug delivery and efficacy - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 9. dovepress.com [dovepress.com]
- 10. Tackling solid tumour therapy with small-format drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. A Small Molecule–Drug Conjugate (SMDC) Consisting of a Modified Camptothecin Payload Linked to an αVß3 Binder for the Treatment of Multiple Cancer Types - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Factors Affecting the Pharmacology of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Novel PSMA-Targeted Probe for NIRF-Guided Surgery and Photodynamic Therapy: Synthesis and Preclinical Validation | MDPI [mdpi.com]
- 17. Synthesis and Evaluation of ePSMA-DM1: A New Theranostic Small-Molecule Drug Conjugate (T-SMDC) for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Exploring the landscape of current in vitro and in vivo models and their relevance for targeted radionuclide theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Exploring the landscape of current in vitro and in vivo models and their relevance for targeted radionuclide theranostics | springermedizin.de [springermedizin.de]
- 21. static1.squarespace.com [static1.squarespace.com]
Technical Support Center: Mitigating Premature Cleavage of the Val-Cit Linker in Plasma
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the premature cleavage of the Val-Cit linker in plasma, a critical challenge in the development of Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of premature Val-Cit linker cleavage in plasma?
A1: Premature cleavage of the Val-Cit linker, particularly in mouse plasma, is primarily caused by the enzymatic activity of carboxylesterase 1C (Ces1c).[1] In human plasma, neutrophil elastase has also been identified as a contributing factor to linker instability. These enzymes can recognize and hydrolyze the peptide bond, leading to the unintended release of the cytotoxic payload before the ADC reaches the target tumor cells.
Q2: Why is Val-Cit linker stability different in mouse versus human plasma?
A2: The Val-Cit linker is notably less stable in mouse plasma compared to human plasma due to the high activity of the carboxylesterase Ces1c in mice.[1][2] This enzymatic activity is not as prominent in human plasma, leading to greater linker stability in human circulation. This discrepancy is a crucial consideration for the preclinical evaluation of ADCs in mouse models.
Q3: What are the main consequences of premature payload release?
A3: Premature release of the cytotoxic payload can lead to several adverse effects, including increased off-target toxicity, as the potent drug is released systemically rather than at the tumor site.[3] This can result in a narrowed therapeutic window and reduced overall efficacy of the ADC. Common toxicities associated with premature payload release include neutropenia and hepatotoxicity.
Q4: How can the stability of the Val-Cit linker be improved?
A4: Several strategies can be employed to enhance the stability of the Val-Cit linker. These include:
-
Linker Modification: Introducing a glutamic acid residue at the P3 position to create a glutamic acid-valine-citrulline (EVCit) tripeptide linker significantly enhances plasma stability.[1][2]
-
Amino Acid Substitution: Replacing valine with alanine (Val-Ala) can improve stability and reduce aggregation, particularly for ADCs with a high drug-to-antibody ratio (DAR).[4][]
-
Conjugation Site: The site of conjugation on the antibody plays a critical role. Less solvent-exposed conjugation sites can protect the linker from enzymatic degradation.
Troubleshooting Guide
Issue: High levels of free payload detected in plasma shortly after ADC administration in a mouse model.
| Potential Cause | Troubleshooting/Mitigation Strategy |
| Enzymatic cleavage by mouse carboxylesterase (Ces1c) | 1. Modify the linker: Switch to a more stable linker, such as the EVCit tripeptide linker, which has demonstrated significantly improved stability in mouse plasma.[1][2] 2. Substitute amino acids: Consider using a Val-Ala linker, which has shown enhanced stability and reduced aggregation compared to the Val-Cit linker.[4][] 3. Optimize conjugation site: If possible, re-engineer the ADC to place the linker at a less solvent-exposed site on the antibody to sterically hinder enzyme access. |
| Suboptimal linker-payload design | 1. Review linker chemistry: Ensure that the linker design is appropriate for the specific payload and antibody combination. 2. Assess payload properties: Highly hydrophobic payloads can sometimes influence linker stability and ADC aggregation. |
| Issues with ADC formulation | 1. Analyze for impurities: Confirm that the ADC formulation does not contain significant amounts of unconjugated payload from the manufacturing process. 2. Assess aggregation: Use size-exclusion chromatography (SEC) to check for ADC aggregation, which can sometimes lead to increased clearance and apparent instability. |
Quantitative Data on Linker Stability
The following tables summarize quantitative data comparing the stability of different linker designs in plasma.
Table 1: Comparison of Linker Stability in Mouse Plasma
| Linker Type | Half-life in Mouse Plasma | Key Findings |
| Val-Cit (VCit) | ~2 days | Unstable in mouse plasma due to cleavage by carboxylesterase Ces1c.[1] |
| Glu-Val-Cit (EVCit) | ~12 days | Addition of a glutamic acid residue dramatically improves stability in mouse models.[1] |
| Val-Ala | Not explicitly stated, but shows higher stability than Val-Cit | Exhibits better hydrophilicity and stability compared to Val-Cit, with less aggregation at high DARs.[4][][6] |
Table 2: In Vitro Cytotoxicity of ADCs with Different Linkers
| Linker Type | In Vitro Cytotoxicity (IC50) | Notes |
| Val-Cit | Potent | Effective at killing target cells when cleavage occurs intracellularly. |
| cBu-Cit | Equally potent to Val-Cit | Shows similar in vitro potency to Val-Cit containing ADCs.[6] |
| Sulfatase-cleavable | Higher than Val-Ala and Val-Cit | Demonstrated superior cytotoxicity in HER2+ cells.[6] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of an ADC and quantify the release of free payload in plasma over time.
Materials:
-
ADC of interest
-
Pooled plasma (e.g., mouse, rat, human)
-
Phosphate-buffered saline (PBS)
-
Acetonitrile with 1% formic acid (for protein precipitation)
-
LC-MS/MS system
-
Immunoaffinity capture beads (e.g., Protein A/G) for DAR analysis
Procedure:
-
Sample Preparation:
-
Dilute the ADC to a final concentration of 1 mg/mL in the desired plasma (and PBS as a control).
-
Incubate the samples at 37°C.
-
-
Time-Point Collection:
-
Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 96 hours).
-
-
Protein Precipitation (for free payload analysis):
-
To each aliquot, add 4 volumes of cold acetonitrile with 1% formic acid to precipitate plasma proteins.
-
Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.
-
Collect the supernatant for LC-MS/MS analysis of the free payload.
-
-
Immunoaffinity Capture (for DAR analysis):
-
To separate aliquots, add immunoaffinity beads to capture the ADC.
-
Wash the beads to remove plasma proteins.
-
Elute the ADC for analysis by Hydrophobic Interaction Chromatography (HIC) or LC-MS to determine the change in DAR over time.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant from step 3 to quantify the amount of released payload.
-
Analyze the eluted ADC from step 4 to assess the average DAR.
-
Protocol 2: Hydrophobic Interaction Chromatography (HIC) for DAR Analysis
Objective: To determine the drug-to-antibody ratio (DAR) and assess the heterogeneity of the ADC.
Materials:
-
HIC column (e.g., Tosoh Butyl-NPR)
-
HPLC system
-
Mobile Phase A: 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0
-
Mobile Phase B: 25 mM sodium phosphate, pH 7.0, with 20% isopropanol
Procedure:
-
Sample Preparation:
-
Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.
-
-
Chromatographic Conditions:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample.
-
Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes) to elute the different drug-loaded species.
-
-
Data Analysis:
-
Monitor the elution profile at 280 nm.
-
Integrate the peak areas for each species (unconjugated antibody, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR based on the relative peak areas.
-
Visualizations
Caption: Enzymatic pathways leading to premature cleavage of the Val-Cit linker.
Caption: Workflow for troubleshooting and mitigating premature linker cleavage.
References
- 1. communities.springernature.com [communities.springernature.com]
- 2. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cell line-specific sensitivity to PSMA-Val-Cit-PAB-MMAE
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the antibody-drug conjugate (ADC) PSMA-Val-Cit-PAB-MMAE.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is an antibody-drug conjugate designed to target and eliminate cells expressing Prostate-Specific Membrane Antigen (PSMA).[1] It consists of three key components:
-
A monoclonal antibody that specifically recognizes and binds to PSMA on the cell surface.
-
A potent cytotoxic agent, Monomethyl Auristatin E (MMAE) , which inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[1]
-
A cleavable linker (Val-Cit-PAB) that connects the antibody to MMAE. This linker is designed to be stable in the bloodstream but is cleaved by enzymes within the target cell, releasing the cytotoxic payload.[1]
The mechanism of action involves the binding of the ADC to PSMA, internalization of the ADC-PSMA complex, lysosomal trafficking where the linker is cleaved, and subsequent release of MMAE into the cytoplasm to induce cell death.[1]
Q2: Why is there variability in sensitivity to this compound across different cell lines?
A2: The primary determinant of a cell line's sensitivity to this ADC is the expression level of PSMA on the cell surface.[2] Cell lines with high PSMA expression, such as LNCaP and C4-2, are generally more sensitive, while those with low or no PSMA expression, like PC-3, are more resistant.[3][4] However, other factors can also influence sensitivity, including the rate of ADC internalization, intracellular trafficking pathways, and the expression of drug efflux pumps that can remove MMAE from the cell.[2] It has been observed that even within the same tumor model, there can be considerable variability in treatment response despite similar PSMA expression, suggesting other factors are at play.[5][6]
Q3: What are the expected off-target effects of this compound?
A3: Off-target toxicity is a potential concern with ADCs. For MMAE-based ADCs, off-target effects can arise from the premature cleavage of the linker in circulation, leading to systemic exposure to the potent MMAE payload.[7] This can affect rapidly dividing healthy cells, potentially causing side effects such as neutropenia and peripheral neuropathy.[8] Additionally, non-specific uptake of the ADC by cells other than the intended target can also contribute to off-target toxicity.[7][9][10]
Q4: How can I quantify PSMA expression in my cell lines?
A4: Several methods can be used to quantify PSMA expression:
-
Flow Cytometry: This is a robust method for quantifying cell surface PSMA expression and can be used to assess the homogeneity of expression within a cell population.
-
Western Blot: This technique allows for the determination of total PSMA protein levels within the cell lysate.
-
Immunohistochemistry (IHC) / Immunocytochemistry (ICC): These methods provide visualization of PSMA expression within tissues or on individual cells, respectively, and can reveal the subcellular localization of the protein.
Data Presentation
Table 1: Relative PSMA Expression in Common Prostate Cancer Cell Lines
| Cell Line | PSMA Expression Level | References |
| LNCaP | High | [3][4] |
| C4-2 | High | [4] |
| 22Rv1 | Low to Moderate | [3][4] |
| PC-3 | Negative/Very Low | [3][4] |
| DU 145 | Negative | [11] |
Table 2: In Vitro Cytotoxicity of PSMA-Targeted MMAE Conjugates in Prostate Cancer Cell Lines
| Cell Line | Compound | Assay | IC50/CC50 (nM) | Notes | References |
| C4-2 | ARX517 (PSMA-ADC with auristatin payload) | CellTiter-Glo | 0.228 | High PSMA expression | |
| LNCaP | ARX517 (PSMA-ADC with auristatin payload) | CellTiter-Glo | 0.449 | High PSMA expression | |
| 22Rv1 | ARX517 (PSMA-ADC with auristatin payload) | CellTiter-Glo | > 30 | Low PSMA expression | |
| PC-3 | ARX517 (PSMA-ADC with auristatin payload) | CellTiter-Glo | > 30 | PSMA negative | [1] |
| CWR22R (22Rv1 derivative) | This compound | MTT Assay | 29 | PSMA expressing | [12][13][14] |
| PC-3 | This compound | MTT Assay | 27 | PSMA negative | [12][13] |
Troubleshooting Guides
Issue 1: High variability in experimental results
| Potential Cause | Troubleshooting Step |
| Inconsistent PSMA expression in cell culture. | PSMA expression can be volatile and vary with passage number and culture conditions.[15] Regularly authenticate cell lines and monitor PSMA expression (e.g., by flow cytometry) at consistent passage numbers. |
| ADC integrity and conjugation efficiency. | Ensure proper storage and handling of the ADC. If conjugating in-house, verify the drug-to-antibody ratio (DAR) and purity of the conjugate. |
| Assay-specific variability. | Optimize cell seeding density and incubation times for cytotoxicity assays. Use appropriate controls, including an isotype control ADC and unconjugated MMAE. |
Issue 2: Low potency in PSMA-positive cell lines
| Potential Cause | Troubleshooting Step |
| Low PSMA expression. | Confirm PSMA expression levels in the specific cell bank being used. PSMA expression can be heterogeneous even in supposedly positive cell lines.[3] |
| Inefficient ADC internalization. | Verify that the anti-PSMA antibody used in the conjugate is capable of inducing receptor-mediated endocytosis. |
| Drug efflux pump activity. | Some cell lines may express high levels of multidrug resistance (MDR) pumps that can actively remove MMAE from the cytoplasm. |
| Linker instability or inefficient cleavage. | Ensure that the lysosomal environment of the target cells is conducive to the cleavage of the valine-citrulline linker. |
Issue 3: High toxicity in PSMA-negative cell lines
| Potential Cause | Troubleshooting Step |
| Premature drug release. | The Val-Cit linker may have some instability in the culture medium, leading to the release of free MMAE. Include a control of unconjugated MMAE to assess its baseline toxicity. |
| Non-specific uptake of the ADC. | The antibody component of the ADC may be taken up by cells through non-receptor-mediated mechanisms, such as pinocytosis.[7] An isotype control ADC is crucial to assess this effect. |
| "Bystander effect". | MMAE released from dying PSMA-positive cells (if co-cultured or in close proximity) can diffuse and kill neighboring PSMA-negative cells.[9] |
Experimental Protocols
Cytotoxicity Assay (MTT-based)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound, an isotype control ADC, and free MMAE in complete culture medium. Remove the old medium from the cells and add the treatment solutions.
-
Incubation: Incubate the plate for 72-120 hours at 37°C in a humidified incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours until formazan crystals are visible.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the data using a non-linear regression curve fit.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment: Treat cells with this compound for a duration that allows for cell cycle progression (e.g., 24 hours).
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The G1, S, and G2/M phases of the cell cycle can be distinguished based on the fluorescence intensity of PI.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for evaluating PSMA-ADC efficacy.
Caption: Troubleshooting logic for PSMA-ADC experiments.
References
- 1. Prostate-Specific Membrane Antigen-Targeted Antibody–Drug Conjugates: A Promising Approach for Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo responses of advanced prostate tumors to PSMA ADC, an auristatin-conjugated antibody to prostate-specific membrane antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Heterogeneous PSMA expression on circulating tumor cells - a potential basis for stratification and monitoring of PSMA-directed therapies in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. adcreview.com [adcreview.com]
- 6. Efficacy studies of an antibody-drug conjugate PSMA-ADC in patient-derived prostate cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Tunable cytotoxic aptamer–drug conjugates for the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. urotoday.com [urotoday.com]
Validation & Comparative
Comparative Analysis of PSMA-Targeted Therapeutics: A Guide for Researchers
Prostate-Specific Membrane Antigen (PSMA) has emerged as a highly promising target for the diagnosis and treatment of prostate cancer due to its significant overexpression on prostate cancer cells, particularly in metastatic and castration-resistant disease.[1][2][3][4] This has led to the development of various PSMA-targeted therapies, broadly categorized into two major classes: small-molecule drug conjugates (SMDCs) or antibody-drug conjugates (ADCs), and radioligand therapies (RLTs).
This guide provides a detailed comparison between a prominent ADC payload, PSMA-Val-Cit-PAB-MMAE , and leading PSMA-targeted radioligand therapies such as Lutetium-177 PSMA-617 and Actinium-225 PSMA-617. We will delve into their mechanisms of action, present comparative preclinical and clinical data, and outline key experimental protocols to inform researchers and drug development professionals.
Mechanism of Action: Chemical Cytotoxicity vs. Radiation
The fundamental difference between these two therapeutic approaches lies in the nature of the cytotoxic payload delivered to the cancer cell. This compound employs a potent chemical toxin, while RLTs utilize radioactive isotopes to induce cell death.
This compound (as part of an ADC/SMDC): This approach uses an antibody or a small molecule to target PSMA on the cancer cell surface.[][6] The conjugate is internalized by the cell through endocytosis.[7] Inside the cell, the linker molecule (Val-Cit-PAB) is designed to be cleaved by lysosomal enzymes like Cathepsin B, which are often overexpressed in tumor cells.[8] This cleavage releases the highly potent cytotoxic agent, monomethyl auristatin E (MMAE).[][8] MMAE then disrupts microtubule polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis (programmed cell death).[7][8]
PSMA-Targeted Radioligand Therapy (RLT): RLTs consist of a PSMA-targeting ligand (like PSMA-617 or PSMA-I&T) connected to a radioactive isotope.[1][9] After intravenous injection, the radioligand binds to PSMA on prostate cancer cells.[9][10] The attached radionuclide then delivers localized radiation directly to the tumor cells.[11]
-
Beta-emitters (e.g., Lutetium-177): These isotopes release beta particles (electrons) that can travel a few millimeters in tissue. This creates a "crossfire" effect, where radiation can kill the targeted cell as well as adjacent tumor cells that may not have high PSMA expression.[2] The radiation causes damage to the cell's DNA, leading to cell death.[10]
-
Alpha-emitters (e.g., Actinium-225): These isotopes emit alpha particles, which are much larger and have a very short range (a few cell diameters).[2][12] They deliver extremely high energy over this short distance, causing complex and difficult-to-repair double-strand DNA breaks, resulting in potent cell killing.[12][13]
Preclinical Performance
Preclinical studies in cell lines and animal models are crucial for establishing proof-of-concept, efficacy, and safety before human trials.
Quantitative Preclinical Data Summary
| Parameter | This compound (SMDC/ADC) | PSMA-Targeted RLTs (e.g., ¹⁷⁷Lu-PSMA-617) | References |
| Targeting Moiety | Small Molecule (e.g., Lys-Glu-Urea) or Monoclonal Antibody | Small Molecule (e.g., PSMA-617, PSMA-I&T) | [8][14],[1][15] |
| Payload | Monomethyl Auristatin E (MMAE) - Microtubule Inhibitor | Radionuclide (e.g., ¹⁷⁷Lu, ²²⁵Ac) - Radiation Emitter | [],[11][12] |
| Linker | Cathepsin B-cleavable (Val-Cit-PAB) | Chelator (e.g., DOTA) | [8],[16] |
| In Vitro Potency (IC₅₀) | Low nanomolar range in PSMA-positive cells (e.g., LNCaP) | Not typically measured by IC₅₀; efficacy depends on radiation dose | [14] |
| In Vivo Efficacy | Dose-dependent tumor growth inhibition in xenograft models | Significant tumor regression and improved survival in xenograft models | [8][14],[15][17] |
| Key Preclinical Toxicities | Potential for off-target toxicity if linker is unstable in plasma, leading to neutropenia. | Dose-dependent uptake in kidneys and salivary glands, potential for hematologic toxicity. | [18],[3][16] |
Experimental Protocol: In Vivo Xenograft Efficacy Study
This protocol provides a generalized workflow for assessing the anti-tumor activity of a PSMA-targeted therapeutic in a mouse model.
-
Cell Culture: Culture PSMA-positive human prostate cancer cells (e.g., LNCaP or C4-2) under standard conditions.
-
Animal Model: Use male immunodeficient mice (e.g., BALB/c nu/nu or NOD-SCID).
-
Tumor Implantation: Subcutaneously implant approximately 1-2 million cells mixed with Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume using caliper measurements (Volume = 0.5 x Length x Width²) and mouse body weight 2-3 times per week.
-
Randomization: Once tumors reach the target size, randomize mice into treatment groups (e.g., Vehicle Control, Test Article at various doses, Comparator).
-
Dosing:
-
For PSMA-MMAE: Administer the compound intravenously (IV) or intraperitoneally (IP) according to a predetermined schedule (e.g., once weekly for 3 weeks).
-
For PSMA-RLT: Administer a single IV injection of the radiolabeled compound (e.g., ¹⁷⁷Lu-PSMA-617).
-
-
Efficacy Endpoints:
-
Primary: Tumor growth inhibition (TGI) or tumor regression over time compared to the vehicle control group. Time for tumors to reach a predetermined endpoint volume.
-
Secondary: Overall survival, body weight changes (as a measure of toxicity).
-
-
Post-Study Analysis: At the end of the study, tumors can be excised for histological or molecular analysis (e.g., immunohistochemistry for proliferation markers like Ki-67 or apoptosis markers like cleaved caspase-3).
Clinical Performance
Clinical trials provide the most definitive data on the efficacy and safety of new therapies in patients. PSMA-targeted RLTs, particularly ¹⁷⁷Lu-PSMA-617 (Pluvicto™), have a more extensive clinical trial history than PSMA-MMAE conjugates.
Clinical Trial Data Comparison: mCRPC
The following table summarizes key findings from major clinical trials in metastatic castration-resistant prostate cancer (mCRPC).
| Parameter | PSMA-Targeted ADC (MMAE-based) | ¹⁷⁷Lu-PSMA-617 (Pluvicto™) | ²²⁵Ac-PSMA-617 | References |
| Phase of Development | Phase 1/2 (Discontinued for some candidates) | Phase 3 (FDA Approved) | Phase 1/2 (Investigational) | [4][7],[10][11],[12][19] |
| Key Trial(s) | NCT01414283 | VISION (Phase 3), TheraP (Phase 2) | Various single-center retrospective/prospective studies | [7],[1][20][21],[22][23] |
| Patient Population | mCRPC, post-taxane chemotherapy | PSMA-positive mCRPC, post-taxane and post-ARPI* | mCRPC, often heavily pre-treated or after ¹⁷⁷Lu-PSMA failure | [7],[1][21],[22] |
| PSA Response (>50% decline) | ~30-40% (at higher doses) | 57-66% | 63-91% | [7],[17][21],[19][22] |
| Median Overall Survival (OS) | Not established in large trials | VISION: 15.3 months (vs. 11.3 months with standard of care) | Retrospective: ~10-15 months (variable) | [1][20],[19][23] |
| Median Radiographic Progression-Free Survival (rPFS) | Not established in large trials | VISION: 8.7 months (vs. 3.4 months with standard of care) | Retrospective: ~7-12 months (variable) | [20],[23] |
| Dose-Limiting Toxicities | Neutropenia, peripheral neuropathy, elevated liver function tests | Myelosuppression (anemia, thrombocytopenia), dry mouth, fatigue, kidney effects | Severe xerostomia (dry mouth), myelosuppression, potential for kidney toxicity | [18],[20],[12][22] |
*ARPI: Androgen Receptor Pathway Inhibitor
Experimental Protocol: Overview of the VISION Phase 3 Trial
The VISION trial was a landmark study that led to the FDA approval of ¹⁷⁷Lu-PSMA-617.
-
Study Design: International, randomized, open-label, phase 3 trial.
-
Participants: Patients with PSMA-positive mCRPC who had previously received at least one ARPI and one or two taxane chemotherapy regimens.
-
Screening: Patients were screened using ⁶⁸Ga-PSMA-11 PET/CT to confirm PSMA-positive disease.[1]
-
Randomization: Patients were randomized (2:1) to receive either:
-
¹⁷⁷Lu-PSMA-617 (7.4 GBq every 6 weeks for up to 6 cycles) plus best standard of care (SoC).
-
Best SoC alone. SoC excluded chemotherapy, immunotherapy, and radium-223.
-
-
Primary Endpoints: Overall Survival (OS) and Radiographic Progression-Free Survival (rPFS).
-
Key Results: The trial met both primary endpoints, demonstrating a statistically significant and clinically meaningful improvement in both OS and rPFS for the ¹⁷⁷Lu-PSMA-617 arm.[1][20]
Summary and Future Directions
Both this compound and PSMA-targeted RLTs represent innovative strategies for treating advanced prostate cancer by leveraging the high expression of PSMA.
| Feature | This compound (ADC/SMDC) | PSMA-Targeted Radioligand Therapy (RLT) |
| Mechanism | Intracellular release of a chemical toxin (MMAE) to disrupt microtubules. | Localized delivery of radiation to cause DNA damage. |
| Payload | Chemical (MMAE) | Radioactive Isotope (¹⁷⁷Lu, ²²⁵Ac, etc.) |
| Bystander Effect | Limited; requires drug to diffuse to nearby cells. | Yes (especially Beta-emitters); radiation can kill adjacent tumor cells. |
| Clinical Status | Early-phase development; some candidates discontinued due to toxicity/efficacy profile. | ¹⁷⁷Lu-PSMA-617 is FDA-approved for mCRPC. ²²⁵Ac-PSMA-617 and others are in active clinical investigation.[1][12] |
| Key Advantages | Well-understood cytotoxic mechanism. Potential for combination with other therapies. | Clinically validated high efficacy. Theranostic approach (imaging to select patients). Potential to overcome some forms of chemotherapy resistance. |
| Key Challenges | Narrow therapeutic window. Off-target toxicity from linker instability or payload release. | Radiation safety and handling. Specific toxicities (salivary glands, bone marrow). Development of radioresistance. |
Future Directions:
-
PSMA-MMAE Conjugates: Development is focused on improving the therapeutic index by engineering more stable linkers and optimizing the drug-to-antibody ratio to reduce off-target toxicity while maintaining efficacy.[4][18]
-
PSMA RLTs: Research is rapidly advancing to:
-
Move RLTs to earlier stages of prostate cancer, such as in the metastatic hormone-sensitive setting.[24][25][26]
-
Explore novel radionuclides (e.g., Terbium-161) that combine beta and Auger electron emissions.
-
Develop combination therapies, such as pairing RLTs with PARP inhibitors or immunotherapy, to enhance efficacy and overcome resistance.[17]
-
Optimize dosing and scheduling, including "tandem" therapy using both ¹⁷⁷Lu and ²²⁵Ac-PSMA ligands.[19]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical and Clinical Status of PSMA-Targeted Alpha Therapy for Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Future of PSMA-Targeted Radionuclide Therapy: An Overview of Recent Preclinical Research [mdpi.com]
- 4. championsoncology.com [championsoncology.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. A prostate-specific membrane antigen (PSMA)-targeted prodrug with a favorable in vivo toxicity profile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PSMA Radiopharmaceutical Effective against Prostate Cancer - NCI [cancer.gov]
- 10. novartis.com [novartis.com]
- 11. mdpi.com [mdpi.com]
- 12. 225Ac-PSMA-617 - Wikipedia [en.wikipedia.org]
- 13. urologytimes.com [urologytimes.com]
- 14. Old Drug, New Delivery Strategy: MMAE Repackaged - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Current Status of PSMA-Targeted Radioligand Therapy in the Era of Radiopharmaceutical Therapy Acquiring Marketing Authorization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Mechanisms of Resistance to Prostate-Specific Membrane Antigen–Targeted Radioligand Therapy in a Mouse Model of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. oncidiumfoundation.org [oncidiumfoundation.org]
- 20. novartis.com [novartis.com]
- 21. academic.oup.com [academic.oup.com]
- 22. Novel Radioligand Therapy Improves Progression-Free and Overall Survival in Patients With Metastatic Prostate Cancer - The ASCO Post [ascopost.com]
- 23. Efficacy and Safety of 225Ac-PSMA-617-Targeted Alpha Therapy in Metastatic Castration-Resistant Prostate Cancer: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pharmacytimes.com [pharmacytimes.com]
- 25. novartis.com [novartis.com]
- 26. Adding 177Lu-PSMA-617 improves progression-free survival in metastatic hormone-sensitive prostate cancer | springermedicine.com [springermedicine.com]
Comparative Efficacy Analysis: PSMA-Val-Cit-PAB-MMAE vs. Docetaxel in Preclinical Prostate Cancer Models
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the preclinical performance of the antibody-drug conjugate PSMA-Val-Cit-PAB-MMAE against the standard chemotherapeutic agent, docetaxel, in prostate cancer models. This document provides a detailed comparison of their mechanisms of action, in vitro cytotoxicity, and in vivo efficacy, supported by experimental data and protocols to inform future research and development.
Executive Summary
The emergence of Prostate-Specific Membrane Antigen (PSMA)-targeted therapies presents a promising avenue for the treatment of prostate cancer. This guide focuses on the preclinical evaluation of this compound, a PSMA-targeting antibody-drug conjugate (ADC) carrying the potent microtubule inhibitor monomethyl auristatin E (MMAE), in comparison to docetaxel, a long-standing standard of care. Analysis of available preclinical data indicates that the PSMA-ADC demonstrates superior potency and selectivity for PSMA-expressing cancer cells in vitro. Furthermore, in a model of docetaxel-refractory prostate cancer, the PSMA-ADC exhibited significant anti-tumor activity where docetaxel was no longer effective, highlighting its potential in advanced and resistant disease settings.
Mechanisms of Action
This compound and docetaxel employ distinct mechanisms to induce cancer cell death, both ultimately converging on the disruption of the microtubule network, a critical component for cell division.
This compound leverages the high expression of PSMA on the surface of prostate cancer cells for targeted drug delivery. The antibody component of the ADC binds to PSMA, leading to the internalization of the entire complex into the cancer cell. Once inside, the linker (Val-Cit-PAB) is cleaved by intracellular proteases, releasing the cytotoxic payload, MMAE. MMAE then binds to tubulin, inhibiting its polymerization and leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
Docetaxel , a member of the taxane family of chemotherapeutic agents, acts by stabilizing microtubules. It binds to the β-tubulin subunit of microtubules, promoting their assembly and preventing their depolymerization. This disruption of the normal microtubule dynamics also leads to a mitotic arrest at the G2/M phase of the cell cycle, ultimately triggering apoptosis.[1][2]
In Vitro Cytotoxicity
A key study by Wang et al. (2011) evaluated the in vitro cytotoxicity of a PSMA-ADC with an MMAE payload against a panel of human prostate cancer cell lines with varying levels of PSMA expression. The results were compared with the activity of docetaxel. The PSMA-ADC demonstrated high potency and selectivity, with its cytotoxic effect directly correlating with the level of PSMA expression on the cell surface. In PSMA-high expressing cell lines such as MDA PCa2b and LNCaP, the PSMA-ADC exhibited significantly lower IC50 values compared to docetaxel. Conversely, in PSMA-negative cell lines like PC3 and DU145, the PSMA-ADC was largely inactive, while docetaxel retained its cytotoxic effect.
| Cell Line | PSMA Expression Level | PSMA-ADC IC50 (nmol/L) | Docetaxel IC50 (nmol/L) |
| MDA PCa2b | High | 0.022 | 1.2 |
| LNCaP | High | 0.018 | 2.5 |
| C4-2 | Moderate | 0.021 | 7.5 |
| CWR22rv1 | Low | 0.804 | 2.8 |
| PC3 | Negative | >30 | 5.5 |
| DU145 | Negative | >30 | 6.1 |
Table 1. Comparative In Vitro Cytotoxicity (IC50) of PSMA-ADC and Docetaxel in Prostate Cancer Cell Lines. Data extracted from Wang et al., Mol Cancer Ther, 2011.
In Vivo Efficacy in a Docetaxel-Refractory Model
The aforementioned study by Wang et al. also investigated the in vivo efficacy of the PSMA-ADC in a docetaxel-refractory xenograft model using the C4-2 human prostate cancer cell line. In this model, tumors that had initially responded to docetaxel and then developed resistance and progressed were treated with either continued docetaxel or the PSMA-ADC. The results demonstrated that the PSMA-ADC induced significant tumor regressions in these docetaxel-refractory tumors, whereas continued treatment with docetaxel had no effect on tumor growth. This finding suggests that PSMA-ADC can overcome docetaxel resistance in this preclinical model. While a direct head-to-head comparison in a docetaxel-sensitive model was not presented, the efficacy in a resistant setting underscores the potential of this targeted therapy for advanced prostate cancer.
Experimental Protocols
In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of PSMA-ADC and docetaxel against a panel of prostate cancer cell lines.
Cell Lines: MDA PCa2b, LNCaP, C4-2, CWR22rv1, PC3, and DU145.
Reagents:
-
PSMA-ADC (fully human anti-PSMA monoclonal antibody conjugated to MMAE via a valine-citrulline linker)
-
Docetaxel
-
Complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
Procedure:
-
Prostate cancer cell lines are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
A serial dilution of PSMA-ADC and docetaxel is prepared in the complete cell culture medium.
-
The culture medium is removed from the cells and replaced with the medium containing the various concentrations of the test compounds.
-
Cells are incubated for a period of 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, the cell viability reagent is added to each well according to the manufacturer's instructions.
-
The luminescence, which is proportional to the number of viable cells, is measured using a luminometer.
-
The IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Xenograft Study in a Docetaxel-Refractory Model
Objective: To evaluate the anti-tumor efficacy of PSMA-ADC in a prostate cancer xenograft model that has developed resistance to docetaxel.
Animal Model: Male athymic nude mice.
Cell Line: C4-2 human prostate cancer cells.
Reagents:
-
C4-2 cells
-
Matrigel
-
Docetaxel
-
PSMA-ADC
Procedure:
-
C4-2 cells are harvested and resuspended in a mixture of culture medium and Matrigel.
-
The cell suspension is subcutaneously injected into the flank of each mouse.
-
Tumor growth is monitored regularly. When tumors reach a predetermined size, mice are treated with docetaxel (e.g., weekly intravenous injections).
-
Tumor volumes are monitored to assess the initial response to docetaxel.
-
Mice with tumors that initially respond to docetaxel but then exhibit regrowth (i.e., become refractory) are randomized into two treatment groups: one receiving continued docetaxel and the other receiving PSMA-ADC (e.g., weekly intravenous injections).
-
Tumor volumes and body weights are measured regularly throughout the treatment period.
-
The study is terminated when tumors in the control group reach a specified size, and the final tumor volumes are recorded.
Conclusion
The preclinical data presented in this guide strongly suggest that this compound is a highly potent and selective agent against PSMA-expressing prostate cancer cells. Its mechanism of targeted drug delivery translates to superior in vitro cytotoxicity compared to the non-targeted chemotherapeutic agent, docetaxel, particularly in cells with high PSMA expression. Crucially, the demonstrated efficacy of the PSMA-ADC in a docetaxel-refractory in vivo model indicates its potential as a valuable therapeutic option for patients with advanced prostate cancer who have progressed on standard chemotherapy. Further head-to-head comparative studies in docetaxel-sensitive preclinical models would provide a more complete picture of its relative efficacy. Nevertheless, the existing evidence supports the continued development and clinical investigation of this compound as a promising targeted therapy for prostate cancer.
References
A Head-to-Head Battle: Cleavable vs. Non-Cleavable Linkers in PSMA-MMAE Conjugates for Targeted Cancer Therapy
A comprehensive in vivo comparison of Prostate-Specific Membrane Antigen (PSMA)-targeted Monomethyl Auristatin E (MMAE) conjugates reveals critical differences in efficacy, payload delivery, and therapeutic window depending on the linker technology employed. This guide provides researchers, scientists, and drug development professionals with a detailed analysis of the performance of cleavable versus non-cleavable linkers, supported by preclinical experimental data.
The strategic choice of a linker is a pivotal element in the design of antibody-drug conjugates (ADCs) and small molecule-drug conjugates (SMDCs), dictating the stability of the conjugate in circulation and the efficiency of payload release within the target tumor cells. In the context of PSMA-targeted therapies utilizing the potent cytotoxic agent MMAE, the linker's ability to selectively break and release the drug at the tumor site is paramount for maximizing therapeutic efficacy while minimizing off-target toxicity.
Executive Summary of In Vivo Performance
Preclinical studies directly comparing cleavable and non-cleavable linkers in PSMA-MMAE conjugates have demonstrated the superior performance of cleavable linker systems. These studies, primarily conducted using small molecule-drug conjugates (SMDCs), which share fundamental principles with ADCs, highlight that cleavable linkers lead to significantly higher intratumoral release of the active MMAE payload, resulting in more potent anti-tumor activity. In contrast, conjugates with non-cleavable linkers exhibit lower efficacy, likely due to inefficient release of the active cytotoxic agent.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical in vivo studies comparing different linker technologies for PSMA-MMAE conjugates.
Table 1: In Vivo Efficacy of PSMA-MMAE SMDCs with Different Linkers in a Human Prostate Cancer Xenograft Model (LNCaP)
| Linker Type | Conjugate | Mean Tumor Growth Inhibition (%) | Study Reference |
| Cleavable | OncoPSMA-GlyPro-MMAE | 95 | Dal Pozzo et al. |
| OncoPSMA-ValCit-MMAE | 70 | Dal Pozzo et al. | |
| OncoPSMA-Disulfide-MMAE | 55 | Dal Pozzo et al. | |
| Non-cleavable | OncoPSMA-Non-cleavable-MMAE | 20 | Dal Pozzo et al. |
Table 2: In Vivo MMAE Payload Release in LNCaP Tumors 24h Post-Injection
| Linker Type | Conjugate | MMAE Concentration in Tumor (%ID/g) | Study Reference |
| Cleavable | OncoPSMA-GlyPro-MMAE | ~4.5 | Dal Pozzo et al. |
| OncoPSMA-ValCit-MMAE | ~1.5 | Dal Pozzo et al. | |
| OncoPSMA-Disulfide-MMAE | ~1.0 | Dal Pozzo et al. | |
| Non-cleavable | OncoPSMA-Non-cleavable-MMAE | <0.02 | Dal Pozzo et al.[1] |
Table 3: In Vitro Cytotoxicity of PSMA-MMAE SMDCs in PSMA+ PC3pip Cells
| Linker Type | Conjugate | IC50 (nM) | Study Reference |
| Cleavable | SBPD-1 (Valine-Citrulline) | 3.90 | Boinapally et al.[2] |
| Non-cleavable | SBPD-2 (Non-cleavable) | ~27,690 (7100-fold less potent) | Boinapally et al.[2] |
Mechanism of Action and Signaling Pathways
PSMA, a transmembrane protein, is highly overexpressed on the surface of prostate cancer cells. Upon binding of a PSMA-targeted conjugate, the complex is internalized. The fate of the conjugate then depends on the linker.
As depicted in Figure 1, cleavable linkers, such as the commonly used valine-citrulline (Val-Cit) dipeptide, are designed to be selectively cleaved by enzymes like Cathepsin B, which are abundant in the lysosomal compartment of tumor cells. This enzymatic cleavage releases the unmodified, highly potent MMAE payload, allowing it to diffuse out of the lysosome and bind to its intracellular target, tubulin, leading to cell cycle arrest and apoptosis.[2] In contrast, non-cleavable linkers rely on the complete degradation of the antibody or targeting ligand within the lysosome to release the payload. This process often results in the MMAE molecule remaining attached to the linker and an amino acid residue from the carrier, which can significantly impair its biological activity and ability to reach its target.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are the protocols for the key experiments cited in this guide.
In Vivo Tumor Growth Inhibition Study
-
Animal Model: Male BALB/c nude mice (6-8 weeks old) are used.
-
Cell Line and Implantation: LNCaP human prostate cancer cells (5 x 10^6 cells in a 1:1 mixture of media and Matrigel) are subcutaneously implanted into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a mean volume of approximately 100-150 mm³. Tumor volume is calculated using the formula: (length x width²) / 2.
-
Treatment Groups: Mice are randomized into treatment groups (n=5-8 per group), including a vehicle control (e.g., PBS) and the different PSMA-MMAE conjugates (cleavable and non-cleavable).
-
Dosing: Conjugates are administered intravenously (i.v.) via the tail vein. A typical dosing schedule might be a single injection of a specified dose (e.g., 5 µmol/kg).
-
Efficacy Measurement: Tumor volumes and body weights are measured 2-3 times per week for a period of 3-4 weeks.
-
Data Analysis: Mean tumor volumes for each group are plotted over time. Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups at the end of the study.
References
A Head-to-Head Showdown: PSMA-Targeted Antibody-Drug Conjugates in Prostate Cancer Research
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of PSMA-Val-Cit-PAB-MMAE against other notable Prostate-Specific Membrane Antigen (PSMA)-targeting antibody-drug conjugates (ADCs). Supported by preclinical and clinical data, this document aims to facilitate an objective evaluation of their therapeutic potential.
Prostate-Specific Membrane Antigen (PSMA) has emerged as a highly promising target for therapeutic intervention in prostate cancer due to its significant overexpression on the surface of prostate cancer cells. This has led to the development of a new class of targeted therapies known as antibody-drug conjugates (ADCs), which leverage the specificity of monoclonal antibodies to deliver potent cytotoxic payloads directly to tumor cells. This guide focuses on the comparative performance of this compound and other key PSMA-targeted ADCs, providing a detailed examination of their efficacy, safety, and underlying mechanisms.
Mechanism of Action: A Shared Strategy with Diverse Outcomes
PSMA-targeted ADCs, including this compound, MEDI3726, and ARX517, share a common mechanism of action. The antibody component of the ADC binds to the PSMA receptor on the surface of prostate cancer cells, leading to the internalization of the ADC-PSMA complex. Once inside the cell, the cytotoxic payload is released, inducing cell death. The key differentiators among these ADCs lie in the choice of the monoclonal antibody, the cytotoxic payload, and the linker technology used to connect them. These differences can significantly impact the ADC's stability, potency, and overall therapeutic index.
Figure 1: General mechanism of action for PSMA-targeted ADCs.
Comparative Efficacy and Safety: A Data-Driven Overview
The following tables summarize the preclinical and clinical data for this compound and its key comparators, MEDI3726 and ARX517.
Table 1: In Vitro Cytotoxicity
| ADC | Cell Line | PSMA Expression | IC50 (nmol/L) | Payload | Reference |
| This compound | C4-2 | High | Not Reported | MMAE | [1] |
| MEDI3726 | LNCaP | High | Not Reported | PBD | [2][3] |
| ARX517 | C4-2 | 87,000 receptors/cell | 0.228 | AS269 (tubulin inhibitor) | [4][5] |
| ARX517 | LNCaP | 136,000 receptors/cell | <0.5 | AS269 (tubulin inhibitor) | [4] |
Table 2: In Vivo Efficacy in Xenograft Models
| ADC | Tumor Model | Dosing | Outcome | Payload | Reference |
| This compound | LNCaP Xenograft | Not Specified | Dose-dependent tumor growth inhibition | MMAE | [6] |
| MEDI3726 | LNCaP Xenograft | 0.1, 0.3, or 0.9 mg/kg (single dose) | Robust antitumor activity | PBD | [2][3] |
| MEDI3726 | CWR22Rv1 Xenograft | Not Specified | Robust antitumor activity | PBD | [2][3] |
| ARX517 | C4-2 Xenograft | 1, 3, or 5 mg/kg (single dose) | Dose-dependent tumor growth inhibition | AS269 (tubulin inhibitor) | [4][5] |
| D2B-DAR2-MMAE | LS174T-PSMA Xenograft | Not Specified | Significantly impaired tumor growth, prolonged median survival to 20 days | MMAE | [7] |
| D2B-DAR4-MMAE | LS174T-PSMA Xenograft | Not Specified | Significantly impaired tumor growth, prolonged median survival to 29 days | MMAE | [7] |
| D2B-DAR2-Duocarmycin | LS174T-PSMA Xenograft | Not Specified | No significant impairment of tumor growth | Duocarmycin | [7] |
| D2B-DAR4-Duocarmycin | LS174T-PSMA Xenograft | Not Specified | No significant impairment of tumor growth | Duocarmycin | [7] |
Table 3: Clinical Trial Safety and Efficacy (Phase I)
| ADC | Trial ID | Dose | Key Adverse Events (Grade ≥3) | Antitumor Activity | Payload | Reference |
| This compound | NCT01414283 | 2.5 mg/kg (MTD) | Neutropenia, fatigue, electrolyte abnormalities, anemia | ≥50% PSA reductions in up to 21% of chemotherapy-naïve patients | MMAE | [2][8] |
| MEDI3726 | NCT02991911 | 0.3 mg/kg (MAD) | Skin toxicities, effusions, thrombocytopenia | Composite response rate of 12.1% | PBD | [9][10] |
| ARX517 | APEX-01 (Phase 1/2) | Up to 2.88 mg/kg | No dose-limiting toxicities reported | Favorable safety profile, early efficacy with deep PSA and ctDNA reductions | AS269 (tubulin inhibitor) | [11] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols used in the key comparative studies.
In Vitro Cytotoxicity Assay (ARX517)
The potency of ARX517 was assessed using a CellTiter-Glo® 2.0 luminescent cell viability assay.
Figure 2: Workflow for the in vitro cytotoxicity assay of ARX517.
Protocol Summary:
-
Prostate cancer cell lines (C4-2, LNCaP) were seeded in 96-well plates.
-
After overnight incubation, cells were treated with serial dilutions of ARX517 or a control ADC.
-
The plates were incubated for 4 days at 37°C.
-
Cell viability was determined by adding CellTiter-Glo® 2.0 reagent and measuring luminescence.
-
IC50 values were calculated from the dose-response curves.[4]
In Vivo Xenograft Studies (MEDI3726)
The antitumor activity of MEDI3726 was evaluated in mouse xenograft models of human prostate cancer.
Figure 3: General workflow for in vivo xenograft studies.
Protocol Summary:
-
Male immunodeficient mice were subcutaneously inoculated with human prostate cancer cells (e.g., LNCaP).
-
When tumors reached a predetermined size, mice were randomized into treatment and control groups.
-
A single intravenous dose of MEDI3726 (0.1, 0.3, or 0.9 mg/kg) or a vehicle control was administered.
-
Tumor volumes and body weights were measured regularly to assess efficacy and toxicity.[2][3]
Discussion and Future Directions
The preclinical and early clinical data presented here highlight the potential of PSMA-targeted ADCs as a therapeutic strategy for prostate cancer. This compound, with its MMAE payload, has demonstrated antitumor activity, although dose-limiting toxicities have been observed.[2][8]
In a head-to-head preclinical study, MMAE-based anti-PSMA ADCs showed superior tumor growth inhibition and survival benefit compared to duocarmycin-based ADCs, suggesting the choice of payload is critical for efficacy.[7]
Newer generation ADCs like ARX517, which utilizes a stable linker and a novel tubulin inhibitor payload, have shown a promising safety profile in early clinical trials, with no dose-limiting toxicities reported at doses up to 2.88 mg/kg.[11] This suggests that advancements in linker technology and payload selection can significantly improve the therapeutic window of PSMA-targeted ADCs.
MEDI3726, with its potent PBD payload, has also shown robust preclinical antitumor activity.[2][3] However, clinical development has been challenged by toxicities, including skin reactions and effusions.[9][10]
The comparative data suggest that while the PSMA target is well-validated, the optimal design of a PSMA-targeted ADC is still under investigation. Future research will likely focus on:
-
Novel Payloads: Exploring payloads with different mechanisms of action and improved safety profiles.
-
Linker Optimization: Developing more stable linkers that ensure payload release only within the target tumor cells.
-
Combination Therapies: Investigating the synergistic effects of PSMA-targeted ADCs with other anticancer agents.
-
Patient Selection: Identifying biomarkers to select patients most likely to respond to specific PSMA-targeted ADCs.
The continued evolution of ADC technology holds great promise for improving outcomes for patients with prostate cancer. Head-to-head comparative studies will remain crucial for elucidating the optimal characteristics of these powerful therapeutic agents.
References
- 1. Antibody-drug conjugates targeting prostate-specific membrane antigen [imrpress.com]
- 2. Prostate-Specific Membrane Antigen-Targeted Antibody–Drug Conjugates: A Promising Approach for Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical Characterization of ARX517, a Site-Specific Stable PSMA-Targeted Antibody–Drug Conjugate for the Treatment of Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Old Drug, New Delivery Strategy: MMAE Repackaged - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical Characterization of ARX517, a Site-Specific Stable PSMA-Targeted Antibody-Drug Conjugate for the Treatment of Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Phase I Study of MEDI3726: A Prostate-Specific Membrane Antigen-Targeted Antibody-Drug Conjugate, in Patients with mCRPC after Failure of Abiraterone or Enzalutamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. onclive.com [onclive.com]
A Comparative Guide: PSMA-Val-Cit-PAB-MMAE vs. Small Molecule Inhibitors of PSMA for Prostate Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Prostate-Specific Membrane Antigen (PSMA) has emerged as a highly validated target for the diagnosis and treatment of prostate cancer. Its overexpression on prostate cancer cells, particularly in advanced and metastatic disease, has spurred the development of various targeting agents. This guide provides an objective comparison between two prominent classes of PSMA-targeting molecules: the small molecule drug conjugate (SMDC) PSMA-Val-Cit-PAB-MMAE and traditional small molecule inhibitors of PSMA. We present a comprehensive analysis supported by experimental data to aid researchers in selecting the most appropriate tool for their specific research needs.
At a Glance: Key Differences and Mechanisms of Action
This compound represents a targeted chemotherapy approach. It is a small molecule drug conjugate designed to selectively deliver the potent cytotoxic agent, monomethyl auristatin E (MMAE), to PSMA-expressing cancer cells.[1][2][3] The molecule consists of three key components: a high-affinity small molecule ligand that binds to the enzymatic pocket of PSMA, a cleavable linker (Val-Cit-PAB), and the MMAE payload.[4][5][6] Upon binding to PSMA on the cancer cell surface, the conjugate is internalized. Inside the cell, the linker is cleaved by lysosomal enzymes, releasing the highly toxic MMAE.[1][4] MMAE then disrupts the microtubule network, leading to cell cycle arrest and apoptosis.[7]
Small molecule inhibitors of PSMA , in their unconjugated form, are primarily designed to bind to and block the enzymatic activity of PSMA.[8][9][10] These inhibitors typically mimic the natural substrate of PSMA, N-acetylaspartylglutamate (NAAG), and bind with high affinity to the enzyme's active site.[8][9] While early research explored their potential to directly inhibit tumor growth by blocking PSMA's enzymatic function, their most significant application has been as targeting moieties for imaging agents (e.g., PET tracers like ⁶⁸Ga-PSMA-11) and radioligand therapies (e.g., ¹⁷⁷Lu-PSMA-617).[9][11][12] For the purpose of this comparison, we will also consider small molecule drug conjugates that utilize different linkers or payloads than this compound.
Quantitative Data Comparison
The following tables summarize key performance metrics for this compound and representative small molecule PSMA inhibitors based on available preclinical data. It is important to note that direct head-to-head studies are limited, and experimental conditions may vary between studies.
Table 1: In Vitro Cytotoxicity of PSMA-Targeted Agents
| Compound | Cell Line (PSMA expression) | IC50 / EC50 (nM) | Reference |
| PSMA-1-VcMMAE | PC3pip (PSMA+) | 0.84 | [1] |
| PC3flu (PSMA-) | 17.0 | [1] | |
| SBPD-1 (MMAE conjugate) | PC3 PIP (PSMA+) | 3.9 | [13] |
| PSMA-PI3K conjugate 1 | 22Rv1 (PSMA+) | 9680 | [14] |
| LNCaP (PSMA+) | 1080 | [14] | |
| PC3 (PSMA-) | 57780 | [14] | |
| Free MMAE | PC3pip (PSMA+) | Not specified, less potent than PSMA-1-VcMMAE | [1] |
| PC3flu (PSMA-) | Not specified, non-selective | [1] |
Table 2: In Vivo Efficacy of PSMA-Targeted Agents in Prostate Cancer Xenograft Models
| Compound | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Survival Benefit | Reference |
| PSMA-1-VcMMAE | PC3pip xenograft | 382 nmol/kg | Significant tumor regression | Prolonged survival | [1] |
| SBPD-1 (MMAE conjugate) | PC3 PIP xenograft | 20, 40, 80 µg/kg daily for 30 days | Dose-dependent tumor growth inhibition | Significant survival benefit | [13] |
| PSMA-PI3K conjugate 1 | 22Rv1 xenograft | Not specified | Favorable efficacy | Not specified | [14][15] |
| ¹⁷⁷Lu-PSMA-NARI-56 | LNCaP xenograft | 18.5 MBq single injection | 98% inhibition at day 58 | 90% survival at 90 days | [16] |
Table 3: Binding Affinity of Small Molecule PSMA Inhibitors
| Compound | Assay Method | IC50 / Ki (nM) | Reference |
| PSMA-1-VcMMAE | Competitive Binding | IC50 = 4.34 | [1] |
| SBPD-1 | NAALADase Assay | Ki = 8.84 | [13] |
| PSMA-617 | NAALADase Assay | IC50 = 0.90 | [17] |
| PSMA-11 | Competitive Binding | IC50 = 84.5 | [18] |
| PSMA I&T | Competitive Binding | IC50 = 61.1 | [18] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
1. Cell Seeding:
-
Prostate cancer cells (e.g., LNCaP, PC3-PIP, 22Rv1) are harvested and counted.
-
Cells are seeded into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C and 5% CO₂.[19][20]
2. Compound Treatment:
-
A serial dilution of the test compound (e.g., this compound or a small molecule inhibitor) is prepared in the appropriate cell culture medium.
-
The medium from the cell plates is removed and replaced with the medium containing the various concentrations of the test compound. Control wells receive medium with vehicle only.
-
The plates are incubated for a specified period (e.g., 72 hours).[21]
3. MTT Addition and Incubation:
-
After the incubation period, 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.[22][23]
-
The plates are incubated for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
4. Solubilization and Absorbance Reading:
-
The medium containing MTT is carefully removed, and 100-150 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) is added to each well to dissolve the formazan crystals.
-
The plates are gently agitated on a shaker to ensure complete dissolution.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
-
The absorbance values are corrected by subtracting the background absorbance of the medium-only wells.
-
Cell viability is expressed as a percentage of the vehicle-treated control cells.
-
The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.[21]
In Vivo Xenograft Tumor Model
This protocol outlines the general procedure for evaluating the anti-tumor efficacy of PSMA-targeted compounds in an animal model.
1. Cell Implantation:
-
Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.[24][25][26][27][28]
-
A suspension of human prostate cancer cells (e.g., PC3-PIP, 22Rv1) in a suitable medium (e.g., Matrigel) is prepared.
-
The cell suspension is subcutaneously injected into the flank of each mouse.
2. Tumor Growth and Treatment Initiation:
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers (Volume = (length × width²)/2).
-
Once tumors reach the desired size, the mice are randomized into treatment and control groups.
3. Compound Administration:
-
The test compound (e.g., this compound) is administered to the treatment group via a specified route (e.g., intravenous, intraperitoneal) and at a predetermined dose and schedule.[1][13]
-
The control group receives a vehicle solution following the same schedule.
4. Monitoring and Endpoint:
-
Tumor volume and body weight of the mice are monitored regularly throughout the study.
-
The study is terminated when tumors in the control group reach a predetermined maximum size or when signs of toxicity are observed.
-
At the end of the study, tumors and major organs may be harvested for further analysis (e.g., histology, immunohistochemistry).
5. Data Analysis:
-
Tumor growth curves are plotted for each group.
-
The percentage of tumor growth inhibition is calculated.
-
Statistical analysis is performed to determine the significance of the differences between the treatment and control groups.
-
Survival curves (Kaplan-Meier) can also be generated to assess the impact on overall survival.
Visualizing the Mechanisms
To further elucidate the processes involved, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: Mechanisms of Action for PSMA-Targeted Agents.
Caption: Preclinical Evaluation Workflow.
Caption: Simplified PSMA Signaling Pathway in Prostate Cancer.
Conclusion
Both this compound and small molecule inhibitors of PSMA are valuable tools in the field of prostate cancer research, each with distinct advantages depending on the research objective.
This compound and similar SMDCs are potent cytotoxic agents that demonstrate high efficacy in killing PSMA-positive cancer cells. Their mechanism of action, which involves the targeted delivery of a highly toxic payload, makes them promising candidates for therapeutic development. The preclinical data indicate significant tumor regression and survival benefits in animal models.
Small molecule inhibitors of PSMA , while having a more established role as targeting vectors for imaging and radioligand therapy, also hold potential as therapeutic agents in their own right or as components of other drug conjugates. Their high binding affinity and specificity for PSMA make them ideal for selectively targeting prostate cancer cells.
For researchers focused on developing novel chemotherapeutic strategies, this compound provides a robust platform for targeted drug delivery. For those interested in diagnostics, radioligand therapy, or exploring the biological functions of PSMA, small molecule inhibitors offer a versatile and well-characterized tool. The choice between these two classes of molecules will ultimately depend on the specific aims of the research project. This guide provides a foundational understanding to aid in that decision-making process.
References
- 1. Small Molecule-Based Prodrug Targeting Prostate Specific Membrane Antigen for the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule-Based Prodrug Targeting Prostate Specific Membrane Antigen for the Treatment of Prostate Cancer [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. Old Drug, New Delivery Strategy: MMAE Repackaged - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. PSMA as a target for radiolabelled small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A prostate-specific membrane antigen (PSMA)-targeted prodrug with a favorable in vivo toxicity profile - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis and biological evaluation of a novel PSMA–PI3K small molecule drug conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis and biological evaluation of a novel PSMA–PI3K small molecule drug conjugate - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Preclinical Evaluation of a PSMA-Targeting Homodimer with an Optimized Linker for Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PSMA-D4 Radioligand for Targeted Therapy of Prostate Cancer: Synthesis, Characteristics and Preliminary Assessment of Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. 2.3 |. Cell viability assay [bio-protocol.org]
- 22. Cell Viability Assay with 3D Prostate Tumor Spheroids | Springer Nature Experiments [experiments.springernature.com]
- 23. Cell Viability Assay with 3D Prostate Tumor Spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Review of Animal Models of Prostate Cancer Bone Metastasis [mdpi.com]
- 25. austinpublishinggroup.com [austinpublishinggroup.com]
- 26. The Current State of Preclinical Prostate Cancer Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Animal models of human prostate cancer: The Consensus Report of the New York Meeting of the Mouse Models of Human Cancers Consortium Prostate Pathology Committee - PMC [pmc.ncbi.nlm.nih.gov]
- 28. aacrjournals.org [aacrjournals.org]
Cross-reactivity of PSMA-Val-Cit-PAB-MMAE: A Comparative Guide for Preclinical Species Selection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of the antibody-drug conjugate (ADC) PSMA-Val-Cit-PAB-MMAE across various preclinical species. Understanding the species-specific binding and cytotoxic activity of this ADC is crucial for the selection of appropriate animal models in nonclinical safety and efficacy studies. This document summarizes available experimental data, details relevant methodologies, and visualizes key pathways to support informed decision-making in the drug development process.
Executive Summary
Prostate-Specific Membrane Antigen (PSMA) is a well-validated target for antibody-drug conjugates in prostate cancer. The ADC, this compound, combines a PSMA-targeting antibody with the potent microtubule-disrupting agent, monomethyl auristatin E (MMAE), via a cathepsin-cleavable valine-citrulline (Val-Cit) linker. Preclinical assessment of this ADC necessitates the use of animal models that accurately reflect its human pharmacology. This guide compiles data on PSMA expression, binding affinity, and in vitro cytotoxicity to aid in the selection of relevant species for such studies. Available data indicates that non-human primates, particularly cynomolgus monkeys, are a highly relevant species for toxicological and efficacy studies due to high PSMA sequence homology and similar binding affinities to human PSMA. In contrast, rodent models may be less suitable due to lower PSMA homology and differences in linker stability.
Data Presentation
Table 1: In Vitro Cytotoxicity of PSMA-Targeted MMAE Conjugates
The following table summarizes the in vitro cytotoxicity of this compound and related molecules in various human prostate cancer cell lines.
| Compound | Cell Line | PSMA Expression | Cytotoxicity (CC50/IC50) | Species |
| This compound | CWR22R (22Rv1 variant) | Positive | 29 nM (CC50)[1][2][3] | Human |
| This compound | PC-3 | Negative | 27 nM (CC50)[1][2][3] | Human |
| SBPD-1 (Small molecule-Val-Cit-MMAE) | PC3 PIP | Positive | 3.9 nM (IC50)[4] | Human |
| SBPD-1 (Small molecule-Val-Cit-MMAE) | PC3 flu | Negative | 151.1 nM (IC50)[4] | Human |
| ARX517 (Anti-PSMA ADC, non-cleavable linker, Auristatin payload) | MDA-PCa-2b | High | ≤0.5 nmol/L (IC50)[5][6] | Human |
| ARX517 (Anti-PSMA ADC, non-cleavable linker, Auristatin payload) | LNCaP | Moderate | ≤0.5 nmol/L (IC50)[5][6] | Human |
| ARX517 (Anti-PSMA ADC, non-cleavable linker, Auristatin payload) | C4-2 | Moderate | ≤0.5 nmol/L (IC50)[5][6] | Human |
| ARX517 (Anti-PSMA ADC, non-cleavable linker, Auristatin payload) | PC-3 | Negative | >30 mmol/L (IC50)[5] | Human |
| Free MMAE | Various Human Cancer Cell Lines | N/A | 0.18 - 0.78 nmol/L (IC50)[6] | Human |
Table 2: Binding Affinity of PSMA-Targeted Agents
This table presents binding affinity data for various PSMA-targeting molecules across different species.
| Molecule | Species | Binding Affinity (Kd/Ki) | Method |
| Anti-PSMA mAb (huJ591) | Human | 0.62 nmol/L (Kd) | Biolayer Interferometry |
| Anti-PSMA mAb (huJ591) | Cynomolgus Monkey | 0.79 nmol/L (Kd) | Biolayer Interferometry |
| Anti-PSMA mAb (huJ591) | Rat | No Binding | Biolayer Interferometry |
| SBPD-1 (Small molecule-Val-Cit-MMAE) | Human | 8.84 nM (Ki)[4] | Competitive Binding Assay[4] |
Note: Specific binding affinity data for this compound across different species is not publicly available. The data for the anti-PSMA mAb huJ591 provides a strong indication of species cross-reactivity for the antibody component.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of this compound is typically assessed using a cell proliferation assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human and other species-specific prostate cancer cell lines (both PSMA-positive and PSMA-negative) are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The cells are then treated with serial dilutions of the PSMA-ADC, a negative control ADC, and free MMAE for a specified period (e.g., 72-96 hours).
-
MTT Addition: Following incubation, MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) or half-maximal cytotoxic concentration (CC50) values are calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Binding Affinity Assay (Biolayer Interferometry)
Biolayer interferometry (BLI) is a label-free technology used to measure protein-protein and protein-small molecule interactions in real-time.
-
Immobilization: The anti-PSMA antibody or ADC is immobilized onto a biosensor tip.
-
Baseline: A baseline is established by dipping the biosensor into a buffer solution.
-
Association: The biosensor is then dipped into solutions containing varying concentrations of recombinant PSMA protein from different species (human, monkey, rat, etc.). The binding of PSMA to the immobilized antibody is measured as a shift in the interference pattern of light reflected from the biosensor tip.
-
Dissociation: The biosensor is moved back into the buffer solution, and the dissociation of the PSMA protein is monitored.
-
Data Analysis: The association and dissociation curves are analyzed to determine the kinetic parameters, including the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Mandatory Visualization
Caption: Workflow for assessing the cross-reactivity of this compound.
Caption: Mechanism of action of this compound leading to tumor cell death.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A prostate-specific membrane antigen (PSMA)-targeted prodrug with a favorable in vivo toxicity profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. championsoncology.com [championsoncology.com]
A Comparative Guide to the Long-Term Efficacy and Safety of PSMA-Targeted Therapies in Preclinical Animal Models
This guide provides a detailed comparison of the long-term efficacy and safety of Prostate-Specific Membrane Antigen (PSMA)-targeted therapies in animal models, with a focus on the antibody-drug conjugate (ADC) platform utilizing a Val-Cit-PAB-MMAE payload. For comparative analysis, we examine data for a traditional PSMA ADC alongside a next-generation ADC, ARX517, and a small molecule-drug conjugate (SMDC). This document is intended for researchers, scientists, and drug development professionals.
Introduction to PSMA-Targeted Drug Conjugates
Prostate-Specific Membrane Antigen (PSMA) is a well-validated target for cancer therapy due to its high expression on the surface of prostate cancer cells and the neovasculature of various solid tumors.[1] Antibody-drug conjugates and small molecule-drug conjugates are designed to selectively deliver potent cytotoxic agents to tumor cells, thereby increasing therapeutic efficacy while minimizing systemic toxicity. The linker technology, connecting the targeting moiety to the cytotoxic payload, plays a crucial role in the stability and efficacy of these conjugates. The Val-Cit-PAB linker is designed to be stable in circulation and cleaved by intracellular enzymes like Cathepsin B, which are often overexpressed in tumor cells, to release the potent microtubule inhibitor, monomethyl auristatin E (MMAE).[1]
Comparative Efficacy in Animal Models
The antitumor activity of PSMA-targeted therapies has been evaluated in various preclinical xenograft models of prostate cancer. These studies demonstrate significant tumor growth inhibition and improved survival.
PSMA-ADC (Val-Cit-PAB-MMAE) Efficacy
Studies on a PSMA ADC, which incorporates the Val-Cit-PAB-MMAE system, have shown potent anti-tumor activity in various patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models.
Table 1: Summary of Preclinical Efficacy of PSMA-ADC-MMAE in Xenograft Models
| Xenograft Model | Dosing Regimen | Key Efficacy Outcomes | Reference(s) |
| LuCaP 96CR | 1-6 mg/kg, once weekly for 4 weeks | Complete tumor regressions observed. | [2][3] |
| LuCaP 77 & 105 | 1-6 mg/kg, once weekly for 4 weeks | Intermediate antitumor effects. | [2][3] |
| LuCaP 58 (low PSMA) | 1-6 mg/kg, once weekly for 4 weeks | Largely unimpeded tumor progression. | [2][3] |
| LNCaP | Single 5 mg/kg dose | Significant activity (p<0.0001) and delayed tumor growth. | [4] |
| LuCaP 77 | Single 10 mg/kg dose | Significant activity (p=0.0003) and delayed tumor growth. | [4] |
| C4-2 (Docetaxel-resistant) | 6 mg/kg, weekly | 100% survival at day 134 post-implantation, with 94% of mice having tumors <100 mm³. In contrast, survival in the docetaxel group was 22%. | [5] |
ARX517: A Next-Generation PSMA ADC
ARX517 is a site-specifically conjugated ADC with a stable, non-cleavable linker, designed to have an improved safety profile.[6]
Table 2: Summary of Preclinical Efficacy of ARX517 in Xenograft Models
| Xenograft Model | Dosing Regimen | Key Efficacy Outcomes | Reference(s) |
| MDA-PCa-2b | Single 5 and 10 mg/kg doses | Robust tumor growth inhibition (TGI) up to 83%. | [7] |
| TM00298 (Enzalutamide-sensitive PDX) | 3 mg/kg, once weekly | 66% TGI (p < 0.0001 vs. vehicle). | [7] |
| Enzalutamide-sensitive mouse model | 3 mg/kg ARX517 + 10 mg/kg enzalutamide | 86% reduction in tumor size. | [8][9] |
| Enzalutamide-resistant mouse model | 3 mg/kg, weekly for 3 weeks | 79% tumor growth inhibition. | [9] |
| C4-2 (Enzalutamide-resistant CDX) | ≥1 mg/kg, weekly for 3 weeks | Significant dose-dependent inhibition of tumor growth. | [10] |
PSMA-Targeted Small Molecule-Drug Conjugate (SMDC)
An SMDC, PSMA-1-VcMMAE, which uses a small molecule for PSMA targeting, has also been evaluated.
Table 3: Summary of Preclinical Efficacy of PSMA-1-VcMMAE
| Xenograft Model | Dosing Regimen | Key Efficacy Outcomes | Reference(s) |
| PSMA(+) PC3pip | Not specified | Significantly inhibited tumor growth and prolonged animal survival. | [11] |
| Metastatic Prostate Cancer Model | Not specified | Significantly inhibited tumor growth and prolonged animal survival. | [11] |
Long-Term Safety Profile in Animal Models
Long-term safety studies are crucial for predicting potential toxicities in humans. These are often conducted in rodent and non-human primate models.
PSMA-ADC (Val-Cit-PAB-MMAE) Safety
Preclinical safety data for PSMA ADCs with MMAE payloads point towards potential hematological and neurological toxicities, which is consistent with the known side effects of MMAE.[12] Clinical trials of a PSMA ADC revealed neutropenia and peripheral neuropathy as dose-limiting toxicities, suggesting that free MMAE released from the ADC could be a contributing factor.[13]
Table 4: Nonclinical Safety Profile of Vedotin (MMAE) ADCs
| Species | Key Toxicities Observed | Reference(s) |
| Rat | Hematologic, lymphoid, reproductive, liver, and skin toxicity. | [12] |
| Monkey | Hematologic, lymphoid, reproductive, liver, and skin toxicity. Hematologic toxicity was often dose-limiting. | [12] |
ARX517 Safety
ARX517 has undergone repeat-dose toxicokinetic studies in non-human primates.
Table 5: Preclinical Safety Profile of ARX517
| Species | Dosing Regimen | Key Safety Findings | Reference(s) | |---|---|---| | Cynomolgus Monkey | Once every 3 weeks for 2 doses | Tolerated at exposures well above therapeutic exposures in mouse models, indicating a wide therapeutic index. Histopathologic findings were primarily observed in the kidney and liver at the highest non-severely toxic dose. |[6][10][14] | | Rat | Not specified | Common target-independent toxicities at high doses included changes in liver and kidney parameters, and effects on spleen, thymus, and lungs. |[15][16] |
PSMA-Targeted SMDC Safety
The SMDC PSMA-1-VcMMAE was reported to have no observed toxicity in in-vivo studies and demonstrated a superior therapeutic index compared to a traditional PSMA-ADC.[11] Another SMDC, SBPD-1, also showed a favorable toxicity profile.[17]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of preclinical findings.
In Vivo Efficacy Study Protocol (General)
-
Animal Model: Male immunodeficient mice (e.g., SCID or nude mice) are used.
-
Tumor Implantation: Human prostate cancer cells (e.g., LNCaP, C4-2) or patient-derived tumor fragments are implanted subcutaneously.[2][4][5]
-
Tumor Growth Monitoring: Tumor volumes are measured regularly (e.g., twice weekly) with calipers.[2][5]
-
Treatment Initiation: When tumors reach a predetermined size (e.g., ~100-300 mm³), animals are randomized into treatment and control groups.[4][5]
-
Drug Administration: The ADC, comparator, or vehicle control is administered, typically intravenously, at specified doses and schedules (e.g., once weekly for 4 weeks).[2][5]
-
Efficacy Endpoints: Primary endpoints include tumor growth inhibition and overall survival. Body weight is monitored as a measure of general toxicity.[5]
-
Data Analysis: Statistical analyses are performed to compare tumor growth and survival between groups.[18]
Non-Human Primate Toxicology Study Protocol (ARX517)
-
Animal Model: Male cynomolgus monkeys were used as they exhibit cross-reactivity with the anti-PSMA antibody.[10]
-
Drug Administration: ARX517 was administered intravenously once every 3 weeks for a total of 2 doses.[10]
-
Monitoring: Standard toxicological endpoints were assessed, including clinical observations, body weight, clinical pathology (hematology and serum chemistry), and histopathology of major organs after a 6-week recovery period.[10]
-
Pharmacokinetics: Serum concentrations of the total antibody, intact ADC, and the payload were measured to assess stability.[16]
Visualizing the Mechanisms and Workflows
Signaling Pathway of PSMA-Targeted ADC with Cleavable Linker
Caption: Mechanism of action for a PSMA-targeted ADC with a cleavable MMAE payload.
Experimental Workflow for Preclinical Evaluation
Caption: Generalized workflow for the preclinical evaluation of PSMA-targeted drug conjugates.
Conclusion
Preclinical studies in animal models have demonstrated the potent and long-term anti-tumor efficacy of PSMA-targeted drug conjugates, particularly those utilizing an MMAE payload. The traditional PSMA-ADC with a cleavable Val-Cit-PAB linker shows significant efficacy, including complete tumor regressions in some models. However, concerns about off-target toxicity, likely due to premature payload release, have been noted.
Next-generation ADCs, such as ARX517 with its stable, non-cleavable linker, appear to offer a wider therapeutic index, demonstrating robust efficacy in both treatment-sensitive and -resistant models, coupled with a favorable safety profile in non-human primates. Similarly, SMDCs represent a promising alternative with the potential for an improved therapeutic index.
The choice of linker technology and the overall stability of the conjugate are critical factors influencing both the efficacy and long-term safety of PSMA-targeted therapies. Further preclinical and clinical investigations are warranted to optimize these promising therapeutic strategies for patients with prostate cancer and other PSMA-expressing malignancies.
References
- 1. Modular Smart Molecules for PSMA-Targeted Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy studies of an antibody-drug conjugate PSMA-ADC in patient-derived prostate cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. adcreview.com [adcreview.com]
- 4. ascopubs.org [ascopubs.org]
- 5. ascopubs.org [ascopubs.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Preclinical Characterization of ARX517, a Site-Specific Stable PSMA-Targeted Antibody–Drug Conjugate for the Treatment of Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ambrx Presents New Preclinical Data on ARX517 and ARX305 at [globenewswire.com]
- 9. onclive.com [onclive.com]
- 10. ambrx.com [ambrx.com]
- 11. Small Molecule-Based Prodrug Targeting Prostate Specific Membrane Antigen for the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Vedotin Antibody–Drug Conjugate Payload Drives Platform-Based Nonclinical Safety and Pharmacokinetic Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A prostate-specific membrane antigen (PSMA)-targeted prodrug with a favorable in vivo toxicity profile - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preclinical Characterization of ARX517, a Site-Specific Stable PSMA-Targeted Antibody-Drug Conjugate for the Treatment of Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. championsoncology.com [championsoncology.com]
- 17. researchgate.net [researchgate.net]
- 18. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Essential Safety and Handling of PSMA-Val-Cit-PAB-MMAE: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling highly potent compounds such as PSMA-Val-Cit-PAB-MMAE. This antibody-drug conjugate (ADC) combines a Prostate-Specific Membrane Antigen (PSMA)-targeting small molecule with the potent cytotoxic agent Monomethyl Auristatin E (MMAE), necessitating stringent handling protocols to minimize exposure risk. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel.
Understanding the Hazard: Occupational Exposure Limits
While a specific Occupational Exposure Limit (OEL) for this compound has not been publicly established, the highly potent nature of its MMAE payload places it in a category of compounds requiring strict containment.[1][2] OELs for highly potent active pharmaceutical ingredients (HPAPIs) are typically at or below 10 µg/m³ as an 8-hour time-weighted average.[1][2] Some ADC payloads may even have OELs in the single-digit nanogram or sub-nanogram per cubic meter range.[3]
It is crucial to operate under the assumption that this compound is a highly potent compound and to implement controls to minimize any potential for exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is mandatory when handling this compound at all stages, from receipt to disposal. The following table outlines the recommended PPE.
| PPE Category | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves | Prevents skin contact and absorption. Double-gloving provides an extra layer of protection in case of a breach in the outer glove. |
| Lab Coat | Disposable, solid-front gown with tight-fitting cuffs | Protects skin and personal clothing from contamination. Disposable gowns prevent the spread of the compound outside the laboratory. |
| Eye/Face Protection | Safety goggles with side shields or a full-face shield | Protects eyes and face from splashes and aerosols. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) | Essential when handling the compound as a powder or when there is a risk of aerosol generation. |
Safe Handling and Operational Workflow
Adherence to a strict, step-by-step operational workflow is critical to ensure safety. The following diagram illustrates the key stages of handling this compound in a laboratory setting.
Detailed Experimental Protocols
While specific experimental protocols will vary, the following general principles must be applied when working with this compound:
-
Designated Areas: All work with this ADC should be conducted in a designated and clearly marked area to prevent cross-contamination.
-
Containment: For procedures with a high risk of aerosol generation, such as vortexing or sonicating, use of a certified Class II Biological Safety Cabinet (BSC) or a glove box is mandatory.
-
Avoid Dry Handling: Whenever possible, handle the compound in a liquid form to minimize the risk of inhaling powder.
-
Decontamination: All surfaces and equipment that come into contact with the ADC must be decontaminated. A solution of alcohol may be used for this purpose.[4]
-
Spill Management: In the event of a spill, evacuate the area and alert laboratory safety personnel. Only trained personnel with appropriate PPE should clean up the spill using an absorbent material. The area must be thoroughly decontaminated afterward.
Disposal Plan
Proper disposal of all materials contaminated with this compound is a critical final step in the safety workflow.
-
Waste Segregation: All contaminated materials, including gloves, gowns, pipette tips, and vials, must be segregated as hazardous waste.
-
Containerization: Contaminated waste should be placed in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Liquid waste containing the ADC should be collected in a designated, sealed container and disposed of as hazardous chemical waste.
-
Regulatory Compliance: All waste must be disposed of in accordance with institutional, local, and national regulations for hazardous waste.[5]
By implementing these stringent safety and handling protocols, researchers can mitigate the risks associated with the highly potent ADC, this compound, ensuring a safe and productive research environment.
References
- 1. Highly potent APIs: Hazards in classification and handling [manufacturingchemist.com]
- 2. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Monomethyl Auristatin E - OEL Fastrac with ADE - Affygility Solutions [affygility.com]
- 5. Best Practices For Handling Potent APIs [outsourcedpharma.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
